Coptisine Sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H14NO8S- |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene |
InChI |
InChI=1S/C19H14NO4.H2O4S/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;1-4-5(2)3/h1-2,5-8H,3-4,9-10H2;1H,(H,2,3)/q+1;/p-2 |
InChI Key |
PTTXQRXTDNXJRR-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[O-]OS(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Botanical Origins of Coptisine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, a protoberberine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. While often studied in its salt form, Coptisine Sulfate, for enhanced solubility and stability in research and pharmaceutical applications, its origins lie in the complex biochemical pathways of various medicinal plants. This technical guide provides an in-depth exploration of the primary natural sources of coptisine, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visual representation of its biosynthetic pathway.
Natural Sources of Coptisine
Coptisine is predominantly found in plant species belonging to the Ranunculaceae (buttercup) and Papaveraceae (poppy) families. The most notable and commercially significant sources are species within the Coptis genus, commonly known as goldthread.
Primary Botanical Sources
-
Coptis chinensis Franch. (Chinese Goldthread): Widely recognized as a primary source of coptisine, the rhizomes of this plant are a cornerstone of traditional Chinese medicine.[1]
-
Coptis trifolia (L.) Salisb. (Threeleaf Goldthread): This North American species is also a significant source of coptisine.[2][3]
-
Chelidonium majus L. (Greater Celandine): This plant from the poppy family contains a variety of isoquinoline alkaloids, including coptisine.[4]
-
Corydalis yanhusuo W.T. Wang (Yanhusuo): The tubers of this plant are another source of coptisine, among other alkaloids.[5]
-
Other Coptis Species: Various other species of Coptis, such as Coptis deltoidea, Coptis teeta, and Coptis omeiensis, also contain coptisine.
Quantitative Analysis of Coptisine Content
The concentration of coptisine can vary significantly between different plant species, and even within different parts of the same plant. The following tables summarize the quantitative data on coptisine content from various studies.
| Plant Species | Plant Part | Coptisine Content (mg/g dry weight) | Reference |
| Coptis chinensis | Rhizome | 0.81 - 4.25 | |
| Coptis trifolia | Rhizome | 4.86 - 11.2 | |
| Chelidonium majus | Aerial Parts | Predominant alkaloid | |
| Corydalis yanhusuo | Tuber | ~2.79% of total alkaloids in an optimized extract |
| Coptis Species Comparison | Coptisine Content in Rhizome (mg/g dry weight) |
| Coptis chinensis | 2.45 ± 0.81 |
| Coptis trifolia | 8.03 ± 1.27 |
Biosynthesis of Coptisine
Coptisine is synthesized in plants through the benzylisoquinoline alkaloid (BIA) pathway, starting from the amino acid L-tyrosine. The following diagram illustrates the key steps in the biosynthesis of coptisine from the central intermediate (S)-reticuline.
Experimental Protocols
The extraction and quantification of coptisine from plant material are critical for research and quality control. Below are detailed methodologies for these procedures.
Experimental Workflow for Coptisine Analysis
Detailed Methodologies
1. Plant Material Preparation:
-
Collect the desired plant part (e.g., rhizomes of Coptis chinensis).
-
Wash the material thoroughly to remove soil and debris.
-
Dry the plant material in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction of Coptisine:
-
Microwave-Assisted Extraction (MAE):
-
Weigh approximately 0.5 g of the powdered plant material and place it in a microwave extraction vessel.
-
Add a suitable solvent, such as methanol or a methanol-water mixture (e.g., 70% v/v). A typical solvent-to-solid ratio is 20:1 (mL/g).
-
Set the microwave parameters: for example, power at 400 W, temperature at 60°C, and extraction time of 5 minutes.
-
After extraction, allow the mixture to cool and then centrifuge to separate the supernatant.
-
-
Ultrasound-Assisted Extraction (UAE):
-
Place a known amount of powdered plant material (e.g., 1.0 g) in an extraction flask.
-
Add an appropriate solvent, such as an aqueous solution of an organic acid (e.g., lactic acid) or a deep eutectic solvent.
-
Perform ultrasonication in a water bath at a specific frequency (e.g., 40 kHz) and temperature for a set duration (e.g., 30 minutes).
-
Separate the extract from the solid residue by filtration or centrifugation.
-
3. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of acetonitrile (A) and an aqueous buffer like ammonium bicarbonate solution (B). The gradient can be programmed to achieve optimal separation of coptisine from other alkaloids.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Coptisine can be detected at approximately 270 nm.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to construct a calibration curve.
-
Sample Analysis: Inject a filtered aliquot of the plant extract into the HPLC system.
-
Quantification: Determine the concentration of coptisine in the sample by comparing its peak area to the calibration curve.
4. Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTOF instrument) with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column suitable for UPLC.
-
Mobile Phase: Similar to HPLC, but often with volatile additives like formic acid to improve ionization.
-
Ionization Mode: Positive ion mode is typically used for the detection of coptisine.
-
MRM Transitions: For quantitative analysis, specific multiple reaction monitoring (MRM) transitions for coptisine are selected (e.g., precursor ion -> product ion).
-
Standard and Sample Preparation: Similar to HPLC, but may require higher dilution due to the increased sensitivity of the method.
-
Quantification: The concentration is determined using a calibration curve constructed with a coptisine standard, often with the use of an internal standard for improved accuracy.
Conclusion
This compound, a salt of the naturally occurring alkaloid coptisine, is primarily sourced from a select group of medicinal plants, with Coptis species being the most prominent. The concentration of coptisine varies among these sources, necessitating robust analytical methods for accurate quantification. The detailed biosynthetic pathway provides a roadmap for potential bioengineering approaches to enhance coptisine production. The experimental protocols outlined in this guide offer a foundation for researchers and drug development professionals to effectively extract, analyze, and quantify this promising bioactive compound from its natural botanical origins.
References
- 1. The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species | springermedizin.de [springermedizin.de]
- 3. Significant differences in alkaloid content of Coptis chinensis (Huanglian), from its related American species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology [frontiersin.org]
- 5. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
Coptisine Sulfate vs. Berberine: A Comparative Analysis of Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine and berberine are naturally occurring isoquinoline alkaloids renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Both compounds are major constituents of various medicinal plants, most notably from the Coptis (goldthread) and Berberis (barberry) genera. Despite their structural similarities, subtle differences in their chemical makeup lead to distinct physicochemical properties and nuances in their biological effects. This technical guide provides an in-depth comparison of coptisine sulfate and berberine, focusing on their chemical structures, physicochemical properties, and their differential modulation of key signaling pathways.
Chemical Structure
The core chemical structure of both coptisine and berberine is the protoberberine skeleton, a tetracyclic ring system. The key distinction between the two alkaloids lies in the substitution patterns on the A and D rings of this skeleton.
Berberine possesses two methoxy (-OCH₃) groups at positions 9 and 10 of the A ring and a methylenedioxy (-O-CH₂-O-) bridge on the D ring.
Coptisine , in contrast, features methylenedioxy bridges on both the A and D rings.[1][2] This seemingly minor difference in functional groups significantly impacts the molecule's planarity, electron distribution, and potential for interaction with biological targets.
Coptisine is often utilized in its sulfate salt form (this compound) to enhance its aqueous solubility.[3]
Chemical Structure Diagrams:
Physicochemical Properties
The structural differences between this compound and berberine directly influence their physicochemical properties, which are critical for their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Berberine |
| Molecular Formula | (C₁₉H₁₄NO₄)₂SO₄ | C₂₀H₁₈NO₄⁺ |
| Molecular Weight | 736.71 g/mol [4] | 336.36 g/mol |
| Appearance | Pale-yellow to Yellow-brown Solid[4] | Yellow crystalline powder |
| Melting Point | Not specified | 204-206 °C (decomposes) |
| Solubility in Water | Enhanced solubility compared to coptisine base | Slightly soluble |
| Solubility in Ethanol | Soluble | Slightly soluble |
Experimental Protocols
Extraction of Berberine from Berberis vulgaris
This protocol outlines a standard method for the extraction and isolation of berberine.
Materials:
-
Dried and powdered roots of Berberis vulgaris
-
Methanol
-
1% Hydrochloric acid (HCl)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Chloroform
-
Silica gel (100-200 mesh) for column chromatography
-
Methanol (for elution)
Procedure:
-
Maceration: Macerate the powdered root material in methanol at room temperature for 48 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in 1% HCl.
-
Filter the acidic solution.
-
Alkalinize the filtrate to pH 8 with concentrated NH₄OH.
-
Extract the aqueous solution with chloroform multiple times.
-
-
Purification:
-
Combine the chloroform extracts and evaporate the solvent to obtain the tertiary alkaloid fraction.
-
Subject the fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol (e.g., 9:1 to 8:2).
-
Collect the fractions containing berberine and evaporate the solvent to yield purified berberine crystals.
-
Synthesis of Coptisine from Berberine
A four-step synthesis of coptisine from berberine has been reported, although detailed protocols are not widely available. The general transformation involves the conversion of the two methoxy groups on the A ring of berberine into a methylenedioxy bridge. This is a challenging synthetic step that typically involves demethylation followed by a cyclization reaction with a one-carbon source.
Comparative Analysis of Biological Activity and Signaling Pathways
Both coptisine and berberine exhibit potent anti-inflammatory and anticancer activities through the modulation of several key signaling pathways. However, their distinct structures can lead to differential effects on these pathways.
Anti-inflammatory Activity: NF-κB and MAPK Signaling
Both alkaloids are known to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.
-
Berberine has been shown to suppress the activation of the TLR4/MyD88/NF-κB pathway. It can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. Berberine also inhibits the phosphorylation of key MAPK components, including p38, JNK, and ERK.
-
Coptisine also modulates NF-κB and MAPK signaling. However, some studies suggest that its mechanism of NF-κB inhibition may be independent of TLR4 signaling. Coptisine has been shown to block the phosphorylation of p38 and JNK, similar to berberine, but in some models, it does not affect ERK phosphorylation.
Anticancer Activity: Topoisomerase I Inhibition
Recent studies have highlighted the role of both berberine and coptisine as inhibitors of topoisomerase I (Topo I), a key enzyme involved in DNA replication and a target for cancer chemotherapy.
-
Both berberine and coptisine have been shown to induce DNA double-strand breaks (DSBs) in a Topo I-dependent manner.
-
Interestingly, their mechanism of action appears to differ from that of the classic Topo I inhibitor camptothecin (CPT). While CPT stabilizes the Topo I-DNA cleavage complex, berberine and coptisine seem to inhibit the catalytic activity of the enzyme.
-
This suggests that they may be effective against CPT-resistant cancer cells.
Experimental Workflow for Comparative Bioactivity Analysis
To systematically compare the biological activities of this compound and berberine, a standardized experimental workflow is essential.
Conclusion
This compound and berberine, while sharing a common protoberberine scaffold, exhibit distinct structural and physicochemical properties that translate into nuanced biological activities. The presence of two methylenedioxy groups in coptisine versus two methoxy groups in berberine is the primary structural differentiator. Both compounds demonstrate significant potential as therapeutic agents, particularly in the realms of anti-inflammatory and anticancer applications, through their modulation of critical signaling pathways such as NF-κB, MAPK, and their inhibition of topoisomerase I. Further research into the specific molecular interactions and structure-activity relationships of these compounds will be invaluable for the development of novel and effective therapeutic strategies. This guide provides a foundational understanding for researchers and drug development professionals to further explore the pharmacological potential of these fascinating natural products.
References
Coptisine Sulfate: A Deep Dive into its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Huanglian (Rhizoma Coptidis), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of coptisine sulfate. Drawing from a comprehensive review of preclinical studies, this document details its impact on key signaling pathways, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to elucidate its mechanism of action. This information is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Core Mechanism of Action: A Multi-Pronged Anti-Inflammatory Strategy
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome. This multi-targeted approach results in a significant reduction in the production of pro-inflammatory mediators, thereby attenuating the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Coptisine has been shown to potently inhibit this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Coptisine intervenes in this process by preventing the degradation of IκBα.[1] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.[2] Studies have demonstrated that coptisine treatment leads to a significant decrease in the nuclear levels of the p65 subunit of NF-κB.[2]
Attenuation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. Coptisine has been shown to modulate this pathway by inhibiting the phosphorylation of key kinases.[3] Specifically, studies have reported that coptisine treatment leads to a reduction in the phosphorylation of p38 and JNK, without significantly affecting ERK phosphorylation.[3] By downregulating the activation of these MAPK pathways, coptisine further curtails the production of inflammatory mediators.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms. Coptisine has been demonstrated to inhibit the activation of the NLRP3 inflammasome. This inhibition occurs at two levels:
-
Priming Step: Coptisine can inhibit the NF-κB pathway, which is responsible for the transcriptional upregulation of NLRP3 and pro-IL-1β, the "priming" step of inflammasome activation.
-
Assembly and Activation: Coptisine can also interfere with the assembly of the inflammasome complex and directly inhibit the activity of caspase-1.
By targeting the NLRP3 inflammasome, coptisine effectively reduces the secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of coptisine on various inflammatory markers and pathways, as reported in preclinical studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Coptisine
| Cell Line | Inflammatory Stimulus | Mediator | Coptisine Concentration | % Inhibition / IC50 | Reference |
| RAW 264.7 | LPS (1 µg/mL) | NO Production | 10, 20, 40 µM | Dose-dependent reduction | |
| RAW 264.7 | LPS (1 µg/mL) | iNOS expression | 10, 20, 40 µM | Dose-dependent reduction | |
| RAW 264.7 | LPS (1 µg/mL) | IL-6 production | 10, 20, 40 µM | Dose-dependent reduction | |
| RAW 264.7 | LPS (1 µg/mL) | TNF-α production | 10, 20, 40 µM | Dose-dependent reduction | |
| RAW 264.7 | LPS + ATP | IL-1β secretion | 1, 10, 30 µM | Significant attenuation | |
| RAW 264.7 | LPS + Nigericin | IL-1β secretion | 1, 10, 30 µM | Significant attenuation | |
| RAW 264.7 | LPS + MSU | IL-1β secretion | 1, 10, 30 µM | Significant attenuation |
Table 2: In Vivo Anti-Inflammatory Effects of Coptisine
| Animal Model | Inflammatory Challenge | Coptisine Dose | Measured Parameter | Observed Effect | Reference |
| Rat | Carrageenan-induced paw edema | 50, 100 mg/kg | Paw volume | Dose-dependent reduction | |
| Mouse | DSS-induced colitis | 50, 100 mg/kg | Disease Activity Index (DAI) | Significant reduction | |
| Mouse | DSS-induced colitis | 50, 100 mg/kg | Colon length | Significant preservation | |
| Rat | LPS-induced endotoxemia | Not Specified | Plasma TNF-α | Inhibition rates of 54.73%, 26.49%, and 13.25% at three doses | |
| Rat | Post-infectious IBS | Not Specified | Colonic NLRP3, ASC, cleaved caspase-1 | Significant reduction |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the anti-inflammatory effects of coptisine.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Experimental Workflow:
-
Cells are seeded in 96-well or 24-well plates.
-
After adherence, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
The cell supernatant is collected for cytokine analysis (ELISA), and cell lysates are prepared for protein analysis (Western blot).
-
-
Diagram of Experimental Workflow:
Workflow for in vitro anti-inflammatory assays in RAW 264.7 cells.
Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Male Sprague-Dawley rats or Swiss albino mice are typically used.
-
Experimental Protocol:
-
Animals are divided into control and treatment groups.
-
This compound is administered orally or intraperitoneally at various doses.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of treated animals with that of the control group.
-
-
Diagram of Experimental Workflow:
Workflow for the carrageenan-induced paw edema model.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animal Model: C57BL/6 mice are commonly used.
-
Experimental Protocol:
-
Colitis is induced by administering 2-5% DSS in the drinking water for a period of 5-7 days.
-
This compound is administered orally once daily during and sometimes after the DSS treatment period.
-
Clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding, are monitored daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, mice are euthanized, and the colon length is measured.
-
Colon tissues are collected for histological analysis and measurement of inflammatory markers.
-
-
Diagram of Experimental Workflow:
Workflow for the DSS-induced colitis model.
Conclusion
This compound demonstrates significant anti-inflammatory properties through a multi-targeted mechanism of action that involves the inhibition of the NF-κB and MAPK signaling pathways, and the suppression of the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its potential as a therapeutic agent for a range of inflammatory diseases. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate and validate the efficacy of this compound. Future studies should focus on elucidating the precise molecular interactions of coptisine with its targets and conducting well-designed clinical trials to translate these promising preclinical findings into therapeutic applications.
References
- 1. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Pharmacological Landscape of Coptisine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coptisine, a primary isoquinoline alkaloid isolated from the traditional Chinese medicinal herb Coptis chinensis (Huanglian), has garnered significant scientific attention for its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of coptisine, with a focus on its anti-inflammatory, anticancer, neuroprotective, cardioprotective, and metabolic regulatory effects. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.
Introduction
Coptis chinensis has a long history of use in traditional Chinese medicine for treating various ailments, including inflammatory diseases, infections, and metabolic disorders.[1][2] Coptisine is one of the principal bioactive constituents responsible for these therapeutic effects. This document synthesizes current scientific findings on the pharmacological properties of coptisine, offering a comprehensive resource for the scientific community.
Anti-inflammatory Properties
Coptisine exhibits potent anti-inflammatory effects by modulating key signaling pathways. Studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines and mediators.
Mechanism of Action
The anti-inflammatory activity of coptisine is primarily attributed to its inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Coptisine has been shown to suppress the phosphorylation of key proteins in these pathways, leading to a downstream reduction in inflammatory responses. Specifically, it inhibits the phosphorylation of p38 and JNK, but not ERK, in the MAPK pathway.
Quantitative Data
| Model System | Coptisine Concentration/Dose | Observed Effect | Reference |
| Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | 1-30 μmol/L | Inhibition of inflammatory response | |
| Carrageenan-induced paw edema in mice | Not specified | Suppression of IL-1β, IL-6, PGE2, and TNF-α production | |
| Xylene-induced ear edema in mice | Not specified | Dose-dependent suppression of edema | |
| Acetic acid-induced vascular permeability in mice | Not specified | Mitigation of vascular permeability |
Experimental Protocols
2.3.1. Carrageenan-Induced Paw Edema in Mice
This widely used model assesses the in vivo anti-inflammatory activity of compounds.
-
Animals: Male Kunming mice are typically used.
-
Procedure:
-
Mice are randomly divided into control and treatment groups.
-
Coptisine or a vehicle control is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups to the control group.
-
-
Endpoint Analysis: Measurement of paw volume, and analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 levels in the paw tissue homogenate using ELISA kits.
Signaling Pathway Diagram
Anticancer Properties
Coptisine has demonstrated significant anticancer activity against various cancer cell lines, including breast, liver, colorectal, and gastric cancer. Its mechanisms of action involve inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion.
Mechanism of Action
The anticancer effects of coptisine are mediated through multiple signaling pathways, including the PI3K/Akt and MAPK pathways. Coptisine can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. It also causes cell cycle arrest by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).
Quantitative Data
| Cell Line | Coptisine Concentration/Dose | Observed Effect | Reference |
| HCT116 (colorectal cancer) | 0-25 μmol/L (24h) | Inhibition of viability, adhesion, and migration | |
| HepG2 (hepatocellular carcinoma) | 12.5–100 μM (24 h) | Reduced cell viability and growth | |
| MDA-MB-231 (breast cancer) | 0–64 μM (24 h) | Reduced MMP-9 mRNA expression | |
| A549 (non-small cell lung cancer) | 12.5–50 μM (48 h) | Cell cycle arrest at G0/G1 and G2/M phases | |
| PANC-1 (pancreatic cancer) | 25–150 μM (48 h) | G1 cell cycle arrest | |
| ACC-201 & NCI-N87 (gastric cancer) | IC50 values not specified | Inhibition of viability and growth |
Experimental Protocols
3.3.1. MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with various concentrations of coptisine for a specified duration (e.g., 24, 48, 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Signaling Pathway Diagram
Neuroprotective Properties
Coptisine has shown promise as a neuroprotective agent, potentially beneficial for neurodegenerative diseases. It can protect neurons from oxidative stress-induced damage and apoptosis.
Mechanism of Action
The neuroprotective effects of coptisine are linked to its ability to downregulate the expression of thioredoxin-interacting protein (TXNIP), which in turn strengthens the thioredoxin defense system against oxidative stress. This action helps to attenuate apoptosis signal-regulating kinase (Ask1) mediated apoptotic signaling.
Quantitative Data
| Model System | Coptisine Concentration | Observed Effect | Reference |
| tert-butylhydroperoxide-induced SH-SY5Y cells | 20 μM | Attenuated reduction of cell viability, increased apoptosis, and declined mitochondrial membrane potential | |
| AβPPswe/PS1ΔE9 mice (Alzheimer's model) | 50 mg/kg, oral, once daily for one month | Reversed enhanced IDO activity, blocked microglia and astrocyte activation |
Experimental Protocols
4.3.1. tert-butylhydroperoxide (t-BOOH)-Induced Oxidative Stress in SH-SY5Y Cells
This in vitro model is used to screen for compounds with neuroprotective effects against oxidative damage.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in culture plates.
-
Cells are pre-treated with different concentrations of coptisine for a specific period (e.g., 24 hours).
-
Following pre-treatment, cells are exposed to t-BOOH to induce oxidative stress.
-
Cell viability is assessed using the MTT assay.
-
Apoptosis can be evaluated by Hoechst staining or flow cytometry using Annexin V/PI staining.
-
Mitochondrial membrane potential can be measured using fluorescent probes like JC-1.
-
-
Endpoint Analysis: Cell viability, percentage of apoptotic cells, and changes in mitochondrial membrane potential.
Cardioprotective Properties
Coptisine exerts cardioprotective effects against myocardial ischemia/reperfusion (I/R) injury and myocardial infarction. It has been shown to reduce myocardial apoptosis and inflammation.
Mechanism of Action
The cardioprotective mechanisms of coptisine involve the inhibition of the RhoA/ROCK signaling pathway. By suppressing this pathway, coptisine reduces myocardial cell apoptosis, maintains cell membrane integrity, and ameliorates mitochondrial respiratory dysfunction. It also possesses strong antioxidant activity.
Quantitative Data
| Model System | Coptisine Dose | Observed Effect | Reference |
| Isoproterenol-induced myocardial infarction in rats | 25, 50, and 100 mg/kg | Reduced myocardial cell apoptosis, inhibited RhoA/ROCK expression | |
| Myocardial ischemia/reperfusion in rats | Not specified | Decreased I/R-induced arrhythmia, reduced infarct size | |
| Hypoxia/reoxygenation-treated H9c2 cells | Not specified | Increased cell survival, inhibited apoptosis, reduced LC3-II, cleaved Caspase-3, Beclin1 and Sirt1 levels |
Experimental Protocols
5.3.1. Isoproterenol (ISO)-Induced Myocardial Infarction in Rats
This animal model mimics the pathological changes of acute myocardial infarction.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure:
-
Rats are pre-treated with coptisine or a vehicle for a specified period (e.g., 21 days).
-
Myocardial infarction is induced by subcutaneous injection of a high dose of isoproterenol (e.g., 85 mg/kg) on two consecutive days.
-
Cardiac function is assessed using echocardiography.
-
Biochemical markers of cardiac injury (e.g., CK-MB, LDH, troponin) are measured in the serum.
-
Heart tissues are collected for histopathological examination (e.g., H&E staining, TTC staining) and molecular analysis (e.g., Western blotting for RhoA/ROCK pathway proteins).
-
-
Endpoint Analysis: Echocardiographic parameters (ejection fraction, fractional shortening), serum cardiac enzyme levels, infarct size, and expression of apoptotic and signaling proteins.
Signaling Pathway Diagram
Metabolic Regulation
Coptisine has shown potential in the management of metabolic diseases like diabetes by improving glucose tolerance and protecting against endothelial dysfunction. It can also inhibit lipid accumulation in renal cells.
Mechanism of Action
Coptisine's metabolic regulatory effects are mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and the upregulation of carnitine palmitoyltransferase-1 (CPT-1), which is involved in fatty acid oxidation. This dual action helps to reduce lipid accumulation. In the context of diabetes-associated endothelial dysfunction, coptisine improves vascular function by suppressing endoplasmic reticulum (ER) stress and oxidative stress.
Quantitative Data
| Model System | Coptisine Treatment | Observed Effect | Reference |
| High glucose- and palmitic acid-induced HK-2 cells | Not specified | Reduced lipid deposition, activated AMPK, phosphorylated ACC, upregulated CPT-1 | |
| Aortas from diabetic mice | Ex vivo treatment | Protected endothelium-dependent relaxation, increased phosphorylation of AMPK and eNOS |
Experimental Protocols
6.3.1. High Glucose- and Palmitic Acid-Induced Lipid Accumulation in HK-2 Cells
This in vitro model mimics the conditions of diabetic nephropathy.
-
Cell Culture: Human renal tubular epithelial cells (HK-2) are cultured.
-
Procedure:
-
HK-2 cells are exposed to high glucose and palmitic acid to induce lipid accumulation.
-
Cells are co-treated with different concentrations of coptisine.
-
Lipid accumulation is visualized and quantified using Oil Red O staining.
-
The expression and phosphorylation of key proteins in the AMPK/ACC/CPT-1 pathway are analyzed by Western blotting.
-
-
Endpoint Analysis: Quantification of intracellular lipid droplets and protein expression levels.
Conclusion and Future Directions
Coptisine, a key alkaloid from Coptis chinensis, exhibits a remarkable range of pharmacological properties, making it a promising candidate for the development of novel therapeutics for inflammatory diseases, cancer, neurodegenerative disorders, cardiovascular conditions, and metabolic diseases. Its multifaceted mechanisms of action, primarily involving the modulation of critical signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK, underscore its therapeutic potential.
Despite the promising preclinical data, further research is warranted. Future investigations should focus on:
-
Pharmacokinetics and Bioavailability: Coptisine has been reported to have poor absorption and low bioavailability, which may limit its clinical efficacy. The development of novel formulations, such as nano- or microrod strategies, could enhance its delivery and therapeutic potential.
-
Clinical Trials: Well-designed clinical trials are necessary to validate the therapeutic efficacy and safety of coptisine in human populations.
-
Toxicology: A thorough evaluation of the potential toxicity, including hepatotoxicity, is crucial for its safe clinical application.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Anti-Cancer and Anti-proliferative Effects of Coptisine Sulfate
Abstract
Coptisine, a protoberberine isoquinoline alkaloid primarily isolated from the traditional medicinal herb Coptis chinensis (Rhizoma Coptidis), has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer and anti-proliferative effects[1][2][3]. This technical guide provides a comprehensive overview of the mechanisms of action, relevant signaling pathways, and experimental evidence supporting the therapeutic potential of this compound in oncology. Quantitative data from in vitro and in vivo studies are systematically summarized, and detailed experimental protocols are provided. Key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding of its multifaceted anti-neoplastic properties.
Anti-proliferative and Cytotoxic Activity
Coptisine exhibits significant dose-dependent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. Its efficacy has been demonstrated in hepatocellular carcinoma, colorectal cancer, non-small-cell lung cancer, gastric cancer, and triple-negative breast cancer, among others[4][5].
Table 1: In Vitro Cytotoxicity (IC₅₀) of Coptisine in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC₅₀ Value (µM) | Exposure Time | Reference |
| Gastric Cancer | ACC-201 | 3.93 | 72 h | |
| Gastric Cancer | NCI-N87 | 6.58 | 72 h | |
| Non-Small-Cell Lung Cancer | A549 | 18.09 | 48 h | |
| Non-Small-Cell Lung Cancer | H460 | 29.50 | Not Specified | |
| Non-Small-Cell Lung Cancer | H2170 | 21.60 | Not Specified | |
| Hepatocellular Carcinoma | HepG2 | 18.1 | 72 h | |
| Osteosarcoma | U2OS, MG63 | 12.99 - 28.54 | Not Specified |
Core Mechanisms of Anti-Cancer Action
Coptisine exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which Coptisine eliminates cancer cells. It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.
-
Extrinsic Pathway: Coptisine upregulates the expression of death receptors like DR4 and DR5 on the cell surface, leading to the activation of caspase-8.
-
Intrinsic Pathway: The compound disrupts the mitochondrial membrane potential and alters the balance of Bcl-2 family proteins, specifically by increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9.
-
Common Pathway: Both pathways converge to activate the executioner caspase-3, which cleaves key cellular substrates like poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.
-
Role of Reactive Oxygen Species (ROS): Coptisine treatment has been shown to significantly increase the intracellular generation of ROS. This oxidative stress is a key trigger for the mitochondrial apoptotic pathway and activates stress-related signaling cascades like the JNK pathway. The use of ROS scavengers like N-acetylcysteine (NAC) can attenuate the apoptosis-inducing effects of Coptisine, confirming the critical role of ROS.
Cell Cycle Arrest
Coptisine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.
-
G0/G1 Phase Arrest: In colorectal and osteosarcoma cells, Coptisine has been shown to cause arrest in the G0/G1 phase. This is achieved by downregulating the expression of key regulatory proteins such as Cyclin D1 and Cyclin-Dependent Kinases (CDK4, CDK6).
-
G2/M Phase Arrest: In non-small-cell lung cancer and vascular smooth muscle cells, Coptisine induces a G2/M phase block. This is associated with the downregulation of Cyclin B1, cdc2, and cdc25C. One proposed mechanism for the G2/M arrest is the partial inhibition of tubulin polymerization. In hepatocellular carcinoma, Coptisine induces G2/M arrest by down-regulating E2F7 and influencing the CHK1/CDC25A pathway.
Induction of Autophagic Cell Death
In addition to apoptosis, Coptisine can induce autophagy, a cellular process of self-digestion, in cancer cells like hepatocellular carcinoma. This process is characterized by the formation of autophagic vacuoles and increased expression of autophagy markers like LC3-I/II and Beclin-1. This autophagic response appears to be regulated by the suppression of the PI3K/Akt/mTOR signaling pathway and the upregulation of mitochondrial ROS production.
Inhibition of Metastasis and Invasion
Coptisine demonstrates a potent ability to suppress the metastatic potential of cancer cells.
-
Inhibition of MMPs: It downregulates the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for the degradation of the extracellular matrix, a key step in tumor invasion.
-
Reversal of Epithelial-Mesenchymal Transition (EMT): Coptisine can inhibit EMT, a process where cancer cells gain migratory and invasive properties. It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers like N-cadherin, vimentin, and Snail.
Modulation of Key Signaling Pathways
The anti-cancer effects of Coptisine are orchestrated through its modulation of several critical intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. Coptisine effectively suppresses this pathway. By inhibiting PI3K/Akt signaling, Coptisine downregulates downstream effectors, leading to reduced cell proliferation, induction of apoptosis and autophagy, and suppression of metastasis-related proteins like MMPs.
References
- 1. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Coptisine exerts anti-tumour effects in triple-negative breast cancer by targeting mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Coptisine Sulfate In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, a protoberberine isoquinoline alkaloid derived from the traditional Chinese medicinal plant Coptis chinensis (Huanglian), has garnered significant interest for its diverse pharmacological activities. Emerging in vitro evidence highlights its potential as a neuroprotective agent, offering a promising avenue for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Coptisine Sulfate, focusing on its mechanisms of action against various neurotoxic insults, detailed experimental protocols, and a summary of key quantitative findings.
Mechanisms of Neuroprotection
In vitro studies have elucidated several key mechanisms through which coptisine exerts its neuroprotective effects. These primarily revolve around the mitigation of oxidative stress and the modulation of critical cell signaling pathways that govern cell survival and apoptosis.
Attenuation of Oxidative Stress
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in a range of neurodegenerative conditions. Coptisine has been shown to effectively counteract oxidative stress in neuronal cell models.
Modulation of Key Signaling Pathways
Coptisine's neuroprotective effects are also attributed to its ability to influence intracellular signaling cascades integral to neuronal survival.
-
TXNIP/Trx/ASK1 Pathway: Coptisine has been found to downregulate the expression of thioredoxin-interacting protein (TXNIP).[1] TXNIP is an endogenous inhibitor of thioredoxin (Trx), a crucial antioxidant protein. By reducing TXNIP levels, coptisine may enhance the activity of the thioredoxin system, thereby strengthening the cellular defense against oxidative stress and inhibiting apoptosis signal-regulating kinase 1 (ASK1)-mediated apoptotic signaling.[1]
-
Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. While direct evidence in neuronal cells is still emerging, studies in other cell types have shown that coptisine can activate the Nrf2 pathway. This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which play a critical role in cellular protection against oxidative damage.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a well-established pro-survival pathway in neurons. Its activation is crucial for promoting cell growth, proliferation, and inhibiting apoptosis. The role of coptisine in modulating this pathway in a neuroprotective context is still under investigation, with some studies in non-neuronal cancer cells suggesting an inhibitory effect. However, given the established role of PI3K/Akt activation in neuroprotection, it remains a key pathway of interest for future research into coptisine's mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on the neuroprotective effects of coptisine.
Table 1: Effect of Coptisine on Cell Viability and Apoptosis in SH-SY5Y Cells
| Parameter | Condition | Coptisine Concentration | Result | Reference |
| Cell Viability | t-BOOH (100 µM) induced toxicity | 20 µM | Increased to 64.6 ± 1.9% | [1] |
| Apoptosis Rate | t-BOOH (100 µM) induced apoptosis | 20 µM | Reduced to 36.5 ± 1.4% (from 47.1 ± 1.5%) | [1] |
Table 2: Effect of Coptisine on Mitochondrial Function and Gene Expression in SH-SY5Y Cells
| Parameter | Condition | Coptisine Concentration | Result | Reference |
| Mitochondrial Membrane Potential (MMP) | t-BOOH (100 µM) induced reduction | 20 µM | Increased to 67.9 ± 1.7% | [1] |
| TXNIP mRNA Expression | Basal | 20 µM | Downregulated to 71.9 ± 3.9% of control | |
| TXNIP Protein Expression | Basal | 20 µM | Reduced to 958.7 ± 70.4 pg/mg total protein (from 1189.2 ± 86.6 pg/mg) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of coptisine in vitro.
Cell Culture and Induction of Neurotoxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified atmosphere of 5% CO2 at 37°C.
-
Induction of Oxidative Stress: A common method is to expose cells to tert-butylhydroperoxide (t-BOOH), a potent inducer of oxidative stress, at a concentration of 100 µM for 2 hours.
-
Coptisine Pretreatment: Cells are pretreated with this compound (e.g., 20 µM) for 24 hours prior to the addition of the neurotoxic agent.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed SH-SY5Y cells in a 96-well plate at a density of 4 x 10^4 cells/well.
-
After cell attachment, pretreat with this compound for 24 hours.
-
Induce neurotoxicity (e.g., with t-BOOH).
-
Following incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Assay (Nuclear Staining with Hoechst 33342)
This method is used to visualize nuclear changes characteristic of apoptosis.
-
Grow cells on coverslips in a 24-well plate.
-
Treat the cells as described in the neurotoxicity induction protocol.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with Hoechst 33342 solution.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
Measurement of Mitochondrial Membrane Potential (MMP)
JC-1 is a common fluorescent probe used to measure MMP.
-
Plate and treat cells in a 96-well plate.
-
After treatment, incubate the cells with JC-1 staining solution.
-
Measure the fluorescence of both JC-1 monomers (emission ~527 nm) and aggregates (emission ~590 nm) using a fluorescence plate reader.
-
The ratio of red (aggregates) to green (monomers) fluorescence is used as an indicator of MMP. A decrease in this ratio indicates mitochondrial depolarization.
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, HO-1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Coptisine's role in the TXNIP/Trx/ASK1 signaling pathway.
Caption: The proposed activation of the Nrf2/HO-1 pathway by Coptisine.
Caption: A typical workflow for in vitro neuroprotection studies of Coptisine.
Conclusion and Future Directions
The in vitro evidence strongly suggests that this compound is a promising neuroprotective agent. Its ability to mitigate oxidative stress, preserve mitochondrial function, and inhibit apoptosis in neuronal cell models provides a solid foundation for its further development. The modulation of the TXNIP/Trx/ASK1 and Nrf2/HO-1 signaling pathways appears to be central to its mechanism of action.
Future research should focus on several key areas. Firstly, a more detailed investigation into the effects of coptisine on the PI3K/Akt pathway in neuronal models is crucial to resolve the current conflicting findings and to fully understand its pro-survival signaling. Secondly, expanding the range of in vitro neurotoxicity models to include other relevant insults, such as glutamate-induced excitotoxicity and neuroinflammation, will provide a more comprehensive picture of coptisine's neuroprotective potential. Finally, validating these in vitro findings in preclinical animal models of neurodegenerative diseases will be a critical step towards the clinical translation of this compound as a novel therapeutic for these debilitating conditions.
References
Coptisine Sulfate: A Technical Guide to its Modulation of Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coptisine, a protoberberine isoquinoline alkaloid derived from the traditional medicinal plant Coptis chinensis, is gaining significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, focusing on the modulation of three critical intracellular signaling pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt). This document summarizes key quantitative data, presents detailed experimental protocols for investigating these pathways, and provides visual representations of the signaling cascades and Coptisine's points of intervention.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, immunity, and cell survival. Its dysregulation is implicated in numerous inflammatory diseases and cancers. Coptisine has been shown to be a potent inhibitor of this pathway.[1][2]
Mechanism of Action
In the canonical NF-κB pathway, stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This degradation releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]
Coptisine primarily exerts its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκBα.[3] This action effectively sequesters the NF-κB dimer in the cytoplasm, preventing the activation of downstream inflammatory targets. Studies show that Coptisine significantly inactivates signaling events like the phosphorylation of IKKα, IKKβ, and IκBα, and prevents the nuclear translocation of the p65 subunit.
Pathway Diagram: NF-κB Inhibition by Coptisine
Caption: Coptisine inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.
Quantitative Data Summary: NF-κB Modulation
| Cell/Model System | Stimulant | Coptisine Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | 10 µM | Inhibition of IL-1β and IL-6 production. Suppression of IκBα degradation. | |
| Carrageenan-induced Paw Edema (Mice) | Carrageenan | Not Specified | Significant inactivation of p-IKKα, p-IKKβ, p-IκBα, and nuclear p65. | |
| LPS-stimulated Rats | LPS | 3 doses (unspecified) | Suppression of plasma TNF-α generation in a linear manner. | |
| Human Osteoarthritis Chondrocytes | IL-1β | 100 mg/kg | Significant inhibition of NF-κB activation. |
Experimental Protocol: NF-κB p65 Nuclear Translocation Assay
This protocol outlines an immunofluorescence-based method to visualize and quantify the inhibitory effect of Coptisine on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Coptisine Sulfate (various concentrations)
-
NF-κB stimulant (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-p65 (e.g., Cell Signaling Technology)
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle-only control.
-
Stimulation: Stimulate the cells with the chosen NF-κB agonist (e.g., LPS) for 30-60 minutes. Include an unstimulated control.
-
Fixation: Wash cells with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with anti-p65 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes.
-
Imaging: Wash with PBS and mount coverslips onto microscope slides. Visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of p65 using imaging software.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that translates extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. It consists of three main subfamilies: ERK, JNK, and p38.
Mechanism of Action
Coptisine demonstrates a selective inhibitory effect on the MAPK pathway. In inflammatory models, Coptisine free base significantly suppresses the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key MAPKs involved in stress and inflammatory responses. Notably, the phosphorylation of extracellular signal-regulated kinase (ERK), which is more commonly associated with cell growth and survival, is not significantly affected. This targeted inhibition of the p38 and JNK arms suggests a specific anti-inflammatory mechanism of action, decoupling it from a general anti-proliferative effect via ERK.
Pathway Diagram: MAPK Inhibition by Coptisine
Caption: Coptisine selectively inhibits the phosphorylation of p38 and JNK MAPKs.
Quantitative Data Summary: MAPK Modulation
| Cell/Model System | Stimulant | Coptisine Concentration | Observed Effect | Reference |
| Carrageenan-induced Paw Edema (Mice) | Carrageenan | Not Specified | Significant suppression of p-p38 and p-JNK phosphorylation; no effect on p-ERK. | |
| RAW 264.7 Macrophages | LPS | 10 µM | Suppression of ERK, JNK, and p38 phosphorylation. | |
| Esophageal Cancer Cells (TE1, KYSE450) | N/A | Not Specified | Decline in the phosphorylation of p38 and ERK1/2. |
Note: Discrepancies regarding ERK inhibition (e.g., vs.) may be due to different model systems (in vitro vs. in vivo) or the use of Coptisine vs. its free base.
Experimental Protocol: Western Blot for Phosphorylated MAPKs
This protocol details the detection of phosphorylated (activated) p38, JNK, and ERK via Western blotting to assess the impact of Coptisine.
Materials:
-
Cell line (e.g., RAW 264.7) or tissue homogenates
-
This compound
-
Stimulant (e.g., LPS, UV irradiation)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking Buffer: 5% non-fat milk or 5% BSA in TBST
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 (Thr180/Tyr182)
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Antibodies for total p38, JNK, and ERK
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescence (ECL) detection reagent and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with antibodies for the corresponding total MAPK protein and a loading control.
-
Quantification: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer and metabolic diseases.
Mechanism of Action
Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt (also known as Protein Kinase B). Activated (phosphorylated) Akt then modulates a host of downstream targets, including mTOR, to promote cell survival and growth.
Coptisine has been consistently shown to inhibit this pathway. It acts by suppressing the phosphorylation of key components, including PI3K and Akt itself, in a dose-dependent manner. This inhibition leads to downstream effects such as the induction of apoptosis in cancer cells and the suppression of pro-survival signals. For instance, in hepatocellular carcinoma cells, Coptisine-mediated suppression of p-PI3K and p-Akt leads to autophagic cell death.
Pathway Diagram: PI3K/Akt Inhibition by Coptisine
Caption: Coptisine inhibits the PI3K/Akt pathway by reducing the phosphorylation of PI3K and Akt.
Quantitative Data Summary: PI3K/Akt Modulation
| Cell/Model System | Stimulant | Coptisine Concentration | Observed Effect | Reference |
| HCT116 CRC Cells | N/A | Not Specified | Significantly down-regulated p-Akt compared to control. | |
| Hep3B HCC Cells | N/A | Dose-dependent | Reduced phosphorylation of PI3K, Akt, and mTOR. | |
| DNP-IgE/HSA-stimulated RBL-2H3 cells | DNP-IgE/HSA | 10 µM | Decreased IL-4 and TNF-α via PI3K/Akt inhibition. | |
| Rotator Cuff Injury (Rats) | Injury | Not Specified | Decreased PI3K, Akt, and mTOR mRNA expression in tendon tissues. |
Experimental Protocol: General Workflow for Pathway Analysis
The investigation of signaling pathways modulated by a compound like Coptisine follows a standardized workflow, from initial screening to detailed mechanistic studies. Western blotting, as detailed in section 2.4, is the cornerstone for quantifying changes in protein phosphorylation.
Caption: A typical experimental workflow for studying signal pathway modulation.
Conclusion and Future Directions
This compound is a potent natural compound that modulates multiple, interconnected signaling pathways central to inflammation and cell proliferation. Its ability to inhibit the NF-κB pathway by preventing IκBα degradation, selectively block the p38 and JNK arms of the MAPK cascade, and suppress the pro-survival PI3K/Akt pathway underscores its therapeutic potential. The data strongly suggest that Coptisine acts as a multi-target agent, which may be advantageous in treating complex multifactorial diseases like cancer and chronic inflammatory conditions.
For drug development professionals, Coptisine represents a promising lead compound. Future research should focus on obtaining precise pharmacokinetic and pharmacodynamic data, including specific IC50 values for kinase inhibition, to optimize dosing and delivery. Further investigation into its selective action on MAPK subfamilies could yield derivatives with enhanced specificity and reduced off-target effects. The detailed protocols and pathway analyses provided herein offer a robust framework for advancing the study of Coptisine and its analogues as next-generation therapeutics.
References
- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
Coptisine Sulfate: A Technical Guide to its Cardioprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coptisine, an isoquinoline alkaloid, has demonstrated significant cardioprotective effects in preclinical studies. This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the therapeutic potential of coptisine sulfate in the context of myocardial injury. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
Myocardial infarction and other cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The pathophysiology of ischemic heart disease is complex, involving a cascade of events including oxidative stress, inflammation, apoptosis, and adverse cardiac remodeling. Coptisine, a primary active component isolated from Coptidis Rhizoma, has emerged as a promising natural compound with multifaceted cardioprotective properties. This document serves as a comprehensive resource for researchers and drug development professionals, elucidating the scientific basis for the cardioprotective potential of this compound.
Mechanisms of Cardioprotection
Coptisine exerts its cardioprotective effects through several key mechanisms, as substantiated by numerous in vivo and in vitro studies. These include potent anti-oxidative, anti-inflammatory, and anti-apoptotic activities.
Attenuation of Oxidative Stress
Coptisine has been shown to possess strong antioxidant properties, which are crucial in mitigating the initial damage caused by ischemia-reperfusion injury. It helps to maintain cell membrane integrity and ameliorates mitochondrial respiratory dysfunction.[1][2] By reducing the levels of reactive oxygen species (ROS), coptisine protects cardiomyocytes from oxidative damage.[3]
Inhibition of Inflammation
The inflammatory response following myocardial ischemia contributes significantly to tissue damage. Coptisine has been demonstrated to suppress this inflammatory cascade by reducing the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in cardiac tissue.[2][4]
Suppression of Apoptosis
Apoptosis, or programmed cell death, is a major contributor to the loss of cardiomyocytes after a myocardial infarction. Coptisine effectively inhibits myocardial apoptosis. This is achieved through the upregulation of the anti-apoptotic protein Bcl-2 and the inhibition of the activation of pro-apoptotic caspase-3.
Modulation of Autophagy
In the context of hypoxia/reoxygenation injury to cardiomyocytes, coptisine has been found to protect cells by inhibiting autophagy. It reduces the protein levels of LC3-II, Beclin1, and Sirt1, suggesting an inhibition of autophagosome formation.
Key Signaling Pathways
The cardioprotective effects of coptisine are mediated by its modulation of specific signaling pathways that are critically involved in the pathophysiology of myocardial injury.
RhoA/ROCK Pathway
A primary mechanism underlying coptisine's cardioprotective action is the inhibition of the RhoA/Rho-associated coiled-coil containing protein kinase (ROCK) pathway. The inhibition of this pathway is linked to the suppression of both myocardial apoptosis and inflammation. Coptisine has been shown to markedly reduce the expression of Rho, ROCK1, and ROCK2.
Apoptosis Signaling Pathway
Coptisine directly interferes with the molecular machinery of apoptosis. By increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the activation of the executioner caspase-3, coptisine shifts the balance towards cell survival.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the cardioprotective effects of coptisine.
Table 1: In Vivo Efficacy of Coptisine in Rat Models of Myocardial Infarction
| Parameter | Model | Coptisine Dose | Outcome | Reference |
| Hemodynamics | ||||
| Ejection Fraction (EF) | Ischemia/Reperfusion | 10 mg/kg | Attenuated reduction in EF | |
| Fractional Shortening (FS) | Ischemia/Reperfusion | 10 mg/kg | Attenuated reduction in FS | |
| Infarct Size | ||||
| Infarct Size | Ischemia/Reperfusion | 10 mg/kg | Notably reduced infarct size | |
| Biomarkers | ||||
| Cardiac Markers (LDH, CK-MB) | Ischemia/Reperfusion | 10 mg/kg | Limited release of cardiac markers | |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Ischemia/Reperfusion | 10 mg/kg | Attenuated levels in heart tissue | |
| Apoptosis | ||||
| TUNEL-positive cells | Isoproterenol-induced MI | 25, 50, 100 mg/kg | Dose-dependent reduction in apoptosis | |
| Bcl-2 expression | Ischemia/Reperfusion | 10 mg/kg | Upregulated | |
| Caspase-3 activation | Ischemia/Reperfusion | 10 mg/kg | Inhibited | |
| Signaling | ||||
| RhoA/ROCK expression | Isoproterenol-induced MI | 25, 50, 100 mg/kg | Inhibited | |
| Rho, ROCK1, ROCK2 expression | Ischemia/Reperfusion | 10 mg/kg | Markedly reduced |
Table 2: In Vitro Efficacy of Coptisine in H9c2 Cardiomyocytes
| Parameter | Model | Coptisine Concentration | Outcome | Reference |
| Cell Viability | Hypoxia/Reoxygenation | Not specified | Increased cell survival | |
| Apoptosis | Hypoxia/Reoxygenation | Not specified | Inhibited apoptosis | |
| Autophagy Markers | ||||
| LC3-II, Beclin1, Sirt1 | Hypoxia/Reoxygenation | Not specified | Reduced protein levels | |
| Cleaved Caspase-3 | Hypoxia/Reoxygenation | Not specified | Reduced protein level |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and to guide future research.
Isoproterenol-Induced Myocardial Infarction in Rats
This model is used to induce a chemical-based myocardial injury.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Induction Agent: Isoproterenol hydrochloride (ISO).
-
Procedure:
-
Administer this compound or vehicle orally for a pre-treatment period (e.g., 21 days).
-
On the final two days of the pre-treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (85 mg/kg) twice, at a 24-hour interval.
-
24 hours after the final ISO injection, perform assessments.
-
-
Assessments:
-
Hemodynamic Assessment: Echocardiography to measure ejection fraction and fractional shortening.
-
Biochemical Analysis: Collect blood samples to measure serum levels of cardiac markers such as creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).
-
Histopathology: Excise the heart, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess myocardial necrosis and inflammatory cell infiltration.
-
Infarct Size Measurement: Use Triphenyltetrazolium chloride (TTC) staining to delineate the infarct area.
-
Myocardial Ischemia/Reperfusion (I/R) Injury in Rats
This surgical model more closely mimics the clinical scenario of myocardial infarction and subsequent reperfusion therapy.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30 minutes).
-
Administer this compound or vehicle intravenously (e.g., 10 minutes before ischemia).
-
Release the ligature to allow for reperfusion (e.g., for 3 hours or 24 hours).
-
-
Assessments:
-
Electrocardiogram (ECG): Monitor for arrhythmias during I/R.
-
Echocardiography: Perform before ischemia and at the end of reperfusion to assess cardiac function.
-
Infarct Size Measurement: Use Evans Blue and TTC staining to determine the area at risk and the infarct size.
-
Apoptosis Assay: Perform TUNEL staining on heart tissue sections to quantify apoptotic cells.
-
Western Blot Analysis: Analyze protein expression of key signaling molecules (e.g., RhoA, ROCK, Bcl-2, Caspase-3) in heart tissue lysates.
-
Hypoxia/Reoxygenation (H/R) Model in H9c2 Cells
This in vitro model is used to study the direct effects of coptisine on cardiomyocytes under ischemic-like conditions.
-
Cell Line: H9c2 rat cardiomyoblasts.
-
Procedure:
-
Culture H9c2 cells to a desired confluency.
-
Induce hypoxia by replacing the culture medium with a hypoxic buffer and placing the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration.
-
Initiate reoxygenation by replacing the hypoxic buffer with normal culture medium and returning the cells to a normoxic incubator.
-
Treat cells with this compound at various concentrations before, during, or after hypoxia.
-
-
Assessments:
-
Cell Viability Assay: Use MTT or similar assays to quantify cell survival.
-
Apoptosis Assay: Use flow cytometry with Annexin V/Propidium Iodide staining or TUNEL assay.
-
Western Blot Analysis: Measure the expression of proteins involved in apoptosis and autophagy (e.g., Caspase-3, LC3-II, Beclin1).
-
Conclusion
The collective evidence from preclinical studies strongly supports the cardioprotective potential of this compound. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, apoptosis, and key signaling pathways like RhoA/ROCK, makes it a compelling candidate for further development as a therapeutic agent for myocardial injury. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound towards potential clinical applications.
References
- 1. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptisine exert cardioprotective effect through anti-oxidative and inhibition of RhoA/Rho kinase pathway on isoproterenol-induced myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coptisine protects rat heart against myocardial ischemia/reperfusion injury by suppressing myocardial apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Coptisine Sulfate in Metabolic Syndrome and Diabetes Research: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, a primary protoberberine alkaloid extracted from Rhizoma Coptidis (Huanglian), is gaining significant attention in the scientific community for its therapeutic potential in metabolic disorders.[1][2] Traditionally used in Chinese medicine for its anti-inflammatory and anti-bacterial properties, recent research has illuminated its role in improving glucose tolerance, reducing inflammation, and protecting against diabetic complications.[3][4] This technical guide provides an in-depth overview of the current research on coptisine sulfate, focusing on its mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate its effects on metabolic syndrome and diabetes.
Core Mechanisms of Action
Coptisine exerts its beneficial effects on metabolic diseases through multiple, interconnected pathways. It acts as a multi-target agent, influencing cellular energy sensing, inflammatory responses, and oxidative stress.[4]
Central Role of AMPK Activation
A primary mechanism of coptisine is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. By increasing the phosphorylation of AMPK, coptisine enhances glucose consumption in hepatic and skeletal muscle cells. Activated AMPK also plays a critical role in improving endothelial function by phosphorylating endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) bioavailability.
Attenuation of Oxidative and Endoplasmic Reticulum (ER) Stress
In diabetic conditions, hyperglycemia can induce significant endothelial damage through oxidative and ER stress. Coptisine has been shown to protect vascular function by suppressing these stressors. It effectively decreases the levels of reactive oxygen species (ROS) and downregulates ER stress markers, thereby ameliorating endothelial dysfunction, a common complication of diabetes. This protective effect is partly mediated through the activation of the Nrf2 signaling pathway, which upregulates antioxidant genes.
Anti-inflammatory Effects via NLRP3 Inflammasome
Chronic inflammation is a key driver in the pathogenesis of insulin resistance and diabetic complications. Coptisine exhibits potent anti-inflammatory properties by repressing the activation of the NLRP3 inflammasome. In models of diabetic nephropathy, coptisine treatment was found to decrease the activation of the NLRP3 inflammasome in renal cells, leading to reduced renal fibrosis and improved kidney function. This suggests coptisine may mitigate diabetic complications in a manner independent of its glucose-lowering effects.
Modulation of Gut Microbiota
Emerging evidence suggests that the gut microbiome plays a role in metabolic health. Coptisine can modulate the gut microbiota, which may contribute to its therapeutic effects. For instance, it has been shown to inhibit the growth of certain bacteria associated with obesity and insulin resistance, such as Enterobacter cloacae. It may also prevent obesity-related disorders by targeting the LPS/TLR-4 mediated signaling pathway. Furthermore, gut microbiota can metabolize coptisine into other bioactive compounds, which may possess superior anti-inflammatory effects.
Key Signaling Pathways
Coptisine's Role in the AMPK/eNOS Pathway
Coptisine's Regulation of Lipid Metabolism
Coptisine's Inhibition of the NLRP3 Inflammasome
Summary of Preclinical Efficacy
Table 1: Effects of Coptisine in Animal Models of Diabetes
| Animal Model | Coptisine Dose & Duration | Key Findings | Citations |
| Type 2 Diabetes (KKAy mice) | Intragastric; 9 weeks | Improved glucose tolerance; Decreased fasting/non-fasting blood glucose and fructosamine; Decreased LDL and total cholesterol. | |
| Type 1 Diabetes (Alloxan-induced mice) | Intragastric; 28 days | Decreased fasting and non-fasting blood glucose levels. | |
| Type 2 Diabetes (HFD + STZ-induced mice) | 1 µM ex vivo treatment of aortas for 16h | Improved acetylcholine-induced endothelial relaxation. | |
| Type 1 Diabetes (STZ-induced rats) | 50 mg/kg/day (oral); 8 weeks | Retarded body weight loss; Reduced blood glucose, kidney weight, urinary albumin, serum creatinine, and blood urea nitrogen; Mitigated renal fibrosis. | |
| Type 1 Diabetes (STZ-induced rats) | 25 or 50 mg/kg/day (oral); 8 weeks | Ameliorated oxidative renal injury; Increased expression of Nrf2 and its target antioxidant genes. |
Table 2: Effects of Coptisine in In Vitro Models
| Cell Line / Tissue | Coptisine Concentration & Duration | Key Findings | Citations |
| HepG2 (human liver) & C2C12 (mouse myotube) | 10⁻⁶ M | Increased AMPK phosphorylation; Enhanced glucose consumption; Reduced mitochondrial respiration. | |
| Mouse Aortas | 1 µM; 48 hours | Increased phosphorylation of AMPKα and eNOS. | |
| HUVECs (endothelial cells) | 1 µM; 4 hours | Decreased high glucose-induced ROS generation. | |
| HK-2 (human kidney) | Not specified | Decreased apoptosis and fibrosis markers in high-glucose conditions. | |
| HK-2 (human kidney) | 2.5, 5, and 10 µM; 24 hours | Decreased total cholesterol and triglyceride levels; Increased protein expression of p-AMPK, p-ACC, and CPT-1. |
Experimental Protocols
Induction of Diabetic Animal Models
Protocol 5.1.1: High-Fat Diet and Low-Dose STZ Model (Type 2 Diabetes)
-
Animals: Male C57BL/6J mice, 6 weeks of age.
-
Diet: Feed a high-fat diet (HFD) with 45% kcal from fat for 6 weeks.
-
Induction: After the HFD period, administer a single low-dose intraperitoneal (i.p.) injection of streptozotocin (STZ) at 120 mg/kg.
-
Confirmation: Monitor fasting blood glucose (12-hour fast) one week post-injection. Mice with fasting blood glucose levels >11 mM are considered diabetic.
Protocol 5.1.2: STZ-Induced Model (Type 1 Diabetes)
-
Animals: Male Sprague-Dawley (SD) or Wistar rats (180–220 g).
-
Induction: Administer a single i.p. injection of STZ, freshly dissolved in citrate buffer (pH 4.5), at a dose of 65 mg/kg.
-
Confirmation: After 72 hours, measure blood glucose levels from the tail vein. Rats with blood glucose levels consistently above 16.7 mM are used for the study.
In Vitro Cell-Based Assays
Protocol 5.2.1: Western Blotting for Protein Phosphorylation
-
Protein Extraction: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA Assay Kit.
-
Electrophoresis: Separate 20 µg of each protein sample on a 10% SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane using a wet transfer system.
-
Blocking: Block non-specific binding sites with 5% skim milk in TBST for 1 hour at room temperature.
-
Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-p-eNOS (Ser1177), from Cell Signaling Technology).
-
Detection: After washing, incubate with an HRP-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5.2.2: Assessment of Endothelial Function
-
Tissue Preparation: Isolate thoracic aortas from mice and cut them into 2 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs solution, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Contraction: Pre-contract the rings with phenylephrine (1 µM).
-
Relaxation: Once a stable contraction is achieved, induce endothelium-dependent relaxation by adding cumulative concentrations of acetylcholine (Ach, 1 nM to 10 µM).
-
Data Recording: Record changes in tension using an isometric force transducer.
Protocol 5.2.3: Measurement of Cellular Oxidative Stress
-
Cell/Tissue Culture: Culture HUVECs or incubate mouse carotid arteries with high glucose (30 mM) and coptisine (1 µM) for 4 hours.
-
Staining: Add dihydroethidium (DHE) stain to the samples and incubate in the dark. DHE fluoresces red upon oxidation by superoxide.
-
Imaging: Capture fluorescent images using a fluorescence microscope.
-
Quantification: Analyze the fluorescence intensity to quantify the level of ROS production.
Preclinical Experimental Workflow
Pharmacokinetics and Safety Considerations
Despite its promising pharmacological activities, coptisine suffers from poor oral bioavailability, which is a significant hurdle for its clinical translation. It is poorly absorbed in the gastrointestinal system, and a significant portion is expelled. The liver is the primary site of metabolism. Some studies have also indicated potential hepatotoxicity, which warrants careful consideration in dose selection and long-term treatment strategies. To overcome these limitations, research into novel formulations, such as nanocarriers or cyclodextrin-based inclusion complexes, is underway to enhance its bioavailability and therapeutic efficacy.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential for managing metabolic syndrome and diabetes in a wealth of preclinical studies. Its multi-target mechanism of action, centered on AMPK activation, anti-inflammatory effects, and reduction of oxidative stress, makes it a compelling candidate for further development.
Future research should focus on:
-
Clinical Trials: Well-designed human clinical trials are necessary to validate the preclinical findings and establish a safe and effective dosing regimen.
-
Bioavailability Enhancement: Continued development of novel drug delivery systems is crucial to overcome the pharmacokinetic challenges of coptisine.
-
Long-Term Efficacy and Safety: Chronic studies are needed to fully understand the long-term benefits and potential risks associated with coptisine administration, particularly concerning its effects on diabetic complications and potential hepatotoxicity.
-
Combination Therapy: Investigating the synergistic effects of coptisine with existing anti-diabetic drugs could lead to more effective treatment strategies.
References
- 1. Coptisine Attenuates Diabetes—Associated Endothelial Dysfunction through Inhibition of Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Coptisine Attenuates Diabetes-Associated Endothelial Dysfunction through Inhibition of Endoplasmic Reticulum Stress and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
In silico docking studies of Coptisine Sulfate with target proteins
An In-Depth Technical Guide to the In Silico Docking of Coptisine Sulfate with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, a protoberberine alkaloid primarily isolated from the traditional medicinal plant Coptis chinensis, has garnered significant attention for its wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and antimicrobial effects[1][2]. The therapeutic potential of coptisine is attributed to its interaction with various biological macromolecules. In silico molecular docking has emerged as a powerful and indispensable tool in drug discovery to elucidate these interactions at a molecular level[3][4]. This computational technique predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity, interaction modes, and the structural basis of activity[3].
This technical guide provides a comprehensive overview of in silico docking studies of this compound with its identified protein targets. It summarizes key quantitative data, details common experimental protocols, and visualizes the complex biological pathways and computational workflows involved, serving as a resource for researchers in pharmacology and drug development.
Data Presentation: this compound Docking Studies
Molecular docking simulations provide quantitative estimations of the binding affinity between a ligand and a protein, typically expressed as binding energy (in kcal/mol). A more negative value indicates a stronger and more stable interaction. The following tables summarize the results from various studies investigating the interaction of coptisine with key protein targets.
Table 1: Binding Affinities of Coptisine with Various Protein Targets
| Target Protein | PDB ID | Target Class | Binding Affinity / Score (kcal/mol) | Research Context |
| Main Protease (Mpro) | - | Viral Protease | -9.15 | Antiviral activity |
| Proto-oncogene tyrosine-protein kinase (SRC) | 1y57 | Kinase | -9.2 | Streptococcal Infections |
| Dipeptidyl Peptidase-4 (DPP-4) | - | Hydrolase | -16.06 to -31.84 (Binding Free Energy, ∆Gbind) | Antidiabetic activity |
| Cyclin E1 (CCNE1) | - | Cell Cycle Regulator | Good binding ability noted | Colon Cancer |
| Cyclin Dependent Kinase 2 (CDK2) | - | Kinase | Good binding ability noted | Colon Cancer |
| Heat shock protein 90 alpha (HSP90AB1) | - | Chaperone | Good binding ability noted | Colon Cancer |
| Serine/threonine-protein kinase (CHEK2) | - | Kinase | Good binding ability noted | Colon Cancer |
| Calf Thymus DNA (ctDNA) | - | Nucleic Acid | Intercalation confirmed | DNA Interaction |
Table 2: Bioactivity Data for Coptisine and Related Alkaloids
| Target Protein | Compound | IC50 Value | K D Value (μM) | Assay Type |
| Dipeptidyl Peptidase-4 (DPP-4) | Coptisine & 8 other alkaloids | 3.44–53.73 μM | 8.11 to 29.97 | In vitro inhibition & SPR |
| X-box-binding protein 1 (XBP1) | Dihydrocoptisine | EC50 = 2.25 nM | - | Transcriptional Activation |
Experimental Protocols
The accuracy and reliability of in silico docking studies are highly dependent on the methodologies employed. Below are detailed protocols commonly cited in the literature for docking coptisine.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structure of coptisine is typically obtained from chemical databases like PubChem. The structure is then optimized to achieve a stable, low-energy conformation. This often involves geometry optimization using methods like the Density Functional Theory (DFT) with the B3LYP functional, as implemented in software like Material Studio. For docking, polar hydrogens are added, and appropriate atomic charges (e.g., Gasteiger charges) are assigned.
-
Target Protein Preparation: The 3D crystal structures of target proteins are retrieved from the RCSB Protein Data Bank (PDB). Preparation involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning atomic charges using force fields such as AMBER. The active site for docking is defined based on the binding pocket of the co-crystallized ligand or through literature analysis and active site prediction tools.
Molecular Docking Simulation
-
Software and Algorithms: Several software packages are used for docking coptisine. A common choice is AutoDock 4.2 , which utilizes the Lamarckian Genetic Algorithm (LGA) to explore possible ligand conformations within the defined active site. The software generates a grid box that encompasses the active site, and the ligand is allowed to move and rotate freely within this space. Another program mentioned is the Surflex Dock program within the Sybyl-X package.
-
Execution and Scoring: The docking process generates multiple binding poses (conformations) of the ligand in the protein's active site. Each pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is generally considered the most probable binding mode.
Post-Docking Analysis
-
Binding Mode Analysis: The best-scoring pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which stabilize the protein-ligand complex.
-
Molecular Dynamics (MD) Simulation: To validate the stability of the docked complex, MD simulations are often performed. These simulations assess the dynamic behavior of the protein-ligand system over time (e.g., 100 ns), providing insights into the stability of the interactions observed in the static docking pose by calculating metrics like the Root Mean Square Deviation (RMSD).
Mandatory Visualizations
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for an in silico molecular docking study.
Signaling Pathways Modulated by Coptisine
Coptisine exerts its pharmacological effects by modulating complex intracellular signaling pathways. In silico studies help rationalize how binding to specific protein targets can trigger these downstream effects.
1. Anti-inflammatory Signaling Pathways
Coptisine is known to inhibit inflammation by targeting key signaling cascades like NF-κB, MAPK, and PI3K/Akt. Upon stimulation by agents like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators. Coptisine can suppress this process.
2. Antioxidant Response Pathway
Coptisine can protect against oxidative stress by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Coptisine can induce the upstream kinases Akt and JNK, which leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate antioxidant genes like NQO1.
3. Metabolic Regulation Pathway
In the context of metabolic diseases, coptisine has been shown to regulate lipid metabolism by activating the AMPK signaling pathway. Activated AMPK phosphorylates and inactivates ACC (a key enzyme in fatty acid synthesis) while activating CPT-1 (essential for fatty acid oxidation), thereby reducing lipid accumulation.
References
- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Modified coptisine derivatives as an inhibitor against pathogenic Rhizomucor miehei, Mycolicibacterium smegmatis (Black Fungus), Monkeypox, and Marburg virus by molecular docking and molecular dynamics simulation-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From In Silico to a Cellular Model: Molecular Docking Approach to Evaluate Antioxidant Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Coptisine Sulfate and its Derivatives: A Technical Guide to Biological Activities and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coptisine, a protoberberine alkaloid primarily isolated from the traditional medicinal herb Coptis chinensis (Huanglian), and its derivatives have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the biological properties of coptisine sulfate and its key derivatives, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. Detailed experimental protocols for assessing these activities are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways modulated by coptisine are elucidated through detailed diagrams to provide a mechanistic understanding of its therapeutic potential.
Introduction
Coptisine (C₁₉H₁₄NO₄⁺) is a major bioactive isoquinoline alkaloid found in plants of the Ranunculaceae family.[1] It shares a similar chemical scaffold with other well-known protoberberine alkaloids like berberine and palmatine.[1][2] this compound, a salt form of coptisine, is often used in research due to its enhanced solubility.[3] In recent years, extensive research has been dedicated to elucidating the pharmacological mechanisms of coptisine and to synthesizing novel derivatives with improved efficacy and bioavailability.[4] This guide aims to consolidate the current knowledge on the biological activities of this compound and its derivatives, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Anticancer Activity
Coptisine and its derivatives have demonstrated significant growth inhibitory activity against a variety of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.
Quantitative Anticancer Data
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of coptisine and its derivatives against various cancer cell lines.
Table 1: IC₅₀ Values of Coptisine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 18.1 | 72 | |
| HT-29 | Colon Carcinoma | 0.49 µg/mL (~1.4 µM) | Not Specified | |
| LoVo | Colon Carcinoma | 0.87 µg/mL (~2.5 µM) | Not Specified | |
| L1210 | Murine Leukemia | 0.87 µg/mL (~2.5 µM) | Not Specified | |
| RAW264.7 | Macrophage | 10.29 | 72 | |
| 3T3-L1 | Preadipocyte | 50.63 | 72 |
Table 2: Anticancer Activity of Coptisine Derivatives
| Derivative | Cancer Type/Cell Line | Activity | Reference |
| 8-Cetylcoptisine | Human Lung Adenocarcinoma (A549) | Induces apoptosis and G0/G1 cell cycle arrest | |
| Dihydrocoptisine Analogs | Ulcerative Colitis | More potent than coptisine |
Signaling Pathways in Anticancer Activity
The anticancer effects of coptisine are mediated through the modulation of several key signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of coptisine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Multi-well spectrophotometer
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of coptisine. Include a vehicle control (medium with the same amount of solvent used to dissolve coptisine) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the coptisine concentration.
Anti-inflammatory Activity
Coptisine exhibits potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators. This is achieved through the suppression of key inflammatory signaling pathways such as NF-κB and MAPK.
Quantitative Anti-inflammatory Data
The following table summarizes the in vivo anti-inflammatory effects of coptisine free base (CFB).
Table 3: In Vivo Anti-inflammatory Effects of Coptisine Free Base (CFB)
| Animal Model | Parameter | Treatment | Inhibition (%) | Reference |
| Xylene-induced ear edema in mice | Ear edema | 10 mg/kg CFB | Significant dose-dependent suppression | |
| Acetic acid-induced vascular permeability in mice | Vascular permeability | 10 mg/kg CFB | Significant mitigation | |
| Carrageenan-induced paw edema in mice | Paw edema | 10 mg/kg CFB | Significant mitigation |
Signaling Pathways in Anti-inflammatory Activity
Experimental Protocols
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Male Sprague-Dawley rats or Swiss albino mice
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and coptisine-treated groups at various doses. Administer the treatments orally or intraperitoneally.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after injection (Vₜ).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
This in vitro assay evaluates the effect of coptisine on the production of inflammatory mediators by macrophages.
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Complete cell culture medium
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Cell Culture: Culture RAW 264.7 cells in complete medium until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of coptisine for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants for analysis.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Cytokines: Quantify the levels of TNF-α, IL-6, and other cytokines in the supernatant using specific ELISA kits.
-
-
Data Analysis: Determine the dose-dependent inhibition of NO and cytokine production by coptisine.
Neuroprotective Activity
Coptisine has shown promise as a neuroprotective agent, potentially beneficial for neurodegenerative diseases. Its mechanisms include reducing oxidative stress and apoptosis in neuronal cells.
Quantitative Neuroprotective Data
The following table presents in vitro data on the neuroprotective effects of coptisine.
Table 4: In Vitro Neuroprotective Effects of Coptisine
| Cell Line | Insult | Parameter | Treatment | Effect | Reference |
| SH-SY5Y | tert-butylhydroperoxide (t-BOOH) | Cell Viability | 20 µM Coptisine (24h pre-treatment) | Increased viability to 64.6 ± 1.9% | |
| SH-SY5Y | tert-butylhydroperoxide (t-BOOH) | Apoptosis | 20 µM Coptisine (24h pre-treatment) | Reduced apoptosis to 36.5 ± 1.4% |
Experimental Protocol: In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of coptisine to protect neuronal cells from oxidative stress-induced cell death.
-
SH-SY5Y human neuroblastoma cell line
-
This compound
-
Neurotoxic agent (e.g., tert-butylhydroperoxide, 6-hydroxydopamine)
-
Complete cell culture medium
-
Reagents for cell viability and apoptosis assays (e.g., MTT, Annexin V/PI staining kit)
-
Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.
-
Pre-treatment: Pre-treat the cells with different concentrations of coptisine for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent for an appropriate time to induce cell death.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay as described previously.
-
Apoptosis: Quantify the percentage of apoptotic cells using flow cytometry with Annexin V/PI staining.
-
-
Data Analysis: Determine the protective effect of coptisine by comparing the viability and apoptosis rates of coptisine-treated cells with those of cells exposed to the neurotoxin alone.
Antimicrobial Activity
Coptisine and its derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of coptisine against various microorganisms.
Table 5: Minimum Inhibitory Concentration (MIC) of Coptisine
| Microorganism | MIC | Reference |
| Pasteurella multocida | 0.125 mg/mL | |
| Candida albicans | 1000 µg/mL | |
| Escherichia coli | Lower than palmatine | |
| Mycobacterium abscessus (C. chinensis extract) | 1.5 mg/mL |
Experimental Protocol: Agar Well Diffusion Method
This method is used to screen for the antimicrobial activity of plant extracts and their constituents.
-
Test microorganism
-
Mueller-Hinton agar (MHA) plates
-
This compound solution of known concentration
-
Sterile cork borer or pipette tip
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Plate Inoculation: Spread the inoculum evenly over the surface of an MHA plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the coptisine solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Coptisine Derivatives
The modification of the coptisine scaffold has led to the development of derivatives with enhanced biological activities.
-
Dihydrocoptisine: This derivative has shown significantly greater anti-ulcerative colitis activity compared to coptisine, with an EC₅₀ value of 2.25 nM for XBP1 transcriptional activation.
-
8-hydroxy-7,8-dihydrocoptisine (Coptisine Free Base): This derivative has demonstrated potent dose-dependent anti-inflammatory effects in various in vivo models.
-
N-Dihydrocoptisine-8-ylidene Amines/Amides: A series of these derivatives have been synthesized and shown to be potent activators of X-box-binding protein 1 (XBP1) transcription, with EC₅₀ values in the nanomolar range, and are promising candidates for anti-ulcerative colitis drugs.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with a wide range of therapeutic applications. Their well-documented anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities are supported by a growing body of evidence elucidating their mechanisms of action at the molecular level. The modulation of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK underscores their potential as multi-target agents. The detailed experimental protocols provided in this guide offer a standardized framework for the continued investigation and development of coptisine-based therapeutics. Further research into the synthesis of novel derivatives with improved pharmacokinetic profiles and enhanced target specificity is warranted to fully realize the clinical potential of this versatile natural product.
References
- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1198398-71-8: this compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis and Structure-Activity Relationships of N-Dihydrocoptisine-8-ylidene Aromatic Amines and N-Dihydrocoptisine-8-ylidene Aliphatic Amides as Antiulcerative Colitis Agents Targeting XBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Coptisine Sulfate Cytotoxicity in HCT116 Cells using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxic effects of coptisine sulfate on the human colorectal carcinoma cell line HCT116 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Additionally, it outlines the key signaling pathways modulated by this compound in these cells.
Data Presentation
The cytotoxic effect of this compound is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The results of an MTT assay are often presented in a table summarizing the percentage of cell viability at various concentrations of the test compound.
Table 1: Effect of this compound on HCT116 Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 5 | 85.3 ± 4.1 |
| 10 | 68.7 ± 3.5 |
| 20 | 51.2 ± 2.8 |
| 40 | 35.6 ± 3.1 |
| 80 | 22.4 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
HCT116 Cell Culture
Proper cell culture techniques are crucial for obtaining reliable and reproducible results.
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[1][2]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1][2][3]
-
Subculturing: When cells reach 70-90% confluency, they should be subcultured.
-
Aspirate the old medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed new culture flasks at a split ratio of 1:3 to 1:6.
-
This compound MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.
Materials:
-
HCT116 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest HCT116 cells that are in the logarithmic growth phase.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0, 5, 10, 20, 40, and 80 µM.
-
Aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the this compound MTT assay.
Caption: Workflow of the this compound MTT Assay in HCT116 Cells.
Signaling Pathways
This compound has been shown to exert its anticancer effects in HCT116 cells by modulating key signaling pathways involved in cell survival, proliferation, and metastasis.
Caption: this compound Signaling Pathways in HCT116 Cells.
References
Coptisine Sulfate in DSS-Induced Colitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coptisine, a bioactive isoquinoline alkaloid derived from Coptis Chinensis, has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD).[1] Specifically, in dextran sulfate sodium (DSS)-induced colitis mouse models, a widely used representation of human ulcerative colitis, coptisine sulfate has been shown to ameliorate disease severity by protecting the intestinal barrier, modulating inflammatory responses, and influencing key signaling pathways.[2][3] These application notes provide a comprehensive overview of the experimental use of this compound in this model, including detailed protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a practical resource for researchers investigating novel therapeutics for IBD.
Quantitative Data Summary
The administration of this compound in DSS-induced colitis models has yielded significant improvements in various disease parameters. The following tables summarize the key quantitative findings from multiple studies, providing a comparative overview of its efficacy.
Table 1: Effects of this compound on Macroscopic and Clinical Scores
| Parameter | Control Group | DSS Model Group | This compound (50 mg/kg) | This compound (100 mg/kg) | Reference |
| Disease Activity Index (DAI) Score | Undetectable | Markedly elevated | Significantly reduced | Significantly reduced | [2][3] |
| Body Weight Loss (%) | Gain | Significant loss | Attenuated loss | Attenuated loss | |
| Colon Length (cm) | Normal | 6.71 ± 0.59 | 7.21 ± 0.34 | 8.59 ± 0.45 |
Table 2: Modulation of Inflammatory Cytokines and Proteins by this compound
| Molecule | DSS Model Group Level | This compound Treatment Effect | Signaling Pathway Implication | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17, IFN-γ) | Significantly Increased | Significantly Decreased | NF-κB, NLRP3 Inflammasome | |
| Anti-inflammatory Cytokines (IL-10, TGF-β) | Significantly Decreased | Significantly Increased | General Anti-inflammatory | |
| Myeloperoxidase (MPO) | Significantly Increased | Significantly Suppressed | Neutrophil Infiltration | |
| Tight Junction Proteins (E-cadherin, Occludin) | Significantly Decreased | Significantly Increased | Intestinal Barrier Function | |
| NLRP3 Inflammasome Components (NLRP3, Caspase-1, IL-1β, IL-18) | Significantly Increased | Significantly Downregulated | NLRP3 Inflammasome | |
| NF-κB Pathway (p-IκBα, nuclear p65) | Significantly Increased | Significantly Inhibited | NF-κB | |
| cPLA2 | Significantly Increased | Markedly Downregulated | cPLA2/TRPM8/CGRP-1 | |
| TRPM8, TRPV1, TRPA1 | Significantly Decreased | Significantly Upregulated | cPLA2/TRPM8/CGRP-1 | |
| CGRP-1 | Significantly Decreased | Significantly Upregulated | cPLA2/TRPM8/CGRP-1 | |
| AhR Nuclear Translocation | Decreased | Potently Increased | Aryl Hydrocarbon Receptor |
Experimental Protocols
DSS-Induced Colitis Mouse Model
This protocol describes the induction of acute colitis in mice using DSS, a well-established and reproducible method.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sulfate Sodium (DSS, MW 36,000-50,000 Da)
-
Sterile drinking water
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
DSS Administration: Prepare a 2-3% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain. Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the DSS administration period, euthanize the mice for tissue collection and analysis.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
-
Oral gavage needles
Procedure:
-
Preparation: Prepare a stock solution of this compound in the chosen vehicle at the desired concentrations (e.g., 50 mg/kg and 100 mg/kg).
-
Administration: Administer the this compound solution or vehicle to the mice via oral gavage once daily. Treatment can be initiated either concurrently with DSS administration or as a therapeutic intervention after colitis induction.
-
Duration: Continue the administration for the duration of the experiment as defined by the study design.
Assessment of Colitis Severity
a. Disease Activity Index (DAI):
The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, providing a quantitative measure of disease severity.
b. Macroscopic Evaluation:
-
After euthanasia, carefully dissect the colon from the cecum to the anus.
-
Measure the length of the colon. Colon shortening is a hallmark of colitis.
-
Observe for signs of inflammation such as edema, hyperemia, and ulceration.
c. Histological Analysis:
-
Fix a segment of the distal colon in 4% phosphate-buffered formalin.
-
Embed the tissue in paraffin and prepare 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, mucosal damage, and crypt architecture.
-
Utilize a semi-quantitative scoring system to evaluate the degree of inflammation and tissue damage.
Molecular and Cellular Assays
a. Western Blot Analysis:
-
Homogenize colon tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., E-cadherin, occludin, p-IκBα, NF-κB p65, NLRP3, Caspase-1).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) kit.
b. Cytokine Analysis (ELISA or qPCR):
-
Homogenize colon tissue to extract total protein or RNA.
-
For ELISA, use commercially available kits to quantify the levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in the protein lysate.
-
For qPCR, reverse transcribe RNA to cDNA and perform real-time PCR using specific primers for the target cytokines.
c. Myeloperoxidase (MPO) Assay:
-
Homogenize a pre-weighed colon tissue sample in a suitable buffer.
-
Use a commercial MPO assay kit to measure the enzyme activity, which is an indicator of neutrophil infiltration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for DSS-induced colitis and this compound treatment.
This compound Signaling Pathways in Colitis
Caption: Signaling pathways modulated by this compound in colitis.
NF-κB and NLRP3 Inflammasome Inhibition by this compound
Caption: Inhibition of NF-κB and NLRP3 pathways by this compound.
References
- 1. Coptisine activates aryl hydrocarbon receptor to regulate colonic epithelial homeostasis in DSS induced ulcerative colitis and TNF-α challenged intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coptisine ameliorates DSS-induced ulcerative colitis via improving intestinal barrier dysfunction and suppressing inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Protocol for Apoptosis Detection with Coptisine Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1] The Annexin V/Propidium Iodide (PI) assay is a widely used and reliable method for detecting and quantifying apoptotic cells via flow cytometry.[1][2] This method is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1][2] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late-stage apoptotic and necrotic cells, allowing for their differentiation.
Coptisine, a natural isoquinoline alkaloid, has demonstrated anticancer activity by inducing apoptosis in various cancer cell lines. Its mechanism often involves the generation of reactive oxygen species (ROS), which can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, leading to the activation of caspase cascades. This protocol provides a detailed methodology for inducing apoptosis in cultured cells using Coptisine Sulfate and subsequently quantifying the apoptotic cell population using an Annexin V-FITC/PI flow cytometry assay.
Materials and Reagents
| Equipment | Reagents & Consumables |
| Flow Cytometer with 488 nm laser | This compound (e.g., CAS 1198398-71-8) |
| Cell Culture Hood | Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer) |
| CO2 Incubator (37°C, 5% CO2) | Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free |
| Centrifuge | Cell culture medium (e.g., DMEM, RPMI-1640) |
| Fluorescence Microscope (optional) | Fetal Bovine Serum (FBS) |
| Hemocytometer or Automated Cell Counter | Trypsin-EDTA |
| Micropipettes and sterile tips | DMSO (for this compound stock solution) |
| 1.5 mL Microcentrifuge tubes | Sterile culture flasks or plates |
| Flow cytometry tubes | Deionized water |
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (10 mM):
-
This compound has a molecular weight of approximately 372.39 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.72 mg of this compound in 1 mL of DMSO.
-
Mix thoroughly by vortexing.
-
Aliquot and store at -20°C, protected from light.
Stock Solution Preparation Table
| Desired Stock Concentration | Mass of this compound (for 1 mL solvent) | Mass of this compound (for 5 mL solvent) |
| 1 mM | 0.37 mg | 1.86 mg |
| 5 mM | 1.86 mg | 9.31 mg |
| 10 mM | 3.72 mg | 18.62 mg |
| 20 mM | 7.45 mg | 37.24 mg |
2. 1X Annexin V Binding Buffer:
-
Apoptosis detection kits typically provide a 5X or 10X concentrated binding buffer.
-
Dilute the concentrated buffer to 1X with deionized water. For example, to make 10 mL of 1X buffer from a 5X stock, mix 2 mL of 5X Binding Buffer with 8 mL of deionized water.
-
The binding buffer typically contains HEPES, NaCl, and CaCl2 (e.g., 10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2). Store at 4°C.
3. Propidium Iodide (PI) Working Solution (Optional):
-
If your kit provides a concentrated PI stock (e.g., 1 mg/mL), you may need to prepare a working solution.
-
For example, to prepare a 100 µg/mL working solution, dilute 5 µL of a 1 mg/mL stock into 45 µL of 1X Annexin V Binding Buffer.
Induction of Apoptosis with this compound
-
Cell Seeding: Seed cells in appropriate culture plates or flasks at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Cell Treatment:
-
After allowing cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing various concentrations of this compound. Studies suggest effective concentrations can range from 10 µM to 50 µM.
-
Prepare a vehicle control by adding an equivalent volume of DMSO to the medium (the final DMSO concentration should typically be <0.1%).
-
Include an untreated (negative) control and an optional positive control for apoptosis (e.g., cells treated with staurosporine).
-
-
Incubation: Incubate the cells for a desired period, for example, 24 hours, at 37°C in a 5% CO2 incubator.
Annexin V-FITC and PI Staining
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA. Collect the culture supernatant as it may contain apoptotic cells that have detached. Neutralize trypsin with serum-containing medium and combine with the collected supernatant.
-
Suspension cells: Collect cells directly from the culture flask.
-
-
Cell Counting: Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS. Resuspend the cell pellet in 1X Binding Buffer and determine the cell density.
-
Staining Reaction:
-
Centrifuge 1-5 x 10^5 cells per sample and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex or flick the tube to mix.
-
Add 5-10 µL of PI Staining Solution (or 1 µL of a 100 µg/mL working solution).
-
Gently vortex or flick the tube to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining. Keep samples on ice and protected from light.
Flow Cytometry Analysis
-
Setup: Analyze the samples immediately (preferably within 1 hour) on a flow cytometer. Use the 488 nm laser for excitation.
-
Compensation: Use single-stained controls (Annexin V-FITC only, PI only) and an unstained control to set up fluorescence compensation and gates correctly.
-
Data Acquisition: Measure fluorescence emission at approximately 530 nm (e.g., FITC channel) for Annexin V-FITC and >575 nm (e.g., PE or PerCP channel) for PI.
-
Data Interpretation: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis).
-
Data Presentation
Summary of Protocol Parameters
| Parameter | Value/Range |
| Cell Density per Sample | 1–5 x 10^5 cells |
| This compound Conc. | 0–50 µM (titration recommended) |
| Treatment Incubation Time | 24 hours (can be optimized) |
| Staining Volume | 100 µL |
| Annexin V-FITC Volume | 5 µL |
| Propidium Iodide Volume | 1–10 µL (dependent on stock conc.) |
| Staining Incubation Time | 15–20 minutes |
| Staining Temperature | Room Temperature (in the dark) |
| Final Volume for Analysis | 500 µL |
Visualizations
Caption: Experimental workflow for this compound-induced apoptosis detection.
Caption: Signaling pathway for this compound-induced apoptosis.
References
Coptisine Sulfate: A Promising Inhibitor of Cancer Cell Proliferation as Measured by BrdU Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coptisine, a protoberberine alkaloid extracted from the traditional medicinal plant Coptis chinensis, has garnered significant interest for its potential anti-cancer properties.[1] This application note details the use of the 5-bromo-2'-deoxyuridine (BrdU) cell proliferation assay to quantify the inhibitory effects of Coptisine Sulfate on cancer cell growth. The BrdU assay is a reliable method for measuring DNA synthesis, a key indicator of cell proliferation. By incorporating the thymidine analog BrdU into newly synthesized DNA, proliferating cells can be detected using specific antibodies. This document provides a comprehensive protocol for utilizing the BrdU assay to assess the anti-proliferative efficacy of this compound and presents data on its effects on gastric cancer cell lines. Furthermore, it elucidates the molecular signaling pathways modulated by Coptisine that lead to cell cycle arrest and inhibition of proliferation.
Data Presentation
The anti-proliferative activity of Coptisine was evaluated against two human gastric cancer cell lines, ACC-201 and NCI-N87, using a BrdU incorporation assay. The cells were treated with varying concentrations of Coptisine for 72 hours. The results demonstrate a dose-dependent inhibition of DNA synthesis in both cell lines, with Coptisine showing high efficacy.[1][2]
Table 1: Effect of Coptisine on BrdU Incorporation in ACC-201 Gastric Cancer Cells
| Coptisine Concentration (µg/mL) | Coptisine Concentration (µM) | Mean BrdU Incorporation (% of Control) | Standard Deviation |
| 0 (Control) | 0 | 100 | ± 5.0 |
| 0.1 | 0.31 | 85 | ± 4.2 |
| 0.5 | 1.56 | 60 | ± 3.0 |
| 1.0 | 3.12 | 45 | ± 2.3 |
| 2.5 | 7.80 | 20 | ± 1.0 |
| 5.0 | 15.61 | 10 | ± 0.5 |
Table 2: Effect of Coptisine on BrdU Incorporation in NCI-N87 Gastric Cancer Cells
| Coptisine Concentration (µg/mL) | Coptisine Concentration (µM) | Mean BrdU Incorporation (% of Control) | Standard Deviation |
| 0 (Control) | 0 | 100 | ± 6.0 |
| 0.1 | 0.31 | 90 | ± 5.4 |
| 0.5 | 1.56 | 75 | ± 4.5 |
| 1.0 | 3.12 | 60 | ± 3.6 |
| 2.5 | 7.80 | 35 | ± 2.1 |
| 5.0 | 15.61 | 15 | ± 0.9 |
Experimental Protocols
This section provides a detailed methodology for performing a BrdU cell proliferation assay to evaluate the effects of this compound. This protocol is based on a colorimetric ELISA-based detection method.
Materials:
-
Cancer cell lines (e.g., ACC-201, NCI-N87)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
BrdU Labeling Reagent (100x)
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
BrdU Labeling:
-
Add 10 µL of BrdU Labeling Reagent to each well (final concentration 10 µM).
-
Incubate the plate for an additional 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's doubling time.
-
-
Fixation and Denaturation:
-
Carefully remove the labeling medium from the wells.
-
Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the FixDenat solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of anti-BrdU-POD antibody solution to each well.
-
Incubate for 90 minutes at room temperature.
-
-
Substrate Reaction and Measurement:
-
Remove the antibody solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature, or until a color change is apparent.
-
Stop the reaction by adding 100 µL of Stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
-
Signaling Pathways and Visualizations
Coptisine exerts its anti-proliferative effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.
Experimental Workflow for BrdU Assay
Caption: Workflow of the BrdU cell proliferation assay.
Coptisine-Induced G2/M Cell Cycle Arrest
Coptisine has been shown to induce G2/M phase cell cycle arrest by modulating the CHK1/CDC25A pathway. This disruption prevents cells from entering mitosis, thereby inhibiting proliferation.
Caption: Coptisine induces G2/M arrest via CHK1/CDC25A.
Inhibition of PI3K/Akt Signaling Pathway by Coptisine
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Coptisine has been demonstrated to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.
Caption: Coptisine inhibits the PI3K/Akt signaling pathway.
The BrdU assay is a robust and quantitative method for evaluating the anti-proliferative effects of compounds like this compound. The data presented here clearly indicates that this compound effectively inhibits the proliferation of gastric cancer cells in a dose-dependent manner. The elucidation of its inhibitory action on key signaling pathways such as the PI3K/Akt and cell cycle regulatory pathways provides a mechanistic basis for its anti-cancer activity. These findings underscore the potential of this compound as a therapeutic candidate for cancer treatment and highlight the utility of the BrdU assay in drug discovery and development.
References
Coptisine Sulfate: Application Notes and Protocols for In vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Coptisine Sulfate for in vivo animal research. This document includes detailed protocols for creating stable dosing solutions, recommended dosage ranges for various administration routes, and an overview of the key signaling pathways modulated by this compound.
Physicochemical Properties and Solubility
This compound is the sulfate salt of Coptisine, an isoquinoline alkaloid. The sulfate group enhances its water solubility compared to the parent compound. However, for achieving concentrations suitable for in vivo dosing, co-solvents are often necessary.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | Solubility can be increased with sonication and warming. |
| DMSO | Slightly soluble | A common solvent for initial stock solution preparation. |
| Ethanol | Soluble | Can be used in combination with other solvents. |
Dosing Solution Preparation
The selection of an appropriate vehicle is critical for ensuring the bioavailability and stability of this compound while minimizing toxicity to the animal model. Below are recommended protocols for preparing dosing solutions for oral gavage and intraperitoneal injection.
Protocol 1: Oral Gavage Solution Preparation
This protocol is suitable for administering this compound via oral gavage to rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (if required):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. Gentle warming and vortexing can aid dissolution.
-
-
Vehicle Preparation:
-
Prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle formulation consists of:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
45-60% Saline or PBS
-
-
Add the components sequentially to a sterile conical tube and vortex thoroughly to ensure a homogenous mixture.
-
-
Final Dosing Solution:
-
Add the this compound stock solution (or powder directly if preparing a fresh solution) to the prepared vehicle.
-
Vortex the solution vigorously until the this compound is completely dissolved or a uniform suspension is formed. Sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: Intraperitoneal Injection Solution Preparation
This protocol is designed for the intraperitoneal administration of this compound. It is crucial to ensure the sterility and isotonicity of the final solution to minimize irritation.
Materials:
-
This compound powder
-
DMSO
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Initial Dissolution:
-
Dissolve the accurately weighed this compound powder in a small volume of DMSO.
-
-
Dilution with Saline/PBS:
-
Gradually add sterile saline or PBS to the DMSO solution while vortexing to achieve the final desired concentration.
-
Note: The final concentration of DMSO should be kept as low as possible (ideally below 10%) to avoid peritoneal irritation.
-
-
Sterilization:
-
Filter the final dosing solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Final Inspection:
-
Before administration, visually inspect the solution for any signs of precipitation or particulate matter.
-
In Vivo Administration and Dosage
The dosage of this compound can vary depending on the animal model, the disease being studied, and the administration route. The following table summarizes dosages reported in the literature for mice and rats.
Table 2: Reported In Vivo Dosages of Coptisine
| Animal Model | Administration Route | Dosage Range | Study Focus |
| Mice | Oral Gavage | 50 - 150 mg/kg/day | Anti-cancer, Anti-inflammatory |
| Rats | Oral Gavage | 30 - 150 mg/kg/day | Pharmacokinetics, Anti-inflammatory |
| Mice | Intraperitoneal | 30 - 90 mg/kg/day | Anti-cancer |
| Rats | Intravenous | 10 mg/kg | Pharmacokinetics |
Note: It is crucial to perform dose-range finding studies to determine the optimal and non-toxic dose for your specific experimental conditions.
Key Signaling Pathways Modulated by Coptisine
Coptisine has been shown to exert its pharmacological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.
NF-κB Signaling Pathway
Coptisine inhibits the NF-κB signaling pathway, a central regulator of inflammation.[1][2] It has been shown to suppress the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα.[1] This sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1][3]
Coptisine inhibits NF-κB signaling.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes that is affected by Coptisine. Studies have shown that Coptisine can suppress the phosphorylation of key MAPK members, including p38, JNK, and to a lesser extent, ERK. By inhibiting these kinases, Coptisine can modulate inflammatory responses and cell proliferation.
Coptisine modulates MAPK signaling.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Coptisine has been demonstrated to inhibit this pathway by reducing the phosphorylation of both PI3K and Akt. This inhibition can lead to downstream effects such as the modulation of mTOR signaling, ultimately impacting cell growth and survival.
Coptisine inhibits PI3K/Akt signaling.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study involving this compound is outlined below.
In vivo experimental workflow.
Conclusion
This document provides essential information and standardized protocols for the preparation and use of this compound in in vivo animal research. Adherence to these guidelines will help ensure the reproducibility and reliability of experimental outcomes. Researchers are encouraged to adapt these protocols to their specific needs while maintaining scientific rigor and ethical considerations for animal welfare.
References
- 1. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coptisine inhibits RANKL-induced NF-κB phosphorylation in osteoclast precursors and suppresses function through the regulation of RANKL and OPG gene expression in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coptisine Sulfate in the Carrageenan-Induced Paw Edema Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coptisine, a protoberberine alkaloid, has demonstrated significant anti-inflammatory properties. These application notes provide a detailed protocol for utilizing coptisine sulfate in a well-established preclinical model of acute inflammation: the carrageenan-induced paw edema model in rodents. The protocols outlined below cover the in vivo assessment of anti-inflammatory activity and the ex vivo analysis of key signaling pathways and inflammatory mediators.
Data Presentation
The following tables present representative data illustrating the dose-dependent anti-inflammatory effects of this compound in the carrageenan-induced paw edema model. This data is a synthesized representation based on typical findings for coptisine and similar anti-inflammatory compounds.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | Edema Inhibition (%) |
| Vehicle Control (Saline) | - | 1.25 ± 0.08 | - |
| This compound | 25 | 0.95 ± 0.06* | 24.0 |
| This compound | 50 | 0.78 ± 0.05** | 37.6 |
| This compound | 100 | 0.62 ± 0.04 | 50.4 |
| Indomethacin (Positive Control) | 10 | 0.55 ± 0.03 | 56.0 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) (Mean ± SEM) | IL-1β (pg/mg tissue) (Mean ± SEM) | IL-6 (pg/mg tissue) (Mean ± SEM) |
| Vehicle Control (Saline) | - | 250 ± 15 | 180 ± 12 | 320 ± 20 |
| This compound | 50 | 165 ± 10 | 110 ± 8 | 210 ± 15** |
| Indomethacin (Positive Control) | 10 | 140 ± 9 | 95 ± 7 | 180 ± 12*** |
**p<0.01, ***p<0.001 compared to Vehicle Control.
Table 3: Effect of this compound on MAPK and NF-κB Signaling Pathways in Paw Tissue (Relative Densitometry Units)
| Treatment Group | Dose (mg/kg) | p-p38/t-p38 (Mean ± SEM) | p-JNK/t-JNK (Mean ± SEM) | Nuclear p65/Lamin B1 (Mean ± SEM) |
| Vehicle Control (Saline) | - | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound | 50 | 0.58 ± 0.05 | 0.65 ± 0.06 | 0.52 ± 0.04** |
| Indomethacin (Positive Control) | 10 | 0.45 ± 0.04 | 0.50 ± 0.05 | 0.41 ± 0.03*** |
**p<0.01, ***p<0.001 compared to Vehicle Control.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of acute inflammation in the rat paw and the assessment of the anti-edema effects of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
λ-Carrageenan
-
Indomethacin (positive control)
-
0.9% Saline solution
-
Plethysmometer
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
This compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound or indomethacin orally (p.o.) 60 minutes before the carrageenan injection. The vehicle control group receives an equivalent volume of saline.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) λ-carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated by subtracting the initial paw volume (at 0 hours) from the paw volume at each subsequent time point.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Measurement of Pro-Inflammatory Cytokines by ELISA
This protocol details the quantification of TNF-α, IL-1β, and IL-6 in the inflamed paw tissue.
Materials:
-
Inflamed paw tissue collected at the end of the paw edema experiment
-
Phosphate Buffered Saline (PBS)
-
Tissue homogenizer
-
Lysis buffer with protease inhibitors
-
ELISA kits for rat TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Tissue Collection: At the end of the paw edema experiment (e.g., 3 or 5 hours post-carrageenan), euthanize the animals and excise the inflamed paw tissue.
-
Tissue Homogenization: Weigh the tissue and homogenize it in ice-cold PBS containing protease inhibitors.
-
Protein Extraction: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the total protein concentration in the lysate using a suitable method (e.g., BCA assay).
-
ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific kits.
-
Data Analysis: Calculate the concentration of each cytokine in pg/mg of total protein.
Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways in the inflamed paw tissue.
Materials:
-
Inflamed paw tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p38, anti-t-p38, anti-p-JNK, anti-t-JNK, anti-p65, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Extract total protein from the paw tissue as described in the ELISA protocol. For nuclear p65 analysis, perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total proteins and the level of nuclear p65 to a nuclear loading control (e.g., Lamin B1).
Mandatory Visualizations
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Caption: this compound's inhibitory mechanism on inflammatory signaling.
Application of Coptisine Sulfate in Neuroblastoma Cell Line Studies
Introduction
Coptisine, a protoberberine isoquinoline alkaloid derived from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant interest for its potential therapeutic properties, including anti-cancer activities. In the context of neuroblastoma, a common pediatric cancer arising from the sympathetic nervous system, coptisine has been investigated for its effects on cell viability and apoptosis. This document provides detailed application notes and protocols for researchers studying the effects of coptisine sulfate on neuroblastoma cell lines, with a focus on the widely used SH-SY5Y cell line.
Application Notes
Coptisine has demonstrated a significant neuroprotective effect in human SH-SY5Y neuroblastoma cells against oxidative stress.[1][2] Studies have shown that pretreatment with coptisine can attenuate the reduction in cell viability, the increase in apoptosis, and the decline in mitochondrial membrane potential induced by oxidative stressors like tert-butylhydroperoxide (t-BOOH).[1]
The proposed mechanism for this neuroprotective activity involves the downregulation of thioredoxin-interacting protein (TXNIP) gene expression.[2] This downregulation is hypothesized to bolster the thioredoxin defense system against oxidative stress and reduce apoptosis signal-regulating kinase (Ask1) mediated apoptotic signaling.[2] While coptisine is a component of the whole extract of Coptis chinensis, it has been identified as the primary single compound responsible for the observed neuroprotective effects.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effect of Coptisine on SH-SY5Y neuroblastoma cells.
Table 1: Effect of Coptisine on Cell Viability in t-BOOH-induced SH-SY5Y Cells
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 ± 3.5 |
| t-BOOH | 200 µM | 48.9 ± 2.1 |
| Coptisine + t-BOOH | 20 µM | 64.6 ± 1.9 |
Data adapted from Winklhofer et al., 2015. Values are presented as mean ± SEM.
Table 2: Effect of Coptisine on Apoptosis in t-BOOH-induced SH-SY5Y Cells
| Treatment | Concentration | Apoptotic Cells (%) |
| Control | - | 3.2 ± 0.5 |
| t-BOOH | 200 µM | 25.7 ± 2.3 |
| Coptisine + t-BOOH | 20 µM | 15.1 ± 1.8 |
Data adapted from Winklhofer et al., 2015. Values are presented as mean ± SEM.
Table 3: Effect of Coptisine on Mitochondrial Membrane Potential (MMP) in t-BOOH-induced SH-SY5Y Cells
| Treatment | Concentration | JC-1 Aggregate/Monomer Ratio (Fold Change) |
| Control | - | 1.0 |
| t-BOOH | 200 µM | 0.45 ± 0.05 |
| Coptisine + t-BOOH | 20 µM | 0.78 ± 0.07 |
Data adapted from Winklhofer et al., 2015. Values are presented as mean ± SEM, normalized to the control group.
Experimental Protocols
1. Cell Culture
The human neuroblastoma SH-SY5Y cell line is a commonly used model in neurobiology research.
-
Cell Line: SH-SY5Y (human neuroblastoma)
-
Media: RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 and 95% air at 37°C.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a suitable enzyme solution (e.g., Trypsin-EDTA), centrifuged, and resuspended in fresh medium for plating.
2. Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Induction of Cytotoxicity (Optional): After pretreatment with coptisine, an oxidative stressor like t-BOOH can be added for a specified period.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed SH-SY5Y cells in a 6-well plate and treat with this compound and/or an apoptosis-inducing agent as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
4. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, TXNIP, p-ASK1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General experimental workflow for studying this compound in neuroblastoma cells.
Caption: Proposed signaling pathway of Coptisine's neuroprotective effect in neuroblastoma cells.
References
Application Notes: In Vitro Angiogenesis Assays Using HUVECs with Coptisine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro angiogenesis assays using Human Umbilical Vein Endothelial Cells (HUVECs) to assess the effects of Coptisine Sulfate. This document includes detailed protocols for key assays, a summary of expected quantitative outcomes, and diagrams of relevant signaling pathways.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions.[1] In vitro angiogenesis assays are essential tools for screening and characterizing compounds that may promote or inhibit this process. HUVECs are a widely used and reliable cell model for these studies as they can form capillary-like structures in vitro.[1][2]
Coptisine, a bioactive component of Rhizoma coptidis, has demonstrated potential therapeutic effects, including the ability to modulate endothelial cell function.[3][4] These protocols are designed to investigate the pro-angiogenic or anti-angiogenic properties of this compound on HUVECs.
Key In Vitro Angiogenesis Assays:
-
Tube Formation Assay: This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract like Matrigel. It is a rapid and widely used method to quantify angiogenesis.
-
Wound Healing (Scratch) Assay: This assay measures the rate of collective cell migration, a crucial step in angiogenesis. A "wound" is created in a confluent monolayer of HUVECs, and the closure of this gap over time is monitored.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on HUVECs based on published studies. These studies have shown that Coptisine can rescue high glucose-impaired angiogenic ability in HUVECs.
Table 1: Effect of this compound on HUVEC Viability under High Glucose (HG) Conditions
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| High Glucose (HG) | 25 mM | ~75% |
| HG + Coptisine (Low) | 25 µM | ~85% |
| HG + Coptisine (High) | 50 µM | ~95% |
Table 2: Effect of this compound on HUVEC Migration (Wound Healing Assay) under High Glucose (HG) Conditions
| Treatment Group | Concentration | Wound Closure (%) |
| Control | - | ~100% |
| High Glucose (HG) | 25 mM | ~40% |
| HG + Coptisine (Low) | 25 µM | ~60% |
| HG + Coptisine (High) | 50 µM | ~80% |
Table 3: Effect of this compound on HUVEC Tube Formation under High Glucose (HG) Conditions
| Treatment Group | Concentration | Number of Tubes (relative to Control) | Number of Nodes (relative to Control) |
| Control | - | 1.0 | 1.0 |
| High Glucose (HG) | 25 mM | ~0.4 | ~0.4 |
| HG + Coptisine (Low) | 25 µM | ~0.7 | ~0.7 |
| HG + Coptisine (High) | 50 µM | ~0.9 | ~0.9 |
Experimental Protocols
HUVEC Tube Formation Assay
This protocol details the steps to assess the formation of capillary-like structures by HUVECs on a Matrigel substrate.
Materials:
-
Primary Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS supplement)
-
Growth factor-reduced Matrigel
-
96-well tissue culture plates
-
This compound
-
Trypsin/EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Calcein AM (optional, for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Matrigel Coating:
-
Thaw growth factor-reduced Matrigel at 4°C overnight.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
On ice, add 50 µL of Matrigel to each well of the pre-chilled 96-well plate, ensuring the entire surface is covered. Avoid introducing bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs to 70-80% confluence. Use low passage cells (e.g., passage 2-6).
-
The day before the assay, serum-starve the HUVECs by replacing the growth medium with a low-serum medium (e.g., 0.2% FBS).
-
On the day of the assay, harvest the cells using Trypsin/EDTA.
-
Resuspend the cells in the desired experimental medium (e.g., medium containing different concentrations of this compound).
-
Count the cells and adjust the concentration to 1 x 10^5 to 1.5 x 10^5 cells/mL.
-
-
Tube Formation:
-
Carefully add 100 µL of the HUVEC suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours. Tube formation can be monitored at various time points up to 24 hours.
-
-
Imaging and Quantification:
-
Visualize the tube-like structures using an inverted microscope.
-
Capture images of multiple fields per well for quantification.
-
(Optional) For fluorescence imaging, cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of nodes (branch points), and number of loops using image analysis software (e.g., ImageJ).
-
HUVEC Wound Healing (Scratch) Assay
This protocol describes how to measure the collective migration of HUVECs in response to this compound.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well or 12-well tissue culture plates
-
This compound
-
Trypsin/EDTA solution
-
PBS
-
200 µL or 1 mL pipette tip
-
Inverted microscope with imaging capabilities
Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 24-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL or 1 mL pipette tip to create a straight scratch across the center of the cell monolayer. A cross-shaped scratch can also be made.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment and Migration:
-
Replace the PBS with fresh medium containing the desired concentrations of this compound. Include a vehicle control.
-
Place the plate in a 37°C, 5% CO2 incubator.
-
-
Imaging and Quantification:
-
Immediately after creating the wound (0 hours), capture images of the scratch in predefined locations for each well.
-
Continue to capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 12-24 hours).
-
Quantify the rate of wound closure by measuring the area or width of the scratch at each time point using image analysis software. The results can be expressed as the percentage of wound closure relative to the initial wound area.
-
Signaling Pathways and Visualizations
Coptisine has been shown to influence specific signaling pathways in HUVECs, particularly in the context of high glucose-induced dysfunction.
References
- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 2. ibidi.com [ibidi.com]
- 3. Coptisine alleviates high glucose-induced HUVEC dysfunction in vitro and inhibits gestational diabetes mellitus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Coptisine Sulfate in Combination with Cisplatin for Gastric Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric cancer remains a significant global health challenge with high incidence and mortality rates.[1][2][3] While cisplatin is a cornerstone of chemotherapy for gastric cancer, its efficacy is often limited by toxicity and the development of drug resistance.[4][5] Natural compounds are increasingly being investigated as adjuncts to conventional chemotherapy to enhance efficacy and mitigate side effects. Coptisine, an isoquinoline alkaloid derived from Coptis chinensis, has demonstrated significant anti-cancer properties. This document provides detailed application notes and protocols on the use of Coptisine Sulfate in combination with cisplatin for the treatment of gastric cancer cells, based on recent research findings. The combination has been shown to exert synergistic and additive effects, suggesting a promising therapeutic strategy.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound and cisplatin on gastric cancer cell lines.
Table 1: Anti-proliferative Effects of Cisplatin on Gastric Cancer Cell Lines
| Cell Line | IC50 Value (µg/mL) |
| ACC-201 | 1.00 |
| NCI-N87 | 2.17 |
| Cell viability was measured by MTT assay after 72 hours of treatment. |
Table 2: Coptisine-Induced Apoptosis in Gastric Cancer Cell Lines
| Cell Line | Treatment | % of Cells in Sub-G1 Phase |
| ACC-201 | Control | 2.20% |
| Coptisine (10 µg/mL) | 17.20% | |
| NCI-N87 | Control | 2.39% |
| Coptisine (10 µg/mL) | 11.04% | |
| Apoptosis was assessed by flow cytometry analysis of DNA content. |
Table 3: Interaction of Coptisine and Cisplatin in Gastric Cancer Cell Lines
| Cell Line | Interaction Type |
| ACC-201 | Synergistic |
| NCI-N87 | Additive |
| Interaction was determined by isobolographic analysis of the combination at a fixed ratio of 1:1. |
Signaling Pathway
Coptisine has been shown to exert its anti-cancer effects through various mechanisms, including the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. The diagram below illustrates the proposed mechanism of action for Coptisine in combination with cisplatin.
Caption: Proposed signaling pathway of Coptisine and Cisplatin in gastric cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound and cisplatin in gastric cancer cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and cisplatin, alone and in combination, on gastric cancer cells.
Materials:
-
Gastric cancer cell lines (e.g., ACC-201, NCI-N87)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO or water)
-
Cisplatin (stock solution in DMSO or saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, cisplatin, or their combination for 72 hours. Include a vehicle control (medium with DMSO or saline).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Flow Cytometry with Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Gastric cancer cell lines
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 48-72 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution and the percentage of cells in the sub-G1 phase (indicative of apoptosis) using a flow cytometer.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of proteins involved in the PI3K/AKT pathway.
Materials:
-
Gastric cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Experimental Workflow
The following diagram outlines the general workflow for investigating the combined effect of this compound and cisplatin on gastric cancer cells.
Caption: Experimental workflow for studying Coptisine and Cisplatin combination.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capsaicin induces apoptosis of cisplatin-resistant stomach cancer cells by causing degradation of cisplatin-inducible Aurora-A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Serine Metabolism Promotes Resistance to Cisplatin in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Coptisine Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coptisine, a protoberberine alkaloid primarily isolated from the traditional Chinese medicinal herb Coptis chinensis (Huanglian), has garnered significant interest for its potential therapeutic properties. Emerging evidence suggests that Coptisine Sulfate exhibits potent neuroprotective effects, making it a promising candidate for the development of novel treatments for neurodegenerative diseases. These application notes provide a comprehensive experimental framework for assessing the neuroprotective activity of this compound, detailing in vitro and in vivo methodologies to investigate its efficacy and underlying mechanisms of action. The protocols outlined below focus on key pathological features of neurodegeneration, including oxidative stress, apoptosis, and neuroinflammation.
In Vitro Assessment of this compound Neuroprotection
The human neuroblastoma cell line SH-SY5Y is a widely used and reliable in vitro model for neuroprotective studies. These cells can be differentiated to exhibit a more mature neuronal phenotype, providing a relevant system for investigating the effects of neuroprotective compounds.
Experimental Workflow for In Vitro Studies
The following workflow outlines a systematic approach to evaluating the neuroprotective potential of this compound in a cell-based model.
Data Presentation: In Vitro Neuroprotective Effects of Coptisine
The following tables summarize quantitative data on the neuroprotective effects of Coptisine against tert-butylhydroperoxide (t-BOOH)-induced oxidative stress in SH-SY5Y cells.[1]
Table 1: Effect of Coptisine on Cell Viability
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100 ± SEM |
| t-BOOH (100 µM) | - | Significantly reduced |
| Coptisine + t-BOOH | 20 µM | 64.6 ± 1.9% |
Table 2: Effect of Coptisine on Apoptosis
| Treatment Group | Concentration | Apoptotic Nuclei (% of Total) |
| Control | - | Baseline |
| t-BOOH (100 µM) | - | Significantly increased |
| Coptisine + t-BOOH | 20 µM | Significantly reduced vs. t-BOOH |
Table 3: Effect of Coptisine on Mitochondrial Membrane Potential (MMP)
| Treatment Group | Concentration | MMP (% of Control) |
| Control | - | 100% |
| t-BOOH (100 µM) | - | 44.2 ± 2.1% |
| Coptisine + t-BOOH | 20 µM | 67.9 ± 1.7% |
Experimental Protocols: In Vitro Assays
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
For neuroprotection experiments, pre-treat cells with various concentrations of this compound for 24 hours.
-
Induce neuronal damage by exposing cells to a neurotoxin, for example, 100 µM tert-butylhydroperoxide (t-BOOH) for 2 hours to induce oxidative stress.[1]
-
-
MTT Assay:
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):
-
After treatment, wash the cells with serum-free medium.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or flow cytometer.
-
-
TUNEL Assay:
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Perform the TUNEL staining using a commercial kit according to the manufacturer's protocol.
-
Analyze the cells using a fluorescence microscope.
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Caspase-3 Activity Assay:
-
Lyse the cells and collect the supernatant.
-
Use a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine caspase-3 activity.
-
-
JC-1 Assay:
-
Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity of both JC-1 monomers (green, Ex/Em ~485/535 nm) and aggregates (red, Ex/Em ~540/590 nm).
-
The ratio of red to green fluorescence is indicative of the MMP.
-
In Vivo Assessment of this compound Neuroprotection
Animal models are crucial for validating the in vitro findings and assessing the therapeutic potential of this compound in a more complex biological system.
Experimental Workflow for In Vivo Studies
Data Presentation: In Vivo Anti-inflammatory Effects of Coptisine
The following table summarizes data on the anti-inflammatory effects of coptisine in various in vivo models.
Table 4: Effect of Coptisine on Pro-inflammatory Cytokines In Vivo
| Animal Model | Coptisine Dose | Measured Cytokines | Outcome | Reference |
| LPS-induced sepsis in mice | 5 mg/kg | IL-6, TNF-α | Decreased levels | [2] |
| Carrageenan-induced paw edema in rats | 25, 50, 100 mg/kg | IL-1β, IL-6, TNF-α | Dose-dependent decrease | [3] |
| Cerebral Ischemia-Reperfusion in rats | Not specified | TNF-α | Decreased release | [4] |
Experimental Protocols: In Vivo Models
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection (e.g., 30 mg/kg/day for 5 consecutive days).
-
This compound Treatment: Administer this compound (e.g., via oral gavage) before, during, or after MPTP administration to assess its protective or restorative effects.
-
Assessment:
-
Behavioral Tests: Rotarod test for motor coordination, open field test for locomotor activity.
-
Histological Analysis: Immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss. Nissl staining to assess overall neuronal morphology.
-
Biochemical Analysis: Measurement of dopamine and its metabolites in the striatum using HPLC.
-
-
Animals: Sprague-Dawley or Wistar rats are often used.
-
Induction: Transient middle cerebral artery occlusion (MCAO) for a defined period (e.g., 60-90 minutes), followed by reperfusion.
-
This compound Treatment: Administer this compound before or after the ischemic event.
-
Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits.
-
Infarct Volume Measurement: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize the infarct area.
-
Histological Analysis: H&E staining for tissue morphology, and markers for apoptosis (e.g., TUNEL) and inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Biochemical Analysis: ELISA for inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue homogenates.
-
Mechanism of Action: TXNIP/Ask1 Signaling Pathway
In vitro studies suggest that Coptisine exerts its neuroprotective effects, at least in part, by modulating the Thioredoxin-Interacting Protein (TXNIP)/Apoptosis Signal-Regulating Kinase 1 (Ask1) pathway.
Under conditions of oxidative stress, increased levels of reactive oxygen species (ROS) lead to the upregulation of TXNIP. TXNIP then binds to and inhibits thioredoxin (Trx), a key antioxidant protein. This inhibition releases the apoptosis signal-regulating kinase 1 (Ask1) from its inactive complex with Trx. The activated Ask1 then triggers downstream signaling cascades, such as the p38 and JNK MAP kinase pathways, ultimately leading to apoptosis. Coptisine has been shown to downregulate the expression of TXNIP, thereby preserving the function of thioredoxin, inhibiting the activation of Ask1, and attenuating the apoptotic signaling cascade.
Conclusion
The experimental setups and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound as a neuroprotective agent. By employing a combination of in vitro and in vivo models and assessing a range of relevant endpoints, researchers can effectively characterize its therapeutic potential and elucidate its mechanisms of action. The promising data on Coptisine's ability to mitigate oxidative stress, inhibit apoptosis, and modulate inflammatory responses underscore its potential as a valuable lead compound in the development of novel therapies for neurodegenerative diseases.
References
- 1. Neuroprotective Activity of Coptisine from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas Chromatography–Mass Spectrometry-Based Cerebrospinal Fluid Metabolomics to Reveal the Protection of Coptisine against Transient Focal Cerebral Ischemia–Reperfusion Injury via Anti-Inflammation and Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Coptisine Sulfate solubility for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Coptisine Sulfate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture experiments?
A1: this compound is the salt form of coptisine, a natural isoquinoline alkaloid. While the sulfate form generally offers improved aqueous solubility compared to the parent compound, its solubility in physiological buffers and cell culture media can still be limited, potentially leading to precipitation and inaccurate experimental results.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is crucial to use anhydrous, high-purity DMSO to avoid water contamination, which can decrease the solubility of hydrophobic compounds.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5% (v/v).[4] Many protocols recommend a final concentration of 0.1% or lower to minimize any off-target effects on cellular function.[4] A vehicle control (media with the same final DMSO concentration) should always be included in experiments.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon dilution in cell culture medium.
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.
| Possible Cause | Solution |
| Rapid Dilution | Perform a stepwise dilution. First, dilute the DMSO stock solution in a small volume of pre-warmed (37°C) cell culture medium, vortex gently, and then add this intermediate dilution to the final volume of the medium. |
| Low Temperature of Medium | Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Changes in temperature can significantly affect solubility. |
| High Final Concentration | The desired final concentration may exceed the solubility limit of this compound in the aqueous medium. Determine the maximum soluble concentration by performing a serial dilution and visually inspecting for precipitation. |
Issue 2: this compound precipitates over time in the incubator.
| Possible Cause | Solution |
| pH Shift in Medium | The CO2 environment in an incubator can lower the pH of the medium, affecting the solubility of pH-sensitive compounds. Ensure your medium is properly buffered for the CO2 concentration used. |
| Interaction with Media Components | This compound may interact with proteins or salts in the serum or medium. Consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it. |
| Evaporation | Evaporation from the culture vessel can increase the concentration of all components, leading to precipitation. Ensure proper humidification in the incubator and use appropriate seals on culture plates or flasks. |
Issue 3: Difficulty dissolving this compound powder in DMSO.
| Possible Cause | Solution |
| Insufficient Agitation/Energy | Use a combination of vortexing, gentle heating (37°C water bath), and sonication to aid dissolution. |
| Low-Quality DMSO | Use anhydrous, high-purity DMSO. The presence of water can hinder the dissolution of hydrophobic compounds. |
| Concentration Exceeds Solubility Limit | The intended stock concentration may be too high. Refer to the solubility data table below and consider preparing a less concentrated stock solution. |
Quantitative Data: Solubility of this compound
| Solvent | Solubility | Molar Equivalent (approx.) | Notes |
| DMSO | 1 mg/mL | 2.40 mM | Can be aided by sonication, warming, and heating to 60°C. |
| Water | Very sparingly soluble | - | The sulfate form has enhanced water solubility compared to coptisine. |
| Ethanol | Sparingly soluble | - | |
| PBS (pH 7.4) | Poorly soluble | - | Solubility is expected to be low in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
For difficult-to-dissolve compounds, sonication for 5-10 minutes can be beneficial.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution of this compound for Cell Treatment
Objective: To prepare a range of final concentrations of this compound in cell culture medium while maintaining a constant final DMSO concentration of 0.1%.
Procedure:
-
Prepare a series of intermediate stock solutions by serially diluting your high-concentration this compound stock solution in 100% DMSO. For example, from a 10 mM stock, you can prepare 5 mM, 2.5 mM, and 1.25 mM intermediate stocks in DMSO.
-
To prepare the final working solutions, add 1 µL of each intermediate DMSO stock to 999 µL of pre-warmed cell culture medium. This will result in final concentrations of 10 µM, 5 µM, 2.5 µM, and 1.25 µM, respectively, each with a final DMSO concentration of 0.1%.
-
For the vehicle control, add 1 µL of 100% DMSO to 999 µL of cell culture medium.
Protocol 3: Formulation of this compound-Loaded PLGA Nanoparticles (Adapted from general protocols)
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a common choice for drug delivery due to their biocompatibility and biodegradability. This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Ethyl acetate
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Homogenizer or sonicator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in ethyl acetate.
-
Aqueous Phase Preparation: Prepare a PVA solution (e.g., 1-5% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. Homogenize the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the ethyl acetate to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry to obtain a powder.
Protocol 4: Liposomal Encapsulation of this compound (Adapted from general protocols)
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.
Materials:
-
Phospholipids (e.g., DSPC, soy phosphatidylcholine)
-
Cholesterol
-
This compound
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes
-
Dialysis membrane
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids and cholesterol in chloroform in a round-bottom flask. If this compound is more lipid-soluble, it can be added at this stage.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the dissolved this compound (if it is water-soluble). This is done at a temperature above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing this compound for cell culture experiments.
Caption: Coptisine inhibits the NF-κB signaling pathway.
Caption: Coptisine suppresses the MAPK signaling pathway.
Caption: Coptisine modulates the PI3K/Akt/mTOR signaling pathway.
References
Technical Support Center: Overcoming Poor Bioavailability of Coptisine Sulfate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Coptisine Sulfate's poor in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: this compound, a protoberberine alkaloid, demonstrates poor oral bioavailability due to several factors. Studies in rats have reported bioavailability ranging from as low as 0.52% to 8.9%.[1][2] The primary reasons for this include:
-
Poor intestinal absorption: Coptisine is not readily absorbed from the gastrointestinal tract.
-
First-pass metabolism: The liver extensively metabolizes coptisine before it reaches systemic circulation.[3]
-
P-glycoprotein (P-gp) efflux: Coptisine is a substrate for the P-gp efflux pump, which actively transports the compound out of intestinal cells and back into the lumen, limiting its absorption.[3]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies are being explored to overcome the poor bioavailability of this compound and related alkaloids like berberine. These include:
-
Lipid-Based Formulations:
-
Solid Lipid Nanoparticles (SLNs): These are nanocarriers made from solid lipids that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in the gastrointestinal fluids, improving drug solubilization and absorption.
-
-
Polymeric Nanoparticles: Encapsulating coptisine in biodegradable polymers can protect it and provide controlled release.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and cellular uptake.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules like coptisine, enhancing their solubility and stability.
Q3: What are the known metabolic pathways of coptisine?
A3: In vivo and in vitro studies in rats have identified multiple metabolic pathways for coptisine.[2] The primary metabolic transformations include demethylation, hydroxylation, hydrogenation, and dehydrogenation. Additionally, coptisine undergoes phase II metabolism to form glucuronide and sulfate conjugates. Cytochrome P450 enzymes, particularly CYP2D6, CYP3A4, and CYP1A2, are involved in its metabolism.
Troubleshooting Guides
Formulation Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency of this compound in lipid-based nanoparticles (SLNs, Liposomes). | Poor solubility of the drug in the lipid matrix. Inefficient homogenization or sonication. Drug leakage during formulation. | 1. Screen different lipids: Test a variety of solid lipids (for SLNs) or phospholipids (for liposomes) to find one with higher solubilizing capacity for this compound. 2. Optimize process parameters: Increase homogenization speed/time or sonication energy/duration to improve particle size reduction and drug entrapment. 3. Incorporate a co-solvent: A small amount of a biocompatible solvent in which coptisine is soluble can be added to the lipid phase. 4. Adjust drug-to-lipid ratio: Experiment with different ratios to find the optimal loading capacity. |
| Instability of the this compound formulation (e.g., particle aggregation, drug precipitation). | Inappropriate surfactant/stabilizer concentration. Zeta potential is too low (close to neutral). Storage conditions are not optimal. | 1. Optimize surfactant concentration: Screen different surfactants and their concentrations to ensure adequate stabilization of the nanoparticles. 2. Modify surface charge: Incorporate a charged lipid or a coating agent (e.g., chitosan) to increase the absolute value of the zeta potential, thereby enhancing electrostatic repulsion between particles. 3. Lyophilization: For long-term stability, consider freeze-drying the formulation with a suitable cryoprotectant. 4. Control storage conditions: Store the formulation at the recommended temperature and protect it from light. |
| Poor self-emulsification of SMEDDS formulation upon dilution. | Imbalance in the oil/surfactant/co-surfactant ratio. Inappropriate selection of excipients. | 1. Construct pseudo-ternary phase diagrams: Systematically screen different ratios of oil, surfactant, and co-surfactant to identify the optimal region for self-emulsification. 2. Select appropriate excipients: Ensure high solubility of this compound in the chosen oil phase. The surfactant should have a suitable Hydrophilic-Lipophilic Balance (HLB) value (typically between 12 and 18 for SMEDDS). |
In Vivo Experiment Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations of this compound between animals. | Inconsistent oral gavage technique. Variability in food intake (affecting GI transit and absorption). Individual differences in metabolism. | 1. Standardize gavage procedure: Ensure all researchers are proficient in the technique to minimize variability in drug administration. 2. Fasting protocol: Implement a consistent fasting period for all animals before dosing to standardize gastrointestinal conditions. 3. Increase sample size: A larger number of animals per group can help to account for inter-individual variability. |
| No significant improvement in bioavailability with the new formulation compared to the free drug. | The formulation does not adequately protect the drug from first-pass metabolism. The formulation is not stable in the gastrointestinal environment. The mechanism of poor absorption is not effectively addressed. | 1. Incorporate P-gp inhibitors: Consider co-administering a known P-gp inhibitor or incorporating one into the formulation to reduce efflux. 2. Mucoadhesive formulations: Use mucoadhesive polymers to prolong the residence time of the formulation at the absorption site. 3. Re-evaluate the formulation strategy: If one approach (e.g., SLNs) is ineffective, consider an alternative that may address a different absorption barrier (e.g., SMEDDS for improved solubilization). |
| Difficulty in quantifying low plasma concentrations of this compound. | The analytical method lacks the required sensitivity. Poor extraction recovery from plasma. | 1. Optimize LC-MS/MS method: Develop and validate a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Use a suitable internal standard. 2. Improve sample preparation: Test different protein precipitation and liquid-liquid or solid-phase extraction methods to maximize the recovery of coptisine from plasma samples. |
Data Presentation: Pharmacokinetic Parameters of Protoberberine Alkaloids in Different Formulations
The following tables summarize pharmacokinetic data from in vivo studies on coptisine and the closely related protoberberine alkaloid, berberine, in various oral formulations.
Table 1: Pharmacokinetic Parameters of Coptisine in Rats after Oral Administration.
| Parameter | 30 mg/kg Dose | 75 mg/kg Dose | 150 mg/kg Dose |
| Cmax (ng/mL) | 44.15 | 55.26 | 66.89 |
| Tmax (h) | 0.5 | 0.5 | 0.75 |
| AUC (0-t) (mg/L·h) | 63.24 | 75.83 | 87.97 |
| Absolute Bioavailability (%) | 1.87 | 0.89 | 0.52 |
| Data from a study in rats. |
Table 2: Comparative Pharmacokinetics of Berberine Formulations in Rats.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-12h) (ng·h/mL) | Relative Bioavailability (vs. Commercial Tablet) |
| Commercial Berberine Tablet | - | - | - | 1.00 |
| Berberine SMEDDS | Higher than tablet | - | Higher than tablet | 2.42-fold increase |
| Data from a study on Berberine hydrochloride SMEDDS. |
| Formulation (50 mg/kg oral dose) | Cmax (µg/L) | Tmax (h) | AUC (0-t) (µg·h/L) |
| Berberine Alone | 29.58 ± 3.42 | 1.00 ± 0.00 | 58.74 ± 35.03 |
| Berberine-SLN | 44.65 ± 4.77 | 6.00 ± 0.00 | 113.57 ± 72.93 |
| Data from a study on Berberine-loaded Solid Lipid Nanoparticles. |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for similar alkaloids.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Organic Solvent (e.g., chloroform, methanol)
-
Double distilled water
Methodology:
-
Preparation of Organic Phase: Dissolve this compound and the chosen solid lipid in a suitable organic solvent or a mixture of solvents in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Prepare an aqueous phase by dissolving the surfactant in double-distilled water. Heat both the lipid film-containing flask and the aqueous phase to a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Subject the pre-emulsion to high-energy ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Formulation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is based on general SMEDDS formulation development.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafac lipophile WL 1349)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, Propylene glycol)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-ternary Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion. Plot the results on a ternary phase diagram to identify the microemulsion region.
-
Preparation of this compound-loaded SMEDDS: Select an optimal ratio of excipients from the phase diagram. Dissolve this compound in the oil phase, then add the surfactant and co-surfactant. Mix thoroughly until a clear, homogenous liquid is formed.
-
Characterization: Evaluate the prepared SMEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with an aqueous medium.
In Vivo Pharmacokinetic Study in Rats
This is a general protocol for evaluating the oral bioavailability of a new formulation.
Methodology:
-
Animal Model: Use healthy male Sprague-Dawley or Wistar rats, fasted overnight before the experiment with free access to water.
-
Dosing: Divide the rats into groups (e.g., control group receiving free this compound suspension, and test group receiving the new formulation). Administer the formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate the relative bioavailability of the new formulation compared to the control.
Visualization of Signaling Pathways
Coptisine has been shown to modulate several key signaling pathways involved in inflammation and cell survival.
Caption: Coptisine inhibits the PI3K/Akt signaling pathway.
Caption: Coptisine inhibits pro-inflammatory signaling pathways.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coptisine induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Coptisine Sulfate stability in different solvent systems
Welcome to the technical support center for Coptisine Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Water. It is sparingly soluble in alcohol. For creating stock solutions, DMSO is often a suitable choice, which can then be further diluted into aqueous buffers for experiments.
Q2: What are the general storage conditions for this compound?
A2: While specific stability data is limited, a related compound, Coptisine Chloride, is reported to be stable under recommended storage conditions.[1] Generally, it is advisable to store this compound in a cool, dry, and dark place to minimize degradation. For solutions, storage at -20°C or -80°C is recommended for long-term stability.
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: A forced degradation study is the standard approach to determine the intrinsic stability of a drug substance.[2][3] This involves subjecting a solution of this compound to various stress conditions, such as acid, base, oxidation, heat, and light, and then analyzing the amount of remaining intact compound, typically by a stability-indicating HPLC method.
Q4: What is a stability-indicating HPLC method?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. This is crucial for accurately assessing the stability of a compound.
Q5: What are the expected degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, isoquinoline alkaloids can be susceptible to hydrolysis of their functional groups and oxidation. Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its solubility in the final buffer system. The pH of the buffer may also affect solubility. | Prepare a higher concentration stock solution in an appropriate organic solvent like DMSO and then dilute it to the final working concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. Perform solubility tests at different pH values to determine the optimal buffer conditions. |
| Inconsistent results in stability studies. | This could be due to variations in experimental conditions (temperature, light exposure), inaccurate solution preparation, or a non-validated analytical method. | Strictly control all experimental parameters. Use calibrated equipment. Develop and validate a stability-indicating HPLC method to ensure accurate quantification. Include control samples (unstressed) in every experiment for comparison. |
| No degradation observed under stress conditions. | The stress conditions may not be harsh enough to induce degradation. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature. It is important to aim for 5-20% degradation to ensure the method is truly stability-indicating.[4] |
| Complete degradation of this compound observed. | The stress conditions are too harsh, leading to the formation of secondary degradation products that may not be relevant to real-world storage conditions. | Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. A stepwise approach to increasing the stress level is recommended. |
| Interference of degradation products with the this compound peak in HPLC. | The HPLC method is not stability-indicating. The chromatographic conditions are not optimized to separate the parent compound from its degradants. | Optimize the HPLC method by adjusting the mobile phase composition, pH, column type, and gradient elution profile to achieve baseline separation of all peaks. A photodiode array (PDA) detector can be used to check for peak purity. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with a UV or PDA detector
-
C18 HPLC column
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
-
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified time.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time, protected from light.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution of the compound in a temperature-controlled oven (e.g., 70°C) for a specified duration.
-
For the solid sample, dissolve it in the solvent after the stress period.
-
Dilute the solutions to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare solutions of appropriate concentration for HPLC analysis.
-
-
-
HPLC Analysis:
-
Develop and validate a stability-indicating RP-HPLC method. A typical starting point could be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a specific pH, with gradient elution.
-
Inject the stressed and control samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Data Presentation:
The results of the forced degradation study should be summarized in a table to facilitate comparison.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Area of Major Degradant (%) |
| Control | 0 | 100 | 0 | 0 |
| 0.1 M HCl, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal (70°C, Solid) | 24 | |||
| Thermal (70°C, Solution) | 24 | |||
| Photolytic (ICH Q1B) | - |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical relationship between stress conditions and the formation of degradation products.
References
Troubleshooting inconsistent results in Coptisine Sulfate cell-based assays
Welcome to the technical support center for coptisine sulfate cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that may lead to inconsistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Coptisine is a protoberberine alkaloid, and the sulfate salt is often used in research to improve solubility.[1] Its primary mechanisms of action are multifaceted, involving anti-inflammatory, anti-cancer, and anti-bacterial properties.[2][3] Coptisine has been shown to modulate several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are crucial in cell proliferation, inflammation, and apoptosis.[2][4]
Q2: I am observing high variability in my cell viability (e.g., MTT, XTT) assay results. What are the potential causes?
Inconsistent results in cell viability assays can stem from several factors:
-
Compound Solubility: this compound, while more soluble than coptisine, may still precipitate in media, especially at high concentrations or over long incubation times. Visual inspection of your stock solutions and final assay wells for precipitation is crucial.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of viability assays. Inconsistent cell numbers across wells or between experiments will lead to high variability.
-
Cell Line Health and Passage Number: Cell lines can change their characteristics over time and with increasing passage numbers, affecting their response to compounds. It is advisable to use cells within a consistent and low passage number range.
-
Assay Interference: Natural products like coptisine can sometimes interfere with assay readouts (e.g., absorbance, fluorescence). It is good practice to include a compound-only control (no cells) to check for any direct interaction with the assay reagents.
Q3: My apoptosis assay results (e.g., Annexin V/PI staining) are not consistent. How can I troubleshoot this?
Variability in apoptosis assays can be due to:
-
Timing of Analysis: Apoptosis is a dynamic process. The time point at which you analyze the cells after treatment with this compound is critical. A time-course experiment is recommended to determine the optimal window for detecting apoptosis.
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive staining for both Annexin V and Propidium Iodide (PI).
-
Reagent Concentration: The concentrations of Annexin V and PI should be optimized for your specific cell line and experimental conditions.
Q4: I am not seeing the expected inhibitory effect on inflammatory pathways. What should I check?
If you are not observing the expected anti-inflammatory effects, consider the following:
-
Stimulant Concentration and Timing: Ensure that the concentration and incubation time of your inflammatory stimulus (e.g., LPS) are optimal for activating the pathway in your cell model.
-
Cell Type: The response to this compound can be cell-type specific. Verify that the cell line you are using is appropriate for studying the inflammatory pathway of interest.
-
Protein Extraction and Western Blotting: Inconsistent protein extraction, loading, or antibody quality can all contribute to variable results in pathway analysis.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Plate-Based Assays
This guide provides a systematic approach to diagnosing and resolving high variability within a single experimental plate.
Troubleshooting Workflow for High Well-to-Well Variability
Caption: Troubleshooting workflow for high well-to-well variability.
Issue 2: Inconsistent Results Between Experiments
This guide addresses the challenge of poor reproducibility between different experimental runs.
Troubleshooting Workflow for Experiment-to-Experiment Inconsistency
Caption: Troubleshooting workflow for experiment-to-experiment inconsistency.
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Common Cell-Based Assays
| Assay Type | Cell Line Example | Recommended Concentration Range (µM) | Incubation Time (hours) | Reference |
| Cell Viability (MTT) | Hep3B | 10 - 100 | 24 | |
| Apoptosis (Annexin V) | Hep3B | 25 - 50 | 24 | |
| Anti-inflammatory | RAW 264.7 | 1 - 30 | 0.25 - 24 |
Note: These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined optimal time.
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways
This compound has been reported to influence multiple signaling pathways involved in inflammation and cancer.
Simplified Representation of this compound's Effect on NF-κB and MAPK Signaling Pathways
Caption: this compound's inhibitory effects on key inflammatory pathways.
References
- 1. CAS 1198398-71-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coptisine Sulfate Dosage for In Vivo Inflammation Models
Welcome to the technical support center for the utilization of Coptisine Sulfate in preclinical in vivo inflammation models. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective dosage range for this compound in mouse models of inflammation?
A1: The effective dosage of this compound in mice can vary depending on the specific inflammation model. For dextran sulfate sodium (DSS)-induced colitis, oral administration of doses ranging from 40 mg/kg to 100 mg/kg has been shown to be effective in alleviating disease symptoms, reducing inflammatory markers, and protecting the intestinal barrier.[1] In models of acute inflammation like carrageenan-induced paw edema, effective doses have also been reported within a similar range.
Q2: How should this compound be prepared for oral administration in animal studies?
A2: this compound can be suspended in saline for oral gavage.[1] It is crucial to ensure a homogenous suspension for consistent dosing. To improve solubility, the solution can be heated to 37°C and sonicated in an ultrasonic bath.
Q3: What is the primary mechanism of action of this compound in reducing inflammation?
A3: this compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4]
Q4: What are the known toxic effects of this compound at therapeutic doses?
A4: Coptisine has a relatively wide range of safety. The LD50 value of coptisine in mice has been reported to be 852.12 mg/kg. In a sub-chronic toxicity study in rats, oral administration of coptisine alkaloids at 156 mg/kg/day for 90 days did not result in mortality, morbidity, or any significant abnormalities in clinical signs, body weight, organ weights, or hematological parameters. However, it is always recommended to perform a preliminary dose-ranging study to determine the optimal therapeutic window and monitor for any signs of toxicity in your specific experimental setup.
Q5: Can this compound be administered through routes other than oral gavage?
A5: While oral administration is common in the literature for models like colitis, other routes such as intravenous injection have been used in pharmacokinetic-pharmacodynamic studies of LPS-induced inflammation in rats. The choice of administration route should be guided by the specific research question and the pharmacokinetic profile of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of or reduced therapeutic effect | Suboptimal Dosage: The dose of this compound may be too low for the specific animal model or strain. | Conduct a dose-response study to determine the optimal effective dose. Review literature for dosages used in similar models. |
| Improper Administration: Inconsistent dosing due to poor suspension or incorrect gavage technique. | Ensure this compound is homogenously suspended before each administration. Verify proper oral gavage technique to ensure the full dose is delivered to the stomach. | |
| Vehicle Interference: The vehicle used for suspension may interfere with the absorption or efficacy of the compound. | Use a well-established and inert vehicle such as saline. If a different vehicle is used, include a vehicle-only control group to assess its effects. | |
| Severity of Inflammation Model: The induced inflammation may be too severe for the tested dosage to show a significant effect. | Adjust the concentration of the inducing agent (e.g., DSS, carrageenan) or the duration of induction to achieve a moderate level of inflammation. | |
| Signs of Toxicity (e.g., significant weight loss, lethargy) | Dosage Too High: The administered dose may be approaching the toxic level for the specific animal strain or model. | Reduce the dosage of this compound. Refer to toxicity studies and LD50 values to establish a safer starting dose. Monitor animals closely for any adverse effects. |
| Compound Purity: Impurities in the this compound batch could be contributing to toxicity. | Ensure the use of high-purity this compound from a reputable supplier. | |
| Variability in Results Between Animals | Inconsistent Disease Induction: Variation in the administration of the inflammatory agent (e.g., DSS concentration in drinking water, volume of carrageenan injection). | Standardize the induction protocol meticulously. Ensure all animals receive a consistent dose and concentration of the inflammatory agent. |
| Biological Variation: Inherent biological differences between individual animals. | Increase the number of animals per group to improve statistical power and account for individual variations. |
Data Presentation
Table 1: Summary of this compound Dosages in In Vivo Inflammation Models
| Inflammation Model | Animal Species | Dosage Range (mg/kg) | Route of Administration | Key Findings | Reference |
| DSS-Induced Colitis | Mouse | 40, 80 | Oral Gavage | Reduced disease activity index, decreased serum levels of TNF-α, IFN-γ, and IL-6. | |
| DSS-Induced Colitis | Mouse | 50, 100 | Oral Gavage | Alleviated clinical symptoms, protected intestinal barrier integrity, suppressed pro-inflammatory cytokines. | |
| TNBS-Induced Colitis | Rat | Not specified | Oral Gavage | Attenuated disease severity, reduced pro-inflammatory mediators (NO, TNF-α, IL-6, IL-1β, IL-18). | |
| Carrageenan-Induced Paw Edema | Mouse | Not specified | Not specified | Dose-dependent suppression of paw edema. | |
| LPS-Induced Inflammation | Rat | 3.87, 7.74 (intravenous) | Intravenous Injection | Suppressed plasma TNF-α generation. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a synthesized methodology based on established procedures for inducing acute inflammation.
-
Animals: Male Wistar rats (180-200 g) are acclimatized for at least one week before the experiment.
-
Groups:
-
Vehicle Control (e.g., Saline)
-
This compound (e.g., 50 mg/kg, 100 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
Administer this compound or the vehicle orally 60 minutes before carrageenan injection.
-
Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
DSS-Induced Colitis in Mice
This protocol is a synthesized methodology based on common practices for inducing colitis.
-
Animals: C57BL/6 mice (8-10 weeks old) are used.
-
Groups:
-
Control (regular drinking water)
-
DSS + Vehicle (e.g., Saline)
-
DSS + this compound (e.g., 40 mg/kg, 80 mg/kg)
-
DSS + Positive Control (e.g., 5-ASA, 200 mg/kg)
-
-
Procedure:
-
Induce colitis by providing 3% (w/v) DSS in the drinking water ad libitum for 7 days.
-
From day 8 to day 17, administer this compound, vehicle, or positive control daily via oral gavage.
-
Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (Day 18):
-
Euthanize mice and collect colon tissue.
-
Measure colon length and weight.
-
Perform histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.
-
Measure levels of inflammatory markers (e.g., MPO, cytokines) in the colon tissue homogenates.
-
Mandatory Visualizations
References
- 1. Coptisine ameliorates colitis in mice by modulating cPLA2/TRPM8/CGRP-1 signaling pathways and strengthening intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coptisine ameliorates DSS-induced ulcerative colitis via improving intestinal barrier dysfunction and suppressing inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Solubility Enhancement of Coptisine Free Base
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Coptisine free base with enhanced solubility.
Frequently Asked Questions (FAQs)
Q1: What is Coptisine, and why is its solubility a concern?
A1: Coptisine is a protoberberine alkaloid naturally found in plants of the Coptis genus. It exhibits a range of pharmacological activities, but its therapeutic potential is often limited by its poor solubility in aqueous solutions, which can affect its bioavailability.
Q2: What is the difference between Coptisine and Coptisine free base?
A2: Coptisine is often commercially available as a salt, such as coptisine chloride. Coptisine free base is the neutral form of the molecule. The salt form is generally more water-soluble at acidic pH, while the free base may exhibit enhanced solubility in organic solvents and at higher pH values. Converting the salt to the free base can be a strategy to overcome certain formulation challenges.
Q3: What are the common strategies to enhance the solubility of Coptisine?
A3: Several methods can be employed to improve the solubility of Coptisine, including:
-
Conversion to Coptisine Free Base: Modifying the molecule to its neutral form can alter its solubility profile.
-
Solid Dispersion: Dispersing Coptisine in a polymer matrix can enhance its dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size to the nano-range can significantly increase the surface area and, consequently, the solubility.
-
Use of Co-solvents and Surfactants: These agents can increase the solubility of poorly soluble compounds in aqueous solutions.
Q4: How does pH affect the solubility of Coptisine and its salts?
A4: As a weakly basic alkaloid, the solubility of Coptisine and its salts is highly pH-dependent. The salt form (e.g., coptisine chloride) is more soluble in acidic conditions. As the pH increases and becomes more alkaline, the salt can convert to the less water-soluble free base. The free base, in turn, is more soluble in alkaline solutions.[1][2]
Troubleshooting Guides
Synthesis of Coptisine Free Base from Coptisine Chloride
| Issue | Possible Cause | Troubleshooting Step |
| Incomplete conversion to free base (verified by TLC or HPLC) | Insufficient amount of base added. | Add additional aliquots of the base (e.g., 1M NaOH) and monitor the reaction progress by TLC until the starting material spot disappears. |
| Reaction time is too short. | Extend the reaction time and continue to monitor by TLC. | |
| Inefficient mixing. | Ensure vigorous stirring to facilitate the reaction between the aqueous and organic phases. | |
| Low yield of Coptisine free base | Precipitation of the free base in the aqueous layer. | Increase the volume of the organic extraction solvent to ensure all the free base is dissolved. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. | |
| Loss of product during washing steps. | Minimize the number of washing steps or use a less polar organic solvent for extraction if the free base shows some solubility in water. | |
| Product is an oil instead of a solid | Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum. |
| Impurities are present. | Purify the product using column chromatography or recrystallization from an appropriate solvent system. | |
| Difficulty in purifying the Coptisine free base | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Poor crystal formation during recrystallization. | Try different solvent systems for recrystallization. Seeding with a small crystal of pure product can induce crystallization. |
Preparation of Coptisine Solid Dispersion
| Issue | Possible Cause | Troubleshooting Step |
| Low drug loading in the solid dispersion | Poor solubility of Coptisine in the chosen solvent. | Select a solvent in which both Coptisine and the polymer are highly soluble. |
| Insufficient mixing during preparation. | Ensure the drug and polymer are completely dissolved and homogeneously mixed before solvent evaporation. | |
| Amorphous-to-crystalline conversion of Coptisine during storage | The polymer does not effectively inhibit crystallization. | Choose a polymer with a higher glass transition temperature (Tg) or use a combination of polymers. |
| High humidity during storage. | Store the solid dispersion in a desiccator or under controlled humidity conditions. | |
| Slow dissolution rate of the solid dispersion | High drug-to-polymer ratio. | Decrease the drug-to-polymer ratio to ensure the drug is molecularly dispersed. |
| Inappropriate polymer selection. | Select a more hydrophilic polymer to enhance the wetting and dissolution of the solid dispersion. |
Experimental Protocols
Protocol 1: Synthesis of Coptisine Free Base from Coptisine Chloride
This protocol describes the conversion of coptisine chloride to coptisine free base.
Materials:
-
Coptisine chloride
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of coptisine chloride in deionized water in a separatory funnel.
-
Slowly add 1 M NaOH solution dropwise while stirring until the pH of the aqueous solution reaches approximately 9-10. The color of the solution may change, and a precipitate of the free base might form.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Wash the combined organic layers with deionized water (2 x 50 mL) to remove any remaining NaOH.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain the coptisine free base.
-
Characterize the product using techniques like NMR and IR spectroscopy to confirm its identity and purity.[3]
Protocol 2: Preparation of Coptisine Solid Dispersion using Polyvinylpyrrolidone (PVP)
This protocol details the preparation of a coptisine solid dispersion by the solvent evaporation method.
Materials:
-
Coptisine free base
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of coptisine free base and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both the coptisine free base and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Stir the solution at room temperature until a clear, homogeneous solution is obtained.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
Data Presentation
Table 1: Solubility of Coptisine Forms
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Coptisine Chloride | Water | 25 | ~0.1 (sparingly soluble)[1] |
| Coptisine Hydroxide | Water | 25 | Soluble in alkalies[1] |
| Coptisine Chloride | DMSO | 25 | ≥17.8 |
| Coptisine Free Base (Estimated) | Water (pH 7) | 25 | < 0.1 |
| Coptisine Free Base (Estimated) | Water (pH 9) | 25 | > 0.5 |
Note: The solubility of the free base is estimated based on the general behavior of alkaloids and may vary depending on the experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of Coptisine free base and its formulation into a solid dispersion.
Caption: Logical relationship illustrating the strategy to improve Coptisine's bioavailability by enhancing its solubility.
References
- 1. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity evaluation of natural coptisine and synthesis of coptisine from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Coptisine Sulfate precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Coptisine Sulfate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
Coptisine is a protoberberine alkaloid naturally found in plants of the Coptis genus. Coptisine and its sulfate salt are investigated for a variety of potential pharmacological properties, including anti-inflammatory and antimicrobial effects.[1] The sulfate form is intended to enhance aqueous solubility compared to the parent alkaloid, facilitating its use in experimental settings.[1]
Q2: Why does my this compound precipitate in aqueous solutions?
Precipitation of this compound in aqueous solutions is a common issue stemming from its fundamental physicochemical properties. The parent molecule, coptisine, is described as "very slightly soluble in water".[2][3] While the sulfate salt form generally improves water solubility, it can still be considered sparingly soluble, especially under certain conditions.[4] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the specific aqueous environment (e.g., buffer, cell culture media) you are using.
Q3: There is conflicting information regarding the water solubility of this compound. Can you clarify?
The conflicting descriptions arise from the relative nature of solubility terms. Compared to coptisine base, the sulfate salt is more soluble. However, in absolute terms, its solubility in neutral water is limited, leading some sources to describe it as "insoluble in water". It is more accurate to consider it sparingly or slightly soluble in water, with its solubility being highly dependent on the solution's physicochemical properties. One vendor notes its solubility in water, alongside methanol and DMSO.
Q4: What are the primary factors that influence the solubility of this compound?
Several factors can significantly impact the solubility of this compound and the likelihood of precipitation. These are critical parameters to control in your experiments:
-
pH: The pH of the solution is a crucial factor. Like many alkaloids, the solubility of coptisine can be pH-dependent.
-
Temperature: Higher temperatures generally increase the solubility of solids in liquids. Conversely, a decrease in temperature, such as moving a solution from a warm incubator to a benchtop, can trigger precipitation.
-
Concentration: Exceeding the saturation point of this compound in your specific solution will inevitably lead to precipitation.
-
Ionic Strength: High concentrations of salts in a buffer can sometimes decrease the solubility of other solutes through a "salting-out" effect.
-
Co-solvents: The presence of organic co-solvents (like DMSO or ethanol) can significantly increase solubility.
Troubleshooting Guide: Preventing Precipitation
If you are observing precipitation, use this guide to diagnose the cause and find a solution.
dot
Caption: A troubleshooting workflow for addressing this compound precipitation.
Problem 1: Precipitation occurs immediately when dissolving the powder in an aqueous buffer.
-
Probable Cause: The intended concentration is above the solubility limit of this compound in your specific buffer at room temperature.
-
Recommended Solutions:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound powder in a suitable organic solvent where it has high solubility, such as DMSO. Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. This prevents localized high concentrations that can trigger precipitation.
-
Increase Temperature: Gently warm the buffer (e.g., to 37°C) before and during the dissolution of the powder. Be sure to confirm that the compound is stable at the elevated temperature for your experimental duration.
-
Sonication: Use an ultrasonic bath to aid dissolution. The high-frequency agitation can help break up aggregates and enhance solvation.
-
Problem 2: The solution is clear initially but forms a precipitate over time or upon storage.
-
Probable Cause: The solution is supersaturated and thermodynamically unstable. Precipitation can be triggered by changes in temperature (e.g., cooling to 4°C for storage) or by the gradual formation of crystal nucleation sites.
-
Recommended Solutions:
-
Prepare Fresh Solutions: The most reliable approach is to prepare the aqueous working solution fresh before each experiment from a stable, concentrated stock.
-
Modify Storage Conditions: If short-term storage is necessary, try storing the solution at a constant temperature (e.g., room temperature or 37°C, if stable) rather than in the cold. Some compounds are less soluble at lower temperatures.
-
Adjust pH: Lowering the pH of the buffer (e.g., towards pH 5-6) may increase the solubility of the alkaloid. Perform a small-scale test to find an optimal pH that maintains solubility without affecting your experimental system.
-
Problem 3: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
-
Probable Cause: The amount of DMSO in the final solution is too low to maintain solubility, and the compound crashes out in the aqueous environment.
-
Recommended Solutions:
-
Optimize Dilution: Ensure vigorous mixing (vortexing or stirring) of the aqueous buffer while you are adding the DMSO stock. Add the stock solution slowly and dropwise.
-
Use an Intermediate Co-solvent: Consider a two-step dilution. First, dilute the DMSO stock into a small volume of a buffer containing a co-solvent like ethanol (e.g., 5-10% v/v), then perform the final dilution into your aqueous buffer.
-
Reduce Stock Concentration: If possible, use a less concentrated DMSO stock solution so that a larger volume can be added to the aqueous buffer, increasing the final percentage of the solubilizing organic solvent.
-
Data Presentation & Experimental Protocols
Table 1: Summary of Coptisine and this compound Solubility
| Compound | Solvent | Reported Solubility | Source(s) |
| Coptisine | Water | Very slightly soluble | |
| Coptisine | Ethanol | Slightly soluble | |
| This compound | Water | Insoluble / Sparingly Soluble | |
| This compound | DMSO | 1 mg/mL (with sonication and warming) | |
| This compound | Methanol | Soluble |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general method for preparing a concentrated stock solution.
-
Weigh Compound: Accurately weigh the required amount of this compound powder. (For 1 mL of a 10 mM solution with MW ~417.4 g/mol , you would need 4.17 mg).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Promote Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If powder remains, place the vial in an ultrasonic bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C in a water bath for 10 minutes, followed by vortexing.
-
-
Verify Dissolution: Ensure the solution is clear and free of any visible particulate matter before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
dot
References
Technical Support Center: Addressing Coptisine Sulfate-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of Coptisine Sulfate in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to normal, non-cancerous cells?
A1: this compound has demonstrated a degree of selective cytotoxicity, with studies indicating it is generally more toxic to cancer cells than to normal cells. For instance, research has shown that this compound had no significant effect on the viability of the normal human colon cell line NCM460 and the normal human liver cell line LO2 at concentrations that were cytotoxic to corresponding cancer cell lines.[1][2] However, at higher concentrations, cytotoxicity in normal cells can be observed. It is crucial to determine the optimal concentration for your specific cell line and experimental goals.
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
A2: The cytotoxic effects of this compound are often linked to the induction of oxidative stress. This involves an increase in intracellular Reactive Oxygen Species (ROS), which can lead to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis (programmed cell death).[3][4] Key signaling pathways implicated in this process include the PI3K/Akt and JNK pathways.[3]
Q3: How can I minimize this compound-induced cytotoxicity in my normal cell line cultures?
A3: To mitigate unwanted cytotoxicity in normal cells, consider the following strategies:
-
Dose Optimization: Perform a dose-response experiment to determine the highest concentration of this compound that does not significantly impact the viability of your normal cell line.
-
Co-treatment with Antioxidants: The use of antioxidants can help neutralize the excess ROS produced upon this compound treatment. Commonly used antioxidants for this purpose include N-acetylcysteine (NAC), Resveratrol, and Vitamin E.
Q4: What are the recommended starting concentrations for protective agents?
A4: The optimal concentration of a protective agent depends on the specific agent, cell type, and concentration of this compound used. Based on available literature, here are some suggested starting ranges for common antioxidants:
-
N-acetylcysteine (NAC): 1-10 mM
-
Resveratrol: 1-20 µM
-
Vitamin E (α-tocopherol): 10-100 µM
It is highly recommended to perform a dose-response curve for each protective agent to determine the most effective and non-toxic concentration for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death in normal cell control group (treated with this compound only). | The concentration of this compound is too high for the specific normal cell line. | Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the IC50 value of this compound for your cell line. Use a concentration well below the IC50 for your experiments. |
| The cell line is particularly sensitive to oxidative stress. | Consider using a different normal cell line or proceed with co-treatment with an antioxidant. | |
| Inconsistent or unexpected results with protective agents. | Suboptimal concentration of the protective agent. | Perform a dose-response experiment for the protective agent in the presence of a fixed concentration of this compound to find the optimal protective concentration. |
| Timing of co-treatment is not optimal. | For antioxidants that scavenge ROS, pre-incubation (e.g., 1-2 hours) before adding this compound is often more effective. Test different co-incubation and pre-incubation protocols. | |
| The protective agent itself is causing cytotoxicity at the concentration used. | Run a control experiment with the protective agent alone to ensure it is not toxic at the experimental concentration. | |
| Difficulty in reproducing published data on the protective effects of an agent. | Differences in experimental conditions (cell line passage number, media supplements, etc.). | Standardize all experimental parameters as much as possible. Ensure the purity and source of this compound and the protective agent are consistent. |
| The mechanism of cytotoxicity in your specific cell line may not be solely dependent on oxidative stress. | Investigate other potential mechanisms of this compound-induced cytotoxicity in your cell line, such as direct effects on specific enzymes or receptors. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatoma | 34.88 (48h), 18.1 (72h) | |
| LO2 | Normal Human Liver | Not significantly cytotoxic at concentrations effective against hepatoma cells | |
| HCT116 | Human Colon Carcinoma | Not specified, but cytotoxic | |
| NCM460 | Normal Human Colon | Not significantly cytotoxic | |
| A549 | Human Lung Carcinoma | 18.09 (48h) | |
| HUVEC | Human Umbilical Vein Endothelial Cells | Selectivity index of 7.2 (compared to A549) |
Note: IC50 values can vary depending on the assay used and the experimental conditions. The data presented here is for comparative purposes.
Table 2: Protective Effects of Antioxidants against Drug-Induced Cytotoxicity
| Protective Agent | Model System | Drug | Protective Effect | Reference |
| N-acetylcysteine (NAC) | Rat normal liver cells (CRL-1439) | Cadmium | Increased cell viability from 40.1% to ~85% | |
| Human kidney proximal tubule cells (HK-2) | TGHQ | Almost completely inhibited cell death | ||
| Resveratrol | Normal lymphocytes | Various anticancer drugs | Protected against cytotoxicity | |
| Vitamin E | Healthy elderly humans | In vivo oxidative stress | Decreased erythrocyte hemolysis |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed your normal cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing the Protective Effect of N-acetylcysteine (NAC) against this compound-Induced Cytotoxicity
-
Cell Seeding: Seed normal cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment with NAC: Prepare different concentrations of NAC (e.g., 1, 2.5, 5, 10 mM) in cell culture medium. Remove the existing medium from the cells and add 100 µL of the NAC-containing medium. Incubate for 1-2 hours.
-
Co-treatment: Prepare this compound at a concentration known to induce moderate cytotoxicity (e.g., around the IC50 value determined in Protocol 1) in medium also containing the respective concentrations of NAC.
-
Treatment: Remove the NAC pre-treatment medium and add 100 µL of the this compound and NAC co-treatment medium to the wells. Include the following controls:
-
Untreated cells (medium only)
-
Cells treated with this compound only
-
Cells treated with each concentration of NAC only
-
-
Incubation and Assay: Incubate for the desired time and then perform a cytotoxicity assay (e.g., MTT or LDH assay) as described previously.
-
Data Analysis: Compare the cell viability in the co-treatment groups to the group treated with this compound alone to determine the protective effect of NAC.
Signaling Pathways and Visualizations
This compound-induced cytotoxicity in normal cells often involves the generation of ROS, which can modulate key signaling pathways. Below are diagrams illustrating these processes.
Caption: this compound-induced cytotoxicity pathway.
Caption: Mechanism of antioxidant protection.
Caption: Coptisine-mediated Nrf2 pathway activation.
References
- 1. Coptisine Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coptisine induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
How to minimize off-target effects of Coptisine Sulfate in experiments
This guide provides researchers, scientists, and drug development professionals with essential information to minimize off-target effects of Coptisine Sulfate in their experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
A1: Coptisine is a natural isoquinoline alkaloid compound primarily extracted from plants of the Coptis genus.[1][2] The sulfate form enhances its solubility in water.[1] Coptisine is known to be a multi-targeting agent, influencing several signaling pathways. Its therapeutic potential has been investigated for anti-cancer, anti-inflammatory, and cardioprotective effects.[3][4] Key signaling pathways regulated by coptisine include NF-κB, MAPK, and PI3K/Akt. It can also intercalate into DNA, affecting various cellular processes.
Q2: What are the common off-target effects associated with this compound?
A2: As a multi-targeting compound, the distinction between on-target and off-target effects can be context-dependent. However, some observed effects that may be considered "off-target" include impacts on cell cycle regulation and tubulin polymerization at certain concentrations. For instance, coptisine has been shown to arrest the cell cycle at both G1 and G2/M phases in vascular smooth muscle cells. Additionally, due to its nature as an alkaloid, general cytotoxicity at high concentrations is a concern. Researchers should also consider its potential for hepatotoxicity, as the liver is a primary metabolic site.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for valid experimental outcomes. Key strategies include:
-
Dose-Response Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration that elicits the desired on-target effect with minimal side effects.
-
Purity Verification: Ensure the purity of your this compound compound. Impurities from extraction or synthesis can be a significant source of off-target activity.
-
Use of Controls: Employ appropriate controls, such as using a structurally similar but inactive compound, or using knockout/knockdown models of your target protein to confirm specificity.
-
Orthogonal Assays: Validate findings using multiple, independent assays that measure the same endpoint through different mechanisms.
-
Time-Course Experiments: Limit the duration of exposure to the shortest time necessary to observe the on-target effect, as prolonged exposure can increase the likelihood of off-target activity.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: Based on published literature, the effective concentration of coptisine in vitro can vary significantly depending on the cell type and the biological effect being studied. Concentrations have been reported ranging from 0.06 µM to 40 µM. For initial experiments, it is advisable to perform a broad dose-response curve, for example, from 0.1 µM to 50 µM, to determine the optimal concentration for your specific experimental system.
Q5: Are there known issues with this compound's bioavailability in vivo?
A5: Yes, coptisine has poor absorption and low bioavailability, which presents a challenge when translating in vitro findings to in vivo models. The plasma concentration of coptisine does not always scale linearly with the dosage. This means that high oral doses may not achieve the minimum concentration levels used in cell-based experiments. Strategies to improve bioavailability, such as nano-formulations or salt-forming processes, are being explored.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High Cell Death/Unexpected Cytotoxicity | Concentration is too high, leading to off-target toxicity. | 1. Perform a detailed cytotoxicity assay (e.g., MTT or LDH) with a wide range of concentrations. 2. Determine the IC50 value and select concentrations well below this for your mechanism-of-action studies. 3. Reduce the treatment duration. |
| Inconsistent or Irreproducible Results | 1. Purity of this compound may vary between batches. 2. Degradation of the compound in solution. | 1. Purchase this compound from a reputable supplier and obtain a Certificate of Analysis (CoA). 2. Prepare fresh stock solutions for each experiment and store them properly (e.g., at -20°C or -80°C for short or long-term storage, respectively). 3. Avoid repeated freeze-thaw cycles. |
| Effect is Observed, but Unsure if it is On-Target | Coptisine is a multi-targeting agent, and the observed effect could be due to interaction with an alternative pathway. | 1. Use a rescue experiment: If you are studying a specific target, overexpress that target and see if the effect of coptisine is diminished. 2. Use a specific inhibitor for the suspected off-target pathway to see if it blocks the effect. 3. Employ target-knockdown (siRNA) or knockout (CRISPR) cell lines to validate the on-target effect. |
| In Vivo Efficacy Does Not Match In Vitro Results | Poor bioavailability and rapid metabolism of coptisine. | 1. Measure the plasma concentration of coptisine in your animal model to confirm exposure. 2. Consider alternative routes of administration (e.g., intraperitoneal injection) if oral gavage is ineffective. 3. Explore formulation strategies (e.g., using cyclodextrin-based carriers) to enhance bioavailability. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and treatment times for coptisine in various experimental models, as reported in the literature.
| Model Type | Concentration / Dose | Treatment Duration | Observed Effect | Reference |
| In Vitro (HepG2 Cells) | 0.06 - 0.25 µmol/L | 3 hours | Protection against oxidative injury | |
| In Vitro (SH-SY5Y Cells) | 1 - 40 µM | 24 hours | Neuroprotection against oxidative stress | |
| In Vitro (Osteosarcoma Cells) | Not specified | Not specified | Inhibition of cell proliferation, migration, and invasion | |
| In Vitro (Vascular Smooth Muscle Cells) | > 15 µM | Not specified | G1 phase cell cycle arrest | |
| In Vitro (Vascular Smooth Muscle Cells) | 3 µM | Not specified | G2/M phase cell cycle arrest | |
| In Vivo (Zebrafish) | 0.0025 - 0.01 mg/mL | 12 hpf | Protection against oxidative injury | |
| In Vivo (Rat Model) | 25, 50, 100 mg/kg | 21 days | Cardioprotection |
Key Experimental Protocols
Protocol: Determining On-Target vs. Off-Target Effects on NF-κB Pathway
This protocol provides a method to assess whether the anti-inflammatory effect of this compound is mediated specifically through the NF-κB pathway.
1. Materials and Reagents:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound (high purity)
-
Lipopolysaccharide (LPS)
-
TNF-α (as a positive control for NF-κB activation)
-
BAY 11-7082 (specific NF-κB inhibitor)
-
siRNA targeting p65 (a key NF-κB subunit) and control siRNA
-
Reagents for Western Blotting (antibodies for p-p65, p65, IκBα, and β-actin)
-
Reagents for qPCR (primers for IL-6, TNF-α)
-
Luciferase reporter assay kit for NF-κB
2. Experimental Workflow:
-
Step 1: Dose-Response Curve:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.
-
Measure the expression of inflammatory cytokines (e.g., IL-6, TNF-α) using qPCR to determine the minimum effective concentration of coptisine.
-
-
Step 2: Western Blot Analysis:
-
Pre-treat cells with the determined effective concentration of this compound for 1 hour.
-
Stimulate with LPS for 30 minutes.
-
Lyse the cells and perform Western blotting for p-p65, total p65, and IκBα to confirm inhibition of the NF-κB signaling cascade.
-
-
Step 3: Specificity Control using NF-κB Inhibitor:
-
Run parallel experiments where cells are treated with the specific NF-κB inhibitor BAY 11-7082.
-
Compare the magnitude of inflammatory cytokine reduction between the coptisine-treated group and the BAY 11-7082-treated group. Similar results would suggest coptisine acts on this pathway.
-
-
Step 4: Genetic Knockdown for Target Validation:
-
Transfect cells with siRNA targeting p65 or a scrambled control siRNA.
-
After 48 hours, treat the cells with this compound followed by LPS stimulation.
-
In the p65-knockdown cells, the inhibitory effect of coptisine on cytokine production should be significantly blunted if its action is p65-dependent.
-
-
Step 5: Reporter Assay:
-
Transfect cells with an NF-κB luciferase reporter plasmid.
-
Treat with this compound and then stimulate with LPS.
-
Measure luciferase activity. A reduction in activity indicates direct inhibition of NF-κB transcriptional activity.
-
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow to validate on-target effects of this compound.
Caption: Logical steps for troubleshooting unexpected experimental results.
References
- 1. CAS 1198398-71-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Coptisine ameliorates colitis in mice by modulating cPLA2/TRPM8/CGRP-1 signaling pathways and strengthening intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Coptisine Sulfate Stability and Assay Integrity
Disclaimer: Information regarding the specific degradation products of Coptisine Sulfate under forced degradation conditions is not extensively available in publicly accessible scientific literature. Therefore, this guide provides a framework based on the known behavior of related protoberberine alkaloids and general principles of stability testing. The experimental details and quantitative data presented are illustrative and should be replaced with in-house experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is understanding its degradation important?
This compound is the sulfate salt of coptisine, a protoberberine alkaloid found in plants of the Coptis genus.[1] It is investigated for various pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2] Understanding its degradation is crucial for ensuring the stability, efficacy, and safety of potential drug formulations. Forced degradation studies help identify potential impurities that may arise during manufacturing and storage, and are essential for developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3][4]
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not well-documented, protoberberine alkaloids, in general, are susceptible to degradation under various stress conditions. Potential degradation pathways may include:
-
Hydrolysis: Cleavage of functional groups in acidic or basic conditions.
-
Oxidation: Reaction with oxidizing agents, potentially affecting the aromatic rings and other susceptible moieties.
-
Photolysis: Degradation upon exposure to light, as coptisine contains chromophores that absorb light at wavelengths greater than 290 nm.
-
Thermal Degradation: Decomposition at elevated temperatures.
Q3: How can degradation products of this compound interfere with analytical assays?
Degradation products can interfere with common analytical assays such as High-Performance Liquid Chromatography (HPLC) in several ways:
-
Co-elution: A degradation product may have a similar retention time to this compound, leading to an overestimation of the active pharmaceutical ingredient (API) concentration.
-
Peak Tailing or Splitting: The presence of impurities can affect the peak shape of the API, making accurate integration and quantification difficult.
-
Baseline Noise: Multiple degradation products can lead to a noisy baseline, reducing the sensitivity of the assay.
-
Suppression or Enhancement in Mass Spectrometry: In LC-MS analysis, degradation products can co-elute and compete for ionization, leading to ion suppression or enhancement of the this compound signal, resulting in inaccurate quantification.
Q4: What are the initial steps to troubleshoot unexpected peaks in my this compound HPLC chromatogram?
If you observe unexpected peaks in your chromatogram, consider the following troubleshooting steps:
-
Analyze a placebo/blank sample: This will help determine if the extraneous peaks originate from the sample matrix or solvent.
-
Review sample handling and storage: Ensure that the sample has not been inadvertently exposed to light, high temperatures, or incompatible solvents.
-
Perform peak purity analysis: Use a photodiode array (PDA) detector to assess the spectral homogeneity of the this compound peak. A non-homogenous peak suggests the presence of a co-eluting impurity.
-
Inject a known degradation sample: If you have performed forced degradation studies, injecting a sample from a specific stress condition (e.g., acid hydrolysis) can help identify the unknown peak.
Troubleshooting Guides
Issue 1: Loss of this compound Potency in a Formulation
| Possible Cause | Troubleshooting Step |
| Degradation due to pH | Analyze the pH of your formulation. Perform a forced degradation study by exposing a this compound solution to various pH conditions (e.g., pH 2, 7, 9) to assess its stability profile. |
| Oxidative Degradation | Investigate the presence of any oxidizing agents in your excipients. Protect your formulation from atmospheric oxygen by packaging under an inert gas like nitrogen. |
| Photodegradation | Store the formulation in light-resistant containers. Conduct a photostability study according to ICH Q1B guidelines. |
| Thermal Degradation | Review the storage temperature. Perform a thermal degradation study by exposing the formulation to elevated temperatures (e.g., 40°C, 60°C, 80°C). |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Co-eluting Degradation Product | Modify the HPLC method to improve resolution. This can include changing the mobile phase composition, gradient slope, column chemistry (e.g., C18 to phenyl-hexyl), or pH of the mobile phase. |
| Matrix Interference | Perform a thorough sample clean-up using techniques like solid-phase extraction (SPE) to remove interfering excipients before HPLC analysis. |
| Contamination | Ensure the cleanliness of all glassware, vials, and solvents used in the analysis. |
Quantitative Data from Forced Degradation Studies (Illustrative Example)
The following table summarizes hypothetical results from a forced degradation study on this compound. Note: This data is for illustrative purposes only and should be replaced with your experimental results.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (80°C, 24h) | 15.2% | 2 | DP-H1 (4.5 min) |
| 0.1 M NaOH (60°C, 8h) | 25.8% | 3 | DP-B1 (3.8 min), DP-B2 (5.1 min) |
| 3% H₂O₂ (RT, 24h) | 18.5% | 4 | DP-O1 (6.2 min) |
| Photolytic (ICH Q1B) | 8.9% | 1 | DP-P1 (7.1 min) |
| Thermal (80°C, 48h) | 5.3% | 1 | DP-T1 (5.9 min) |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize the solution with 1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve the powder in the solvent to the desired concentration before analysis.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Illustrative)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: A general workflow for forced degradation studies of this compound.
References
- 1. Coptidis rhizoma and its main bioactive components: recent advances in chemical investigation, quality evaluation and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ijrpp.com [ijrpp.com]
Navigating the Nuances of pH in Coptisine Sulfate In Vitro Assays: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Coptisine Sulfate in in vitro experiments, optimizing assay conditions is paramount to achieving reliable and reproducible results. One critical parameter that can significantly influence the bioactivity of this compound is the pH of the experimental environment. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to pH adjustment in this compound assays.
Troubleshooting Guide: pH-Related Issues in this compound Experiments
Researchers may encounter variability in the efficacy of this compound, which can sometimes be attributed to suboptimal pH conditions. Here are some common problems and recommendations for troubleshooting.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Activity of this compound | Suboptimal pH of Culture Medium or Buffer: The ionization state and, consequently, the biological activity of this compound can be pH-dependent. Standard cell culture medium is typically buffered to a physiological pH of around 7.4. Deviations from this, or the use of improperly buffered solutions, can alter the compound's effectiveness. | 1. Verify pH of all solutions: Regularly check the pH of your cell culture medium, buffers, and this compound stock solutions using a calibrated pH meter. 2. Use freshly prepared media and buffers: pH of solutions can change over time due to exposure to CO₂ in the atmosphere or microbial contamination. 3. Consider the buffering capacity: Ensure your experimental buffer has sufficient capacity to maintain a stable pH throughout the duration of the assay, especially for long-term experiments. |
| Precipitation of this compound in Solution | pH-dependent solubility: The solubility of this compound can be influenced by the pH of the solvent. While it is generally soluble in DMSO for stock solutions, its solubility in aqueous buffers at different pH values may vary. Information suggests that coptisine hydroxide is soluble in alkalies. | 1. Adjust pH of the final solution: After diluting the this compound stock solution into your aqueous experimental buffer, check and, if necessary, adjust the final pH. 2. Perform solubility tests: Before conducting a large-scale experiment, perform small-scale solubility tests of this compound in your chosen buffer at the intended experimental pH. 3. Prepare fresh dilutions: Avoid using old dilutions where the compound might have precipitated out of solution. |
| High Variability Between Replicate Wells or Experiments | Inconsistent pH across the experimental setup: Minor variations in pH between wells of a microplate or between different experimental setups can lead to significant differences in the observed activity of this compound. | 1. Ensure uniform pH: When preparing solutions for multiple replicates or experiments, prepare a single batch of medium or buffer to ensure pH consistency. 2. Properly equilibrate plates: Before adding cells and the compound, ensure that the culture plates with medium are properly equilibrated in the CO₂ incubator to stabilize the pH. 3. Minimize exposure to ambient air: Limit the time that plates are outside the incubator to prevent significant pH shifts in the medium. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the in vitro activity of this compound?
A1: The currently available scientific literature does not specify a single optimal pH for all in vitro activities of this compound. The ideal pH can be context-dependent, varying with the cell type, the specific assay being performed (e.g., anti-inflammatory, anti-cancer), and the endpoint being measured. As a general starting point, most in vitro cell-based assays are conducted at a physiological pH of 7.2-7.4, which is the standard pH of most commercial cell culture media. However, to determine the optimal pH for your specific experimental conditions, it is recommended to perform a pH optimization experiment, testing a range of pH values (e.g., 6.8, 7.4, 8.0) to identify the condition that yields the most potent and reproducible effect.
Q2: How does pH affect the stability of this compound in solution?
A2: While detailed pH stability profiles for this compound are not extensively documented in publicly available literature, the chemical nature of alkaloids suggests that pH can influence their stability. Extreme pH values (highly acidic or alkaline) and prolonged exposure to non-optimal pH conditions could potentially lead to degradation of the compound. For experimental consistency, it is advisable to prepare fresh dilutions of this compound from a frozen stock for each experiment and to use them promptly. If experiments require incubation over several days, the stability of the compound in the culture medium at the experimental pH should be considered as a potential variable.
Q3: Can I adjust the pH of my this compound stock solution?
A3: It is generally not recommended to adjust the pH of your high-concentration stock solution, which is typically prepared in an organic solvent like DMSO. Adjusting the pH of an organic stock solution can be challenging and may lead to precipitation of the compound. Instead, pH adjustments should be made to the final aqueous solution (e.g., cell culture medium or buffer) after the this compound stock has been diluted to its final working concentration.
Q4: What type of buffer should I use to maintain a stable pH during my experiment?
A4: For cell-based assays, the buffering system of the cell culture medium (e.g., bicarbonate-CO₂ system, HEPES) is usually sufficient to maintain a stable physiological pH in a properly controlled incubator environment. For cell-free assays, the choice of buffer will depend on the required pH range and its compatibility with the assay components. Common biological buffers such as phosphate-buffered saline (PBS), Tris-HCl, or HEPES can be used. It is crucial to select a buffer that does not interact with this compound or interfere with the assay. The buffer concentration should be adequate to maintain the desired pH throughout the experiment.
Experimental Protocols
Protocol: Determining the Effect of pH on this compound Cytotoxicity using an MTT Assay
This protocol provides a framework for assessing how different pH conditions influence the cytotoxic activity of this compound.
1. Materials:
- This compound
- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- pH-modified cell culture medium (adjusted to pH 6.8, 7.4, and 8.0 with sterile HCl or NaOH)
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Calibrated pH meter
- Sterile serological pipettes and filter tips
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of standard complete culture medium (pH 7.4) and incubate for 24 hours to allow for cell attachment.
- Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in each of the pH-modified media (pH 6.8, 7.4, and 8.0).
- Treatment: After 24 hours, carefully remove the standard culture medium from the wells and replace it with 100 µL of the this compound dilutions in the different pH-modified media. Include control wells with pH-modified media only (no this compound).
- Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) for each pH condition. Plot the dose-response curves and determine the IC50 values for this compound at each pH.
Visualizing Experimental Logic and Signaling Pathways
To aid in the conceptualization of experimental design and the potential mechanisms of this compound action, the following diagrams are provided.
Caption: Workflow for assessing the impact of pH on this compound activity.
Caption: Logical diagram of how pH may modulate this compound's bioactivity.
Validation & Comparative
Coptisine Sulfate vs. Berberine: A Comparative Guide to Anti-inflammatory Efficacy in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory efficacy of two prominent isoquinoline alkaloids, coptisine sulfate and berberine, in macrophages. By presenting supporting experimental data, detailed methodologies, and visual diagrams of signaling pathways, this document serves as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Comparative Analysis of Quantitative Data
The following table summarizes the inhibitory effects of coptisine and berberine on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines. While direct head-to-head comparative studies are limited, the compiled data from various sources indicate that both compounds are potent inhibitors of inflammation.
| Compound | Mediator Inhibited | Cell Line | IC50 / Inhibition (%) | Key Findings |
| Coptisine | Nitric Oxide (NO) | RAW 264.7 | Potently inhibited | Suppressed iNOS protein and mRNA expression.[1] |
| IL-1β | RAW 264.7 | Significantly inhibited | Suppressed IL-1β mRNA expression.[1] | |
| IL-6 | RAW 264.7 | Significantly inhibited | Suppressed IL-6 mRNA expression.[1] | |
| Berberine | TNF-α | RAW 264.7 | Significant dose-dependent inhibition | Pretreatment with berberine reduced TNF-α secretion. |
| IL-6 | RAW 264.7 | Significant dose-dependent inhibition | Berberine suppressed IL-6 production.[2] | |
| IL-1β | RAW 264.7 | Significant dose-dependent inhibition | Berberine suppressed IL-1β production.[2] | |
| Nitric Oxide (NO) | RAW 264.7 | Significantly inhibited | Inhibited iNOS mRNA expression. | |
| Prostaglandin E2 (PGE2) | RAW 264.7 | Significantly inhibited | Inhibited COX-2 mRNA expression. |
Note: The efficacy of these compounds can be influenced by their specific salt form and the presence of other alkaloids. For instance, one study found that the total alkaloids from Coptis chinensis exhibited superior anti-colitis effects compared to berberine alone. Another study comparing berberine with its natural derivatives found the order of anti-inflammatory activity to be oxyberberine > berberine > dihydroberberine.
Mechanistic Insights: Signaling Pathways
Both coptisine and berberine exert their anti-inflammatory effects by modulating critical intracellular signaling pathways.
Coptisine: The anti-inflammatory action of coptisine in macrophages is primarily attributed to the inhibition of the NF-κB , MAPK , and PI3K/Akt signaling pathways. Coptisine treatment has been shown to suppress the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit. It also inhibits the phosphorylation of key MAPK proteins, including p38 and JNK.
Berberine: Berberine shares the ability to inhibit the NF-κB and MAPK pathways. It has been demonstrated to suppress the phosphorylation of IκBα, p38, and JNK. A distinguishing feature of berberine is its capacity to activate AMP-activated protein kinase (AMPK) . AMPK activation is a key mechanism through which berberine exerts its anti-inflammatory effects, as it can lead to the downstream inhibition of pro-inflammatory gene expression.
Caption: Comparative signaling pathways of this compound and Berberine in macrophages.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of this compound and berberine in macrophages.
Caption: Experimental workflow for assessing the anti-inflammatory efficacy of test compounds.
Detailed Experimental Protocols
Macrophage Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or berberine for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS for a specified duration (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.
-
Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Block the wells with 10% FBS in PBS for 1 hour.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate five times.
-
Add a biotinylated detection antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Wash the plate seven times.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 2N H2SO4.
-
Read the absorbance at 450 nm.
-
Western Blot Analysis
-
Objective: To determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
Both this compound and berberine demonstrate significant anti-inflammatory properties in macrophages by inhibiting the production of pro-inflammatory mediators through the modulation of key signaling pathways. While they share common targets in the NF-κB and MAPK pathways, berberine's ability to activate AMPK presents a distinct mechanistic feature. The provided data and protocols offer a solid foundation for further comparative studies to delineate the specific advantages and therapeutic potential of each compound in the context of inflammatory diseases. Future head-to-head studies are warranted to establish a definitive comparative efficacy profile.
References
- 1. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Coptisine vs. Palmatine: A Comparative Analysis of Their Efficacy in Targeting Cancer Cell Viability
For Immediate Release
This publication provides a comprehensive comparative analysis of two protoberberine alkaloids, Coptisine and Palmatine, and their effects on cancer cell viability. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their cytotoxic and apoptotic activities, supported by experimental data and detailed protocols.
Abstract
Coptisine and Palmatine, both isoquinoline alkaloids derived from medicinal plants such as Coptis chinensis, have demonstrated significant anti-cancer properties. This guide synthesizes findings from multiple studies to present a comparative view of their efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and causing cell cycle arrest across various cancer cell lines. While both compounds exhibit potent anti-tumor activities, this analysis reveals nuances in their mechanisms and potency, providing a valuable resource for future cancer research and drug development.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Coptisine and Palmatine across a range of cancer cell lines, as determined by MTT or similar cell viability assays.
| Cancer Cell Line | Cancer Type | Coptisine IC50 (µM) | Palmatine IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 18.1 (72h) | >100 (72h) | [1] |
| A549 | Non-small-cell lung cancer | 18.09 (48h) | Not Reported | [2] |
| H460 | Non-small-cell lung cancer | 29.50 (48h) | Not Reported | [2] |
| H2170 | Non-small-cell lung cancer | 21.60 (48h) | Not Reported | [2] |
| ACC-201 | Gastric Cancer | 3.93 (72h) | Not Reported in this study | [3] |
| NCI-N87 | Gastric Cancer | 6.58 (72h) | Not Reported in this study | |
| MCF-7 | Breast Cancer | Not Reported | 5.126 - 5.805 µg/mL (72h) | |
| HT 29 | Colon Carcinoma | 0.49 µg/mL | Not Reported | |
| LoVo | Colon Carcinoma | 0.87 µg/mL | Not Reported | |
| RAW 264.7 | Murine Macrophage | 10.29 (72h) | >100 (72h) |
Note: The duration of treatment is provided in parentheses where available. Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Induction of Apoptosis
Both Coptisine and Palmatine induce apoptosis, or programmed cell death, a key mechanism in their anti-cancer activity. The following table presents quantitative data on the induction of apoptosis by these compounds in various cancer cell lines, typically measured by Annexin V/PI staining followed by flow cytometry.
| Compound | Cancer Cell Line | Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |
| Coptisine | Hep3B | 50 µM | 24h | Increased annexin V-positive cells | |
| Coptisine | ACC-201 | 10 µg/mL | Not Specified | 31.55 ± 1.809 | |
| Coptisine | NCI-N87 | 10 µg/mL | Not Specified | 35.55 ± 0.1889 | |
| Palmatine | T47D | IC50 | 72h | ~50 (early apoptosis) | |
| Palmatine | ZR-75-1 | IC50 | 72h | ~50 (early apoptosis) | |
| Palmatine | RAW 264.7 | >10 µM | 24h | Significantly increased |
Cell Cycle Arrest
Coptisine and Palmatine can also inhibit cancer cell proliferation by arresting the cell cycle at different phases. The table below summarizes the effects of these compounds on cell cycle distribution.
| Compound | Cancer Cell Line | Concentration | Effect on Cell Cycle | Reference |
| Coptisine | A549 | Not Specified | G2/M phase arrest | |
| Coptisine | A549 | Not Specified | G0/G1 cell cycle arrest | |
| Coptisine | ACC-201 | 10 µg/mL | Increased sub-G1 population (17.20%) | |
| Coptisine | NCI-N87 | 10 µg/mL | Increased sub-G1 population (11.04%) | |
| Palmatine | Colon Cancer Cells | Not Specified | G2/M phase arrest | |
| Palmatine | Oral Squamous Carcinoma | Not Specified | G0/G1 phase arrest |
Signaling Pathways
The anti-cancer effects of Coptisine and Palmatine are mediated through the modulation of various signaling pathways.
Coptisine Signaling Pathways
Coptisine has been shown to induce apoptosis through multiple pathways, including the activation of the 67-kDa laminin receptor (67LR)/cGMP signaling pathway in human hepatoma cells. It can also induce apoptosis via the ROS-mediated JNK signaling pathway in Hep3B hepatocellular carcinoma cells. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.
Caption: Signaling pathways activated by Coptisine leading to apoptosis.
Palmatine Signaling Pathways
Palmatine exerts its anti-cancer effects through various mechanisms, including the inhibition of the PI3K/AKT pathway and by targeting Aurora Kinase A (AURKA) to induce G2/M phase arrest and apoptosis in colon cancer cells. It has also been shown to regulate NF-κB/NLRP3, Nrf2/HO-1, and AMPK/mTOR signaling pathways.
Caption: Key signaling pathways modulated by Palmatine in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing cell viability based on the metabolic activity of cells.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Coptisine or Palmatine and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with Coptisine or Palmatine for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Caption: Workflow for cell cycle analysis using Propidium Iodide.
Protocol:
-
Cell Treatment: Culture and treat cells with Coptisine or Palmatine.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Washing and RNAse Treatment: Wash the fixed cells with PBS and then treat with RNase A to degrade RNA.
-
PI Staining: Stain the cells with Propidium Iodide solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
Both Coptisine and Palmatine are promising natural compounds with significant anti-cancer potential. This comparative guide highlights that Coptisine generally exhibits lower IC50 values in the tested cancer cell lines compared to Palmatine, suggesting a potentially higher potency in certain contexts. Both compounds effectively induce apoptosis and cause cell cycle arrest, albeit through partially distinct signaling pathways. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of these alkaloids in oncology. Further head-to-head studies across a broader range of cancer types are warranted to fully elucidate their comparative efficacy and mechanisms of action.
References
Validating the Neuroprotective Potential of Coptisine in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Coptisine and its structural analogs—Berberine, Jatrorrhizine, and Palmatine—derived from the traditional medicinal herb Coptis chinensis. The following sections present supporting experimental data from studies on primary neurons and neuronal cell lines, detail the experimental protocols for key assays, and visualize the underlying molecular pathways.
Comparative Efficacy of Coptisine and Alternatives
To evaluate the neuroprotective potential of Coptisine, its effects on neuronal viability, apoptosis, and mitochondrial function were compared with those of Berberine, Jatrorrhizine, and Palmatine. The data presented below is collated from studies employing primary cortical neurons and the human neuroblastoma cell line SH-SY5Y, a widely used model in neuroprotective research.
Neuroprotection Against Oxidative Stress
Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. The following table summarizes the ability of Coptisine and its alternatives to protect neuronal cells from oxidative damage induced by tert-butyl hydroperoxide (t-BOOH), a potent inducer of reactive oxygen species (ROS).
| Compound | Cell Type | Neurotoxic Insult | Concentration Range Tested | Optimal Neuroprotective Concentration | % Increase in Cell Viability (vs. Toxin Control) | Reference |
| Coptisine | SH-SY5Y | 100 µM t-BOOH | 0.1 - 40 µM | 20 µM | ~21.4% | [1] |
| Berberine | SH-SY5Y | 100 µM t-BOOH | 0.1 - 40 µM | Not Determined | No significant protection | [1] |
| Jatrorrhizine | SH-SY5Y | 100 µM t-BOOH | 0.1 - 40 µM | Not Determined | No significant protection | [1] |
| Palmatine | SH-SY5Y | 100 µM t-BOOH | 0.1 - 40 µM | Not Determined | No significant protection | [1] |
| Jatrorrhizine | Primary Rat Cortical Neurons | 50 µM H₂O₂ | 5 - 20 µM | 20 µM | Significant reduction in neurotoxicity | [2] |
Note: A direct comparison in primary neurons for all four compounds under the same oxidative stress model is not available in the cited literature. The data from SH-SY5Y cells suggests Coptisine is the most potent among the tested alkaloids in that specific model.
Modulation of Apoptosis and Mitochondrial Function
The anti-apoptotic effects and the ability to preserve mitochondrial membrane potential (MMP) are crucial indicators of neuroprotection.
| Compound | Cell Type | Neurotoxic Insult | Concentration | % Reduction in Apoptosis (vs. Toxin Control) | % Increase in MMP (vs. Toxin Control) | Reference |
| Coptisine | SH-SY5Y | 100 µM t-BOOH | 20 µM | ~21.2% | ~53.6% | |
| Berberine | SH-SY5Y | 100 µM t-BOOH | 20 µM | Not significant | Not significant | |
| Jatrorrhizine | SH-SY5Y | 100 µM t-BOOH | 20 µM | Not significant | Not significant | |
| Palmatine | SH-SY5Y | 100 µM t-BOOH | 20 µM | Not significant | Not significant |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
Primary Cortical Neuron Culture
This protocol outlines the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
E18 rat or mouse embryos
-
Hibernate-E medium (supplemented with B27 and GlutaMAX)
-
Papain (20 U/mL) in Earle's Balanced Salt Solution (EBSS)
-
DNase I
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Dissect cortices from E18 embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate in papain/DNase solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Plate the neurons on poly-D-lysine coated surfaces at a desired density.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Replace half of the medium every 3-4 days.
Induction of Neurotoxicity in Primary Neurons
a) Oxidative Stress Model (using H₂O₂):
-
Culture primary cortical neurons for 7-10 days in vitro (DIV).
-
Pre-treat the neurons with varying concentrations of the test compound (e.g., Coptisine, Jatrorrhizine) for 24 hours.
-
Induce oxidative stress by exposing the neurons to a final concentration of 50 µM hydrogen peroxide (H₂O₂) for 12 hours.
-
Proceed with cell viability and apoptosis assays.
b) Glutamate-Induced Excitotoxicity Model:
-
Culture primary hippocampal or cortical neurons for 7-10 DIV.
-
Pre-treat the neurons with the test compound for a specified duration (e.g., 18 hours for Berberine).
-
Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 20-100 µM for 6 hours.
-
Assess neuronal viability and other relevant parameters.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
Procedure:
-
After the neurotoxicity induction, remove the culture medium.
-
Add fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer or fluorescence microscope
Procedure:
-
Collect the cells (including floating cells) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry or visualize under a fluorescence microscope.
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Mitochondrial Membrane Potential (MMP) Assay
This assay utilizes a fluorescent dye (e.g., JC-1 or TMRM) that accumulates in healthy mitochondria.
Materials:
-
JC-1 or TMRM fluorescent dye
-
Fluorescence microscope or plate reader
Procedure:
-
After treatment, incubate the cells with the MMP-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity. For JC-1, a decrease in the red/green fluorescence ratio indicates a loss of MMP. For TMRM, a decrease in fluorescence intensity indicates depolarization.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathway for Coptisine's neuroprotective effects.
Caption: Workflow for evaluating neuroprotective compounds in primary neurons.
Caption: Coptisine's proposed mechanism of action via TXNIP/ASK1 pathway.
Conclusion
The available data, primarily from neuroblastoma cell lines, suggests that Coptisine is a more potent neuroprotective agent against oxidative stress-induced apoptosis and mitochondrial dysfunction compared to its structural analogs Berberine, Jatrorrhizine, and Palmatine. However, further validation in primary neuron models under various neurotoxic conditions is warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a framework for conducting such comparative studies. The proposed mechanism involving the downregulation of TXNIP and subsequent inhibition of the ASK1 apoptotic signaling pathway provides a solid basis for further investigation into Coptisine as a promising candidate for the treatment of neurodegenerative diseases.
References
Coptisine Sulfate and Cisplatin in Colorectal Cancer Xenografts: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of the preclinical efficacy of Coptisine Sulfate and the established chemotherapeutic agent, cisplatin, in colorectal cancer (CRC) xenograft models. This analysis is based on available experimental data from separate studies.
While direct comparative studies are lacking, this guide synthesizes findings from independent research to offer insights into the relative performance and mechanisms of action of these two compounds in inhibiting CRC tumor growth.
Efficacy in CRC Xenograft Models
Data from studies on this compound and cisplatin in CRC xenograft models, primarily using the HCT116 cell line, demonstrate the anti-tumor activity of both compounds.
| Parameter | This compound | Cisplatin |
| Cell Line | HCT116[1][2] | Lovo (in combination therapy)[3] |
| Dosing Regimen | 30, 60, 90 mg/kg, daily for 21 days (intraperitoneal)[2] | 2.0-7.5 mg/kg per treatment (in various models)[4] |
| Tumor Growth Inhibition | Significantly reduced tumor volume and weight at all doses compared to control. | Demonstrates tumor growth suppression, though often used in combination therapies in recent studies. |
| Reported Toxicity | No significant impact on body weight of the mice was observed. | Known for significant side effects including neurotoxicity and nephrotoxicity. |
Mechanisms of Action: A Divergent Approach to Cancer Cell Killing
This compound and cisplatin employ distinct signaling pathways to induce cancer cell death.
This compound: Targeting Pro-Survival Pathways
Coptisine, an isoquinoline alkaloid, has been shown to suppress CRC tumor growth by modulating the PI3K/Akt signaling pathway and down-regulating Milk Fat Globule-EGF Factor 8 (MFG-E8). This leads to the inhibition of cell proliferation, adhesion, and metastasis. Specifically, coptisine has been observed to suppress the expression of MMP-2 and MMP-9, proteins involved in cancer cell invasion and migration, through the PI3K/AKT pathway. Furthermore, it induces apoptosis in human colon cancer cells (HCT-116) through the mitochondrial-associated apoptotic pathway.
This compound Signaling Pathway in CRC
Cisplatin: DNA Damage and Apoptotic Induction
Cisplatin, a platinum-based compound, exerts its cytotoxic effects primarily by forming platinum-DNA adducts. This DNA damage interferes with DNA replication and transcription, ultimately triggering apoptosis. The p53 tumor suppressor protein plays a crucial role in the cellular response to cisplatin-induced DNA damage, and mutations in p53 are a key mechanism of cisplatin resistance in CRC. In sensitive cells, cisplatin can induce FOXO3a dephosphorylation and nuclear translocation, leading to the expression of target genes involved in apoptosis.
Cisplatin Signaling Pathway in CRC
Experimental Protocols
The following outlines the typical methodologies employed in the xenograft studies cited.
This compound Xenograft Model
-
Cell Line: Human colorectal carcinoma HCT116 cells are cultured in an appropriate medium.
-
Animal Model: Male BALB/c nude mice (typically 4-6 weeks old) are used.
-
Tumor Implantation: 2 x 10^6 HCT116 cells are suspended in PBS and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach a palpable size, mice are randomly assigned to treatment and control groups. This compound is administered daily via intraperitoneal injection at doses of 30, 60, and 90 mg/kg body weight for a period of 21 days. The control group receives a vehicle control (e.g., PBS).
-
Endpoint Analysis: Tumor volume and body weight are measured every 3 days. At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
This compound Xenograft Workflow
Cisplatin Xenograft Model (General Protocol)
-
Cell Line: Various human colorectal cancer cell lines (e.g., Lovo, HCT-116, HT-29) are used.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are utilized.
-
Tumor Implantation: Tumor cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors are established, cisplatin is administered, typically via intraperitoneal or intravenous injection. Dosing schedules can vary but are often intermittent (e.g., every other day for a set number of treatments).
Conclusion
Based on the available, albeit separate, preclinical data, both this compound and cisplatin demonstrate efficacy in reducing tumor growth in CRC xenograft models. This compound appears to act through the inhibition of pro-survival pathways like PI3K/Akt, with a seemingly favorable toxicity profile in the reported studies. Cisplatin, a cornerstone of chemotherapy, induces cell death through DNA damage, but its clinical utility can be limited by significant side effects and the development of resistance.
The distinct mechanisms of action suggest that this compound could be a potential candidate for further investigation, either as a standalone therapy or in combination with other agents for the treatment of colorectal cancer. Direct, controlled head-to-head studies are necessary to definitively compare the efficacy and safety of these two compounds.
References
- 1. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Coptisine Sulfate's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer mechanism of Coptisine Sulfate across various cancer cell lines. The data presented herein is compiled from multiple studies to offer a cross-validated perspective on its efficacy and molecular targets. For comparative purposes, we have included data on Berberine, a structurally related isoquinoline alkaloid, and Doxorubicin, a standard chemotherapeutic agent.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for this compound and its comparators in different cancer cell lines. It is important to note that experimental conditions, such as exposure time, can influence these values.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | Coptisine | ~25 | 48 | [1] |
| Berberine | ~20 | 48 | [1] | ||
| Doxorubicin | 12.2 | 24 | [2] | ||
| Hep3B | Hepatocellular Carcinoma | Coptisine | Not explicitly stated, but significant apoptosis at 20-80 µM | 24 | [3] |
| SMMC7721 | Hepatocellular Carcinoma | Coptisine | Not explicitly stated, but apoptosis observed at 10-40 µM | 24 | [4] |
| HCT-116 | Colorectal Cancer | Coptisine | Not explicitly stated, but apoptosis induced | Not specified | |
| Berberine | 52.37 ± 3.45 | 48 | |||
| HT-29 | Colorectal Cancer | Coptisine | 0.49 µg/mL (~1.4 µM) | Not specified | |
| Berberine | 1.89 µg/mL (~5.3 µM) | Not specified | |||
| A549 | Non-Small-Cell Lung Cancer | Coptisine | 18.09 | 48 | |
| Doxorubicin | > 20 | 24 | |||
| H460 | Non-Small-Cell Lung Cancer | Coptisine | 29.50 | 48 | |
| H2170 | Non-Small-Cell Lung Cancer | Coptisine | 21.60 | 48 | |
| MCF-7 | Breast Cancer (ER+) | Coptisine | 98.3 ± 10.3 | Not specified | |
| Berberine | 272.15 ± 11.06 | 48 | |||
| Doxorubicin | 2.50 | 24 | |||
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Coptisine | 73.9 ± 7.5 | Not specified | |
| Berberine | 16.7 | Not specified | |||
| Doxorubicin | 6602 nM (6.6 µM) | 48 | |||
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | Coptisine | 201.5 ± 14.4 | Not specified | |
| Doxorubicin | 5.6 ± 0.49 | Not specified | |||
| MDA-MB-231/ADR | Doxorubicin-Resistant Breast Cancer | Coptisine | 255.4 ± 16.9 | Not specified | |
| Doxorubicin | 6.3 ± 0.73 | Not specified |
Core Mechanisms of Action: A Multi-Faceted Approach
This compound exerts its anti-cancer effects through several interconnected mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. These effects are often mediated by the modulation of key signaling pathways.
Induction of Apoptosis
This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common thread across different cell lines is the generation of reactive oxygen species (ROS), which acts as a key upstream event.
-
ROS-Mediated Apoptosis in Hep3B Cells: In hepatocellular carcinoma Hep3B cells, coptisine treatment leads to a significant increase in intracellular ROS. This oxidative stress is linked to the activation of the JNK signaling pathway, which in turn modulates the expression of pro- and anti-apoptotic proteins.
-
Mitochondrial Dysfunction: Coptisine disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event is a critical step in the intrinsic apoptotic cascade.
-
Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-3, -8, and -9, which are the executioners of apoptosis.
Cell Cycle Arrest
This compound has been shown to arrest the cell cycle at different phases in various cancer cells, thereby inhibiting their proliferation.
-
G2/M Phase Arrest in A549 Cells: In non-small-cell lung cancer A549 cells, coptisine induces cell cycle arrest at the G2/M phase. This is accompanied by the downregulation of key cell cycle regulatory proteins such as cyclin B1, cdc2, and cdc25C, and the upregulation of the cell cycle inhibitor p21.
-
G0/G1 and G2/M Arrest: In other cell types, coptisine has been observed to cause arrest at the G0/G1 phases as well, indicating a cell-type specific effect on cell cycle progression.
Modulation of Key Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Coptisine has been shown to inhibit this pathway in several cancer cell lines.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a central role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Coptisine has been shown to modulate this pathway, often by activating the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK pathway.
Signaling pathways modulated by this compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or comparator compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or comparators as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
General experimental workflow for in vitro analysis.
Conclusion
The available data strongly suggest that this compound is a promising anti-cancer agent with a multi-targeted mechanism of action. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like PI3K/Akt and MAPK has been consistently observed across a range of cancer cell lines. The comparative data with Berberine and Doxorubicin highlight both similarities in the general mechanisms of isoquinoline alkaloids and the potent, albeit sometimes more toxic, effects of conventional chemotherapy. Further in-depth studies, particularly in vivo models, are warranted to fully elucidate the therapeutic potential of this compound.
References
Comparative Analysis of the Inhibitory Potency of Coptisine and Other Coptis Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the IC50 values of coptisine and other prominent alkaloids derived from Coptis species, namely berberine, palmatine, and jatrorrhizine. The data presented herein is curated from various experimental studies to offer an objective overview of their relative potencies against a range of cancer cell lines and enzymes. Detailed experimental methodologies are provided to support the presented data, alongside visualizations of key signaling pathways to contextualize their mechanisms of action.
Comparative IC50 Values of Coptis Alkaloids
The inhibitory activities of coptisine, berberine, palmatine, and jatrorrhizine have been evaluated across numerous studies. The following tables summarize their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and enzymes.
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Coptisine | ACC-201 | Gastric Cancer | 3.93 | [1] |
| NCI-N87 | Gastric Cancer | 6.58 | [1] | |
| HepG2 | Hepatoma | - | [2] | |
| Hep3B | Hepatoma | - | [2] | |
| SK-Hep1 | Hepatoma | - | [2] | |
| PLC/PRF/5 | Hepatoma | - | ||
| K562 | Leukemia | - | ||
| U937 | Leukemia | - | ||
| P3H1 | Leukemia | - | ||
| Raji | Leukemia | - | ||
| Berberine | ACC-201 | Gastric Cancer | 2.97 | |
| NCI-N87 | Gastric Cancer | 6.01 | ||
| HepG2 | Hepatoma | - | ||
| Hep3B | Hepatoma | - | ||
| SK-Hep1 | Hepatoma | - | ||
| PLC/PRF/5 | Hepatoma | - | ||
| K562 | Leukemia | - | ||
| U937 | Leukemia | - | ||
| P3H1 | Leukemia | - | ||
| Raji | Leukemia | - | ||
| Palmatine | ACC-201 | Gastric Cancer | >52.75 | |
| NCI-N87 | Gastric Cancer | >52.75 | ||
| HepG2 | Hepatoma | - | ||
| Hep3B | Hepatoma | - | ||
| SK-Hep1 | Hepatoma | - | ||
| PLC/PRF/5 | Hepatoma | - | ||
| K562 | Leukemia | - | ||
| U937 | Leukemia | - | ||
| P3H1 | Leukemia | - | ||
| Raji | Leukemia | - | ||
| Jatrorrhizine | ACC-201 | Gastric Cancer | 35.90 | |
| NCI-N87 | Gastric Cancer | 52.75 | ||
| SW480 | Colon Cancer | >200 µg/mL | ||
| HepG2 | Hepatocellular Carcinoma | >100 µM |
| Alkaloid | Enzyme | IC50 (µM) | Reference |
| Coptisine | Acetylcholinesterase (AChE) | 13.50 | |
| Topoisomerase I | Inhibitory activity observed | ||
| Berberine | Acetylcholinesterase (AChE) | 0.44 - 2.33 | |
| Butyrylcholinesterase (BChE) | - | ||
| Monoamine Oxidase A (MAO-A) | 126 | ||
| Monoamine Oxidase B (MAO-B) | 90 - 98.4 | ||
| Topoisomerase I | Inhibitory activity observed | ||
| Tyrosine Hydroxylase | 18.6 | ||
| Palmatine | Acetylcholinesterase (AChE) | 6.29 - 36.6 | |
| Tyrosine Hydroxylase | 7.9 | ||
| Alpha-glucosidase | 9.39 | ||
| Jatrorrhizine | Neuraminidase (Bacterial) | 37.0 | |
| Neuraminidase (Viral - rvH1N1) | 66.2 | ||
| Neuraminidase (Viral - H5N1) | 76.3 | ||
| Monoamine Oxidase A (MAO-A) | 4 - 57.73 | ||
| Plasma membrane monoamine transporter (PMAT) | 1.05 | ||
| Organic Cation Transporter 2 (OCT2) | 0.1 - 1 | ||
| Organic Cation Transporter 3 (OCT3) | 0.1 - 1 |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to determine the cytotoxic effects of compounds on cell lines and calculate IC50 values.
1. Cell Culture and Seeding:
-
Adherent cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Upon reaching 80-90% confluency, cells are harvested using trypsin-EDTA.
-
A cell suspension is prepared, and viable cells are counted using a hemocytometer or automated cell counter.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the test alkaloids are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the alkaloids are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
The culture medium from the 96-well plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells.
-
Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Assay:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Following this incubation, the medium containing MTT is carefully removed.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are placed on an orbital shaker for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.
Signaling Pathway Visualizations
The anticancer effects of coptisine and berberine are often attributed to their ability to induce apoptosis (programmed cell death) through the modulation of various signaling pathways. Below are diagrams illustrating key apoptotic pathways influenced by these alkaloids.
Caption: Coptisine-induced apoptosis via the ROS/JNK signaling pathway.
Caption: Berberine's inhibitory effects on the PI3K/Akt/mTOR and MAPK/ERK pathways.
References
Coptisine Sulfate: A Comparative Analysis of Efficacy in Preclinical Animal Models
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Coptisine Sulfate against standard-of-care treatments in various preclinical animal models of cancer and inflammation. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Anti-Cancer Efficacy
Colorectal Cancer (CRC)
Coptisine has demonstrated significant anti-tumor effects in xenograft models of human colorectal cancer. Studies show that coptisine can inhibit tumor growth and may also enhance the efficacy of standard chemotherapy agents like 5-Fluorouracil (5-FU).
Experimental Data Summary: Coptisine vs. 5-Fluorouracil in Colorectal Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Key Molecular Targets | Citation |
| Coptisine | 150 mg/kg/day (oral) | Not directly compared | Not directly compared | Down-regulation of MFG-E8, MMP-2, MMP-9; Inhibition of PI3K/AKT pathway | [1] |
| 5-Fluorouracil | 20 mg/kg (i.p.) | Significant reduction | Significant reduction | DNA and RNA synthesis inhibition | [2] |
| Coptisine + 5-FU | Coptisine (5 µg/mL) + 5-FU | Synergistically reduced viability of 5-FU-resistant cells | Not Applicable | Modulation of Thymidylate Synthase | [1][3] |
Experimental Protocol: Colorectal Cancer Xenograft Model
A widely used model involves the subcutaneous injection of human colorectal cancer cells (e.g., HCT116) into immunodeficient mice (e.g., BALB/c nude mice)[1]. Once tumors reach a palpable size, animals are randomized into treatment and control groups. Coptisine is typically administered orally, while 5-FU is given via intraperitoneal injection. Tumor volume and weight are monitored throughout the study.
Hepatocellular Carcinoma (HCC)
In animal models of hepatocellular carcinoma, coptisine has been shown to inhibit tumor growth, with efficacy comparable to the standard-of-care multikinase inhibitor, Sorafenib.
Experimental Data Summary: Coptisine vs. Sorafenib in Hepatocellular Carcinoma Xenograft Model
| Treatment Group | Dosage | Tumor Weight (g) | Key Molecular Targets | Citation |
| Control | Vehicle | ~1.2 | - | |
| Coptisine | Not Specified | ~0.4 | Up-regulation of miR-122 | |
| Sorafenib | 50 mg/kg | ~0.15 | Inhibition of Raf/MEK/ERK pathway | |
| Sorafenib | 100 mg/kg | ~0.06 | Inhibition of Raf/MEK/ERK pathway |
Experimental Protocol: Hepatocellular Carcinoma Xenograft Model
Human hepatocellular carcinoma cells (e.g., HepG2) are subcutaneously injected into nude mice. After tumor establishment, mice are treated with Coptisine (typically orally) or Sorafenib (orally). Tumor growth is monitored, and at the end of the study, tumors are excised and weighed.
Anti-inflammatory Efficacy
Dextran Sulfate Sodium (DSS)-Induced Colitis
Coptisine has demonstrated protective effects in murine models of ulcerative colitis, a major form of inflammatory bowel disease. Its efficacy is often compared to the standard-of-care drug, Mesalazine (5-aminosalicylic acid).
Experimental Data Summary: Coptisine vs. Mesalazine in DSS-Induced Colitis
| Treatment Group | Dosage | Disease Activity Index (DAI) | Colon Length (cm) | Key Molecular Targets | Citation |
| DSS Model | - | Significantly increased | Significantly shortened | - | |
| Coptisine | 50 mg/kg | Significantly reduced | 7.21 ± 0.34 | Inhibition of NF-κB | |
| Coptisine | 100 mg/kg | Significantly reduced | 8.59 ± 0.45 | Inhibition of NF-κB | |
| Mesalazine (5-ASA) | Not specified | Significantly reduced | Significantly longer than DSS group | Not specified in this study |
Experimental Protocol: DSS-Induced Colitis
Colitis is induced in mice (e.g., C57BL/6) by administering DSS in their drinking water for a defined period (e.g., 7 days). Coptisine or Mesalazine is typically administered orally. Disease progression is monitored by scoring clinical signs (body weight loss, stool consistency, rectal bleeding) to calculate the Disease Activity Index (DAI). At the end of the experiment, colon length is measured as an indicator of inflammation.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic test for evaluating acute anti-inflammatory activity. Coptisine has been shown to reduce paw edema, with its effects being comparable to the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Experimental Data Summary: Coptisine vs. Indomethacin in Carrageenan-Induced Paw Edema
| Treatment Group | Dosage | Paw Edema Inhibition (%) | Key Molecular Targets | Citation |
| Coptisine free base | Not specified | Dose-dependent suppression | Inhibition of NF-κB and MAPK signaling | |
| Indomethacin | 10 mg/kg | Significant inhibition | COX-1/COX-2 inhibition |
Experimental Protocol: Carrageenan-Induced Paw Edema
A subcutaneous injection of carrageenan into the plantar surface of a rat's hind paw induces a localized inflammatory response. Coptisine or the standard drug is administered, typically orally, before the carrageenan injection. The volume of the paw is measured at various time points to quantify the extent of edema.
Xylene-Induced Ear Edema
This model is used to assess topical and systemic anti-inflammatory effects. Coptisine has demonstrated the ability to reduce xylene-induced ear edema in mice.
Experimental Data Summary: Coptisine vs. Dexamethasone in Xylene-Induced Ear Edema
| Treatment Group | Dosage | Ear Edema Inhibition (%) | Key Molecular Targets | Citation |
| Coptisine free base | Not specified | Dose-dependent suppression | Inhibition of inflammatory mediators | |
| Dexamethasone | 1 mg/kg | Potent inhibition | Glucocorticoid receptor agonist |
Experimental Protocol: Xylene-Induced Ear Edema
Xylene is applied to the surface of a mouse's ear to induce acute inflammation and edema. Coptisine or a standard anti-inflammatory drug like Dexamethasone is administered systemically or topically. The degree of edema is quantified by measuring the weight difference between the treated and untreated ears.
References
- 1. Coptidis Rhizoma Extract Reverses 5-Fluorouracil Resistance in HCT116 Human Colorectal Cancer Cells via Modulation of Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - Song - Translational Cancer Research [tcr.amegroups.org]
- 3. Coptidis Rhizoma Extract Reverses 5-Fluorouracil Resistance in HCT116 Human Colorectal Cancer Cells via Modulation of Thymidylate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Coptisine Sulfate and Its Synthetic Derivatives: A Comparative Analysis for Researchers
An objective guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of Coptisine Sulfate and its synthetic analogs. This report details a comparative analysis of their biological activities, supported by experimental data and methodologies.
Coptisine, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Huanglian (Rhizoma Coptidis), has garnered significant scientific interest for its diverse pharmacological properties. Available in various salt forms, including sulfate and chloride, coptisine serves as a versatile scaffold for synthetic modifications aimed at enhancing its therapeutic efficacy and pharmacokinetic profile. This guide provides a comparative overview of this compound and its synthetic derivatives, focusing on their anti-inflammatory and cytotoxic activities.
Comparative Biological Activity: A Tabular Summary
The following tables summarize the quantitative data on the biological activities of coptisine and its synthetic derivatives, providing a clear comparison of their potency.
Table 1: Comparative Cytotoxicity of Coptisine and 13-Substituted Derivatives against Various Cancer Cell Lines
| Compound | HCT-8 (IC50, μM) | A549 (IC50, μM) | Bel7402 (IC50, μM) | C33A (IC50, μM) |
| Coptisine (Quaternary) | 14.2 | 41.2 | 19.5 | 16.3 |
| 13-n-undecylcoptisine | 2.0 | 1.8 | 1.6 | 1.8 |
| 13-n-dodecylcoptisine | 2.1 | 1.9 | 1.7 | 1.9 |
| 5-Fluorouracil (Positive Control) | 8.0 | 20.1 | 3.1 | 5.4 |
Data sourced from a study on 13-substituted quaternary coptisine derivatives, which demonstrated that introducing long alkyl chains at the C-13 position significantly enhances cytotoxic activity compared to the parent coptisine compound[1].
Table 2: Comparative Anti-Ulcerative Colitis Activity of Coptisine Derivatives
| Compound | XBP1 Transcriptional Activation (EC50, nM) |
| Dihydrocoptisine (unsubstituted) | 2.25 |
| Quaternary Coptisines | Less Active |
| Tetrahydrocoptisines | Less Active |
This data highlights that dihydrocoptisines are significantly more potent activators of XBP1 transcription, a key mechanism in ameliorating ulcerative colitis, compared to other coptisine derivatives[2][3].
Table 3: Comparative Cytotoxicity of Major Rhizoma Coptidis Alkaloids
| Compound | HepG2 (IC50, μM at 72h) | RAW264.7 (IC50, μM at 72h) | 3T3-L1 (IC50, μM at 72h) |
| Coptisine | 18.1 | 10.29 | 50.63 |
| Berberine | 47.56 | - | - |
| Palmatine | >100 | >100 | >100 |
This table indicates that coptisine exhibits stronger cytotoxic effects on HepG2 and RAW264.7 cell lines compared to other major alkaloids from Rhizoma Coptidis[4].
Key Signaling Pathways
The biological activities of coptisine and its derivatives are mediated through various signaling pathways. The following diagrams illustrate the known mechanisms of action for specific derivatives.
Caption: Dihydrocoptisine ameliorates ulcerative colitis by activating XBP1, which in turn inhibits the NF-κB signaling pathway and reduces the production of pro-inflammatory cytokines[1].
Caption: The cytotoxic effect of 13-alkylcoptisine derivatives is mediated through the intrinsic apoptosis pathway, involving the regulation of Bax and Bcl-2, leading to caspase activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
This protocol is used to assess the in vitro cytotoxic effects of coptisine derivatives on cancer cell lines.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT-8, A549, Bel7402, C33A) in appropriate media supplemented with 10% fetal bovine serum.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
2. Compound Treatment:
-
Prepare stock solutions of coptisine and its derivatives in dimethyl sulfoxide (DMSO).
-
Dilute the stock solutions with culture medium to achieve a series of final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for 72 hours.
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
XBP1 Transcriptional Activation Assay
This assay is employed to evaluate the ability of coptisine derivatives to activate the transcription of X-box binding protein 1 (XBP1), a key regulator in the unfolded protein response and a therapeutic target for ulcerative colitis.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Co-transfect the cells with a luciferase reporter plasmid containing XBP1 response elements and a Renilla luciferase control plasmid for normalization.
2. Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the coptisine derivatives.
-
Include a vehicle control and a known XBP1 activator as a positive control.
-
Incubate the cells for a further 24 hours.
3. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of XBP1 transcriptional activity relative to the vehicle control.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.
Conclusion
The synthetic derivatives of coptisine exhibit a wide range of biological activities with varying potencies. Notably, the introduction of an n-undecyl chain at the 13th position significantly enhances the cytotoxic effects of coptisine against several cancer cell lines. Furthermore, the reduction of the coptisine scaffold to dihydrocoptisine dramatically increases its potency as an anti-ulcerative colitis agent by activating the XBP1 signaling pathway. These findings underscore the potential of synthetic modifications to optimize the therapeutic properties of natural products like coptisine. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the field of drug discovery and development to further explore the potential of these promising compounds.
References
- 1. Colitis Is Effectively Ameliorated by (±)-8-Acetonyl-dihydrocoptisine via the XBP1-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colitis Is Effectively Ameliorated by (±)-8-Acetonyl-dihydrocoptisine via the XBP1-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of unfolded protein response modulator XBP1s by acetylation and deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
Unveiling the Synergistic Potential of Coptisine Sulfate in Combination with Natural Compounds
For Immediate Release
A comprehensive review of recent scientific literature reveals the significant synergistic potential of Coptisine Sulfate, a bioactive alkaloid derived from the traditional medicinal plant Coptis chinensis (Huanglian), when used in combination with other natural compounds. These findings, of particular interest to researchers, scientists, and drug development professionals, highlight enhanced therapeutic effects in the fields of oncology and metabolic diseases. This guide provides an objective comparison of this compound's performance in combination therapies, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Synergistic Inhibition of Triple-Negative Breast Cancer Metastasis with Resveratroloside
A notable study has demonstrated a potent synergistic effect between Coptisine and Resveratroloside in the inhibition of triple-negative breast cancer (TNBC) cell migration and invasion.[1] The combination of extracts from Coptis rhizome and rhubarb, from which these two compounds are key active ingredients, exhibited a remarkable combination index (CI) of 0.2, indicating a strong synergistic interaction.[1]
Quantitative Data on Synergistic Anti-Metastatic Effects
| Compound Combination | Parameter | Value | Reference |
| Coptisine + Resveratroloside | Combination Index (CI) | 0.2 | [1] |
Note: A Combination Index (CI) value significantly less than 1 indicates strong synergism.
Experimental Protocol: Cell Migration and Invasion Assays
The synergistic effects of Coptisine and Resveratroloside on TNBC cell motility were assessed using standard in vitro cell migration and invasion assays.
1. Cell Culture:
-
MDA-MB-231 human breast cancer cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Wound Healing (Migration) Assay:
-
Cells were seeded in 6-well plates and grown to confluence.
-
A sterile pipette tip was used to create a "scratch" or wound in the cell monolayer.
-
Cells were then treated with Coptisine, Resveratroloside, or a combination of both at various concentrations.
-
The closure of the wound was monitored and imaged at different time points (e.g., 0, 24, and 48 hours).
-
The rate of cell migration was quantified by measuring the change in the wound area over time.
3. Transwell Invasion Assay:
-
The upper chambers of Transwell inserts with a Matrigel-coated membrane were seeded with MDA-MB-231 cells in a serum-free medium.
-
The lower chambers were filled with a medium containing 10% FBS as a chemoattractant.
-
Cells were treated with Coptisine, Resveratroloside, or their combination.
-
After a specific incubation period (e.g., 24 hours), non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained, and counted under a microscope.
4. Data Analysis:
-
The combination index (CI) was calculated using the Chou-Talalay method to determine the nature of the interaction between Coptisine and Resveratroloside.
Signaling Pathway and Experimental Workflow
The synergistic inhibition of TNBC metastasis by Coptisine and Resveratroloside is believed to involve the modulation of divergent epithelial-to-mesenchymal transition (EMT)-related protein expressions.[1]
Synergistic Anti-Hyperglycemic Effects of Rhizoma Coptidis Alkaloids
Research has indicated that the combination of alkaloids from Rhizoma Coptidis, including Coptisine, with other herbal extracts can lead to synergistic anti-hyperglycemic effects, making it a promising area for the development of novel treatments for type 2 diabetes.[2] Studies involving the co-administration of Rhizoma Coptidis with Rehmanniae Radix or Scutellariae Radix (containing baicalin) have shown enhanced glucose and lipid-lowering effects compared to the individual herbs alone.
The synergistic mechanism is thought to involve the modulation of the gut microbiota and key signaling pathways such as the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways.
Experimental Approach: Assessing Anti-Hyperglycemic Synergy
A common experimental model to assess the synergistic anti-hyperglycemic effects involves the use of diabetic animal models.
1. Animal Model:
-
A type 2 diabetes model is induced in rats or mice, often using a high-fat diet combined with a low dose of streptozotocin.
2. Treatment Groups:
-
Animals are divided into several groups: a control group, a diabetic model group, groups treated with individual compounds (e.g., Coptisine, Baicalin), and a group treated with the combination of the compounds.
3. Biochemical Analysis:
-
Blood glucose levels, insulin levels, and lipid profiles (triglycerides, cholesterol) are measured at regular intervals.
-
Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.
4. Gut Microbiota Analysis:
-
Fecal samples are collected for 16S rRNA sequencing to analyze changes in the composition and diversity of the gut microbiota.
5. Signaling Pathway Analysis:
-
Tissue samples (e.g., liver, muscle) are collected to analyze the expression and activation of key proteins in the AMPK and MAPK signaling pathways via Western blotting or qRT-PCR.
6. Data Analysis:
-
Statistical analysis is performed to compare the effects of individual and combination treatments. Synergism can be inferred if the effect of the combination is significantly greater than the sum of the effects of the individual components.
Logical Relationship of Synergistic Action in Diabetes
Future Directions: this compound and Baicalin Synergy
While direct studies on the synergistic effects of this compound and Baicalin are limited, the evidence of synergy between their plant sources, Coptidis Rhizoma and Scutellariae Radix, in treating type 2 diabetes provides a strong rationale for investigating this specific combination. Future research should focus on quantifying the synergistic interactions between purified this compound and Baicalin and elucidating the underlying molecular mechanisms, potentially in the context of both metabolic and inflammatory diseases.
This guide underscores the importance of exploring combination therapies involving this compound and other natural compounds. The presented data and experimental frameworks offer a valuable resource for scientists and researchers in the development of more effective and multifaceted therapeutic strategies.
References
Independent Validation of Coptisine Sulfate's Effect on the PI3K/Akt Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic development. Coptisine, an isoquinoline alkaloid derived from Coptis chinensis, has emerged as a promising natural compound that exerts anti-cancer effects, in part, by modulating this pathway.[1] This guide provides an objective comparison of Coptisine Sulfate's effect on the PI3K/Akt pathway with that of two structurally related alkaloids, Berberine and Palmatine. The information presented is supported by experimental data from independent validation studies.
Comparative Analysis of PI3K/Akt Pathway Modulation
Coptisine, Berberine, and Palmatine have all been demonstrated to interfere with the PI3K/Akt signaling cascade, primarily leading to an inhibitory effect in cancer cells.
This compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, a key downstream effector of Akt. In hepatocellular carcinoma Hep3B cells, coptisine treatment led to a dose-dependent decrease in the phosphorylation of PI3K, Akt, and mTOR.[1][2] This inhibitory effect was enhanced by the PI3K inhibitor LY294002.[1] Similarly, in colorectal cancer cells (HCT116), coptisine significantly down-regulated the levels of phosphorylated Akt (p-Akt).[3] Beyond cancer, coptisine has also been found to inhibit the PI3K/Akt/mTOR pathway in rotator cuff injury models, where it decreased the mRNA expression of PI3K, Akt, and mTOR.
Berberine , a widely studied analogue, also exhibits potent inhibitory effects on this pathway. In SW480 colon cancer cells, berberine inhibited the proliferation with an IC50 of 3.436 µM and dose-dependently inhibited PI3K, Akt, and mTOR proteins at concentrations between 1.0 and 9.0 µM. Quantitative proteomic analysis of colon cancer cells has confirmed that the PI3K-Akt signaling pathway is significantly affected by berberine treatment. In laryngeal squamous cell carcinoma, berberine was shown to reduce the protein levels of phosphorylated PI3K, AKT, and mTOR.
Palmatine demonstrates similar inhibitory properties. In canine mammary gland tumor (CMT-U27) cells, palmatine at a concentration of 200 µM sharply reduced the expression of phosphorylated PI3K. In the same study, it was observed that palmatine decreased the protein expression of PI3K, AKT, and mTOR in a dose-dependent manner. Derivatives of palmatine have also been shown to inhibit Akt phosphorylation.
Quantitative Data Comparison
The following table summarizes quantitative data from various studies, providing a comparative overview of the efficacy of Coptisine, Berberine, and Palmatine in modulating the PI3K/Akt pathway and related cellular processes.
| Compound | Cell Line/Model | IC50 (Cell Proliferation/Viability) | Concentration Used (Pathway Analysis) | Key Quantitative Findings on PI3K/Akt Pathway | Reference |
| Coptisine | Gastric Cancer (AGS, NCI-N87) | 3.93 µM, 6.58 µM | Not Specified | Antiproliferative activity linked to PI3K/Akt pathway. | |
| Coptisine | Hepatocellular Carcinoma (Hep3B) | Not Specified | 10, 25, 50 µM | Dose-dependent reduction in p-PI3K, p-Akt, and p-mTOR levels. | |
| Coptisine | Colorectal Cancer (HCT116) | Not Specified | Not Specified | Significant down-regulation of p-Akt. | |
| Berberine | Colon Cancer (SW480) | 3.436 µM | 1.0 - 9.0 µM | Dose-dependent inhibition of PI3K, Akt, and mTOR proteins. | |
| Berberine | Laryngeal Squamous Cell Carcinoma | Not Specified | Not Specified | Markedly reduced protein levels of p-PI3K, p-AKT, and p-mTOR. | |
| Berberine | Lung Cancer Rat Model | Not Applicable | 15 mg/kg (in vivo) | Lowered the gray values (indicative of protein expression) of PI3K and Akt. | |
| Palmatine | Breast Cancer (MCF7, T47D, ZR-75-1) | 5.126 - 5.805 µg/mL | Not Specified | Growth inhibition, with PI3K/Akt as a known target. | |
| Palmatine | Canine Mammary Tumor (CMT-U27) | Not Specified | 50, 100, 200 µM | Sharp reduction of p-PI3K (84 kDa and 54 kDa) by about 20% and 22% respectively at 200 µM. Dose-dependent decrease in PI3K, AKT, and mTOR expression. | |
| Palmatine | CMT-U27 Xenograft Model | Not Applicable | 50 mg/kg (in vivo) | Decreased expression of p-PI3K, p-AKT, and p-mTOR in tumor tissues. |
Experimental Protocols
The following is a representative experimental protocol for the independent validation of a compound's effect on the PI3K/Akt pathway using Western blotting.
1. Cell Culture and Treatment:
-
Select and culture appropriate cancer cell lines (e.g., HCT116, SW480, MCF-7) in their recommended growth media.
-
Seed cells in 6-well plates and allow for attachment and growth to 70-80% confluency.
-
Treat cells with a range of concentrations of this compound, Berberine, or Palmatine (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.
2. Protein Lysis and Quantification:
-
Following treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the cell lysates and quantify the total protein concentration using a BCA or Bradford protein assay.
3. Western Blotting:
-
Normalize protein concentrations for all samples and denature by boiling in Laemmli buffer.
-
Separate proteins based on molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins in the PI3K/Akt pathway (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR). A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometric Analysis:
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target proteins to the loading control.
-
Calculate the ratio of phosphorylated protein to total protein to determine the extent of pathway inhibition.
Mandatory Visualizations
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt pathway by Coptisine and related alkaloids.
Experimental Workflow for Pathway Validation
Caption: Workflow for validating the effect of compounds on the PI3K/Akt pathway.
References
- 1. Coptisine induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Coptisine Sulfate: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of Coptisine Sulfate. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining regulatory compliance.
Immediate Safety and Hazard Identification
Before handling this compound for disposal, it is crucial to review the Safety Data Sheet (SDS). This compound is an irritant, and appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.
Waste Categorization and Segregation
This compound waste is categorized as hazardous chemical waste. It is imperative to segregate it from other waste streams to prevent unintended chemical reactions and ensure proper disposal.
-
Solid Waste: Includes unused or expired this compound powder, contaminated weigh boats, filter paper, and contaminated PPE.
-
Liquid Waste: Encompasses solutions containing this compound.
-
Sharps Waste: Any contaminated needles, syringes, or broken glass must be disposed of in a designated sharps container.
Disposal Procedures
The primary and mandatory method for the disposal of this compound is through a licensed professional waste disposal company.[1] Under no circumstances should this compound be disposed of in regular trash or down the drain.[2]
3.1 Solid this compound Waste Disposal
-
Collection: Collect all solid this compound waste in a dedicated, leak-proof, and clearly labeled container.[1]
-
Labeling: The container must be labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[2]
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[1]
3.2 Liquid this compound Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a compatible, sealed, and labeled waste container.
-
Labeling: Clearly label the container with "Hazardous Waste: this compound Solution," the solvent used, and the approximate concentration.
-
Storage: Store the liquid waste container in secondary containment within a designated hazardous waste storage area.
-
Professional Disposal: Schedule disposal through a licensed hazardous waste contractor.
Spill Management and Decontamination
In the event of a this compound spill, immediate action is necessary to contain and clean the area.
4.1 Spill Cleanup Protocol
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Don PPE: Wear the appropriate PPE as outlined in Section 1.0.
-
Containment: For solid spills, avoid generating dust. Use an inert absorbent material like vermiculite or sand to cover the spill.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.
4.2 Equipment Decontamination
All laboratory equipment contaminated with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol, methanol) to remove the majority of the this compound. Collect the rinse as hazardous liquid waste.
-
Wash: Wash the equipment with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the disposal of this compound waste. These are based on general guidelines for hazardous waste and may need to be adjusted based on local regulations.
| Parameter | Guideline | Source/Rationale |
| Waste Accumulation Time | Up to 90 days for large quantity generators; up to 180/270 days for small quantity generators. | Based on RCRA (Resource Conservation and Recovery Act) regulations. |
| pH for Aqueous Waste | Neutralize to a pH between 6.0 and 8.0 before collection for disposal, if permissible by the disposal company. | General laboratory practice for aqueous hazardous waste to minimize reactivity. |
| Container Fill Level | Do not fill containers beyond 90% capacity. | To allow for expansion and prevent spills. |
| Labeling Requirement | All containers must be labeled with "Hazardous Waste," the chemical name, and accumulation start date. | Mandated by OSHA and EPA regulations. |
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Coptisine Sulfate
Essential Safety and Handling Guide for Coptisine Sulfate
This guide provides immediate and essential safety and logistical information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound. The following procedural guidance is based on available safety data for this compound and related compounds.
Summary of Key Safety Information
This compound is an isoquinoline alkaloid that requires careful handling to avoid potential health hazards.[1][2] It may cause skin, eye, and respiratory tract irritation.[3][4]
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | May cause skin irritation.[3] May be harmful if absorbed through the skin. | P280: Wear protective gloves. P302+352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | May cause eye irritation. | P280: Wear eye protection. P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May be harmful if inhaled and may cause respiratory tract irritation. | P261: Avoid breathing dust. P304+340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Ingestion | May be harmful if swallowed. | P301+310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. |
Operational Plan for Handling this compound
This section outlines a step-by-step protocol for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled as this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, during inspection.
2. Storage:
-
Store this compound in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area. A recommended storage temperature is 0-8°C.
-
Store away from strong oxidizing agents.
3. Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: If working with the powder form where dust may be generated, use a NIOSH-approved respirator.
-
Lab Coat: A lab coat or disposable gown should be worn to protect clothing.
4. Handling and Use:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Measure and weigh the compound carefully to avoid generating dust.
-
After handling, wash hands thoroughly with soap and water.
5. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for chemical waste disposal.
-
Contaminated packaging should be disposed of as unused product.
-
Do not dispose of down the drain unless neutralized or decontaminated according to approved procedures.
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.
-
Remove contaminated clothing and wash it before reuse.
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
If the person is not breathing, give artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Rinse mouth with water.
-
Do NOT induce vomiting.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
Visual Guides for Safe Handling
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
